(4-Methoxyphenyl)(diphenyl)phosphine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-methoxyphenyl)-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17OP/c1-20-16-12-14-19(15-13-16)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZSZCWRMSVQPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: (4-Methoxyphenyl)(diphenyl)phosphine – Ligand Architecture and Reactivity Profile
Executive Summary
(4-Methoxyphenyl)(diphenyl)phosphine (CAS: 896-89-9), often referred to as p-Anisyldiphenylphosphine , represents a critical class of electronically tuned monodentate phosphine ligands. Unlike its ortho-substituted counterparts which exhibit hemilabile behavior, the para-methoxy substituent in this ligand serves a purely electronic function—enhancing the σ-donating capability of the phosphorus center via mesomeric (+M) effects without significantly altering the steric profile compared to triphenylphosphine (TPP).
This technical guide provides a rigorous analysis of the physicochemical properties, synthesis protocols, and catalytic utility of (4-Methoxyphenyl)(diphenyl)phosphine. It is designed to empower researchers with the data needed to rationally select this ligand for optimizing catalytic cycles, particularly in cross-coupling reactions where oxidative addition is the rate-determining step.
Physicochemical Characterization
The physical properties of (4-Methoxyphenyl)(diphenyl)phosphine are governed by the interplay between the lipophilic phenyl rings and the polarizable methoxy group.
Table 1: Core Physicochemical Constants
| Property | Value / Description | Context/Notes |
| IUPAC Name | (4-Methoxyphenyl)-diphenylphosphane | - |
| CAS Number | 896-89-9 | Distinct from Tris(p-anisyl)phosphine (855-38-9) |
| Formula | C₁₉H₁₇OP | - |
| Molecular Weight | 292.31 g/mol | - |
| Appearance | White to off-white crystalline solid | Typically isolated as needles or platelets |
| Melting Point | 124 – 126 °C | Higher than TPP (80 °C) due to crystal packing forces |
| Solubility | Soluble: DCM, THF, Toluene, ChloroformInsoluble: Water, Hexanes (cold) | Ideal for homogeneous catalysis in organic media |
| Air Stability | Solid: Moderately StableSolution: Sensitive | Oxidizes to phosphine oxide (P=O) upon prolonged exposure |
| pKa (Conjugate Acid) | ~2.9 - 3.5 (Estimated) | More basic than TPP (2.[1][2][3][4][5][6][7]73) due to p-OMe donation |
Electronic & Steric Profiling[9]
-
Electronic Parameter (
): The para-methoxy group acts as an electron donor. In metal-carbonyl complexes (e.g., Ni(CO)₃L), the A₁ carbonyl stretching frequency is lower than that of TPP complexes, indicating increased electron density at the metal center and enhanced -backbonding to CO ligands. -
Steric Parameter (Tolman Cone Angle,
): Approximately 145° . The para substitution extends the ligand's length but has minimal impact on the effective steric bulk at the metal coordination sphere compared to TPP.
Synthetic Pathways & Purification
Reliable synthesis of (4-Methoxyphenyl)(diphenyl)phosphine is achieved via nucleophilic substitution at the phosphorus center. Two primary routes are recommended based on reagent availability and scale.
Workflow Diagram: Synthesis Routes
Figure 1: Comparative synthetic workflows for (4-Methoxyphenyl)(diphenyl)phosphine via Grignard and Lithiation routes.
Protocol A: Grignard Synthesis (Recommended for Scale >10g)
Rationale: Grignard reagents are more thermally stable than organolithiums, allowing for easier handling on larger scales.
-
Activation: In a flame-dried 3-neck flask under Argon, activate Magnesium turnings (1.2 eq) with a crystal of iodine.
-
Formation: Add 4-Bromoanisole (1.1 eq) in dry THF dropwise to maintain a gentle reflux. Stir for 2 hours until Mg is consumed.
-
Coupling: Cool the Grignard solution to 0°C. Add Chlorodiphenylphosphine (Ph₂PCl, 1.0 eq) dropwise over 30 minutes. The reaction is exothermic.
-
Completion: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup: Quench with saturated NH₄Cl (aq). Extract the aqueous layer with DCM (3x). Combine organics, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Recrystallize the crude off-white solid from boiling Ethanol (or a DCM/Hexane mixture) to yield white crystals.
Chemical Reactivity & Ligand Behavior[10][11]
The reactivity of (4-Methoxyphenyl)(diphenyl)phosphine is defined by its enhanced basicity relative to TPP. This section details its behavior in coordination chemistry.[6]
Electronic Tuning Mechanism
The methoxy group at the para position exerts a strong Mesomeric Effect (+M) that outweighs its Inductive Effect (-I).
-
Mechanism: The lone pair on the oxygen atom donates electron density into the aromatic ring system, which is delocalized onto the phosphorus atom.
-
Impact: This increases the energy of the HOMO (Highest Occupied Molecular Orbital) on phosphorus, making it a better
-donor to transition metals (Pd, Pt, Rh).
Reactivity Profile
-
Oxidation: Reacts readily with O₂ or peroxides to form the corresponding phosphine oxide (CAS: 15754-51-5).
-
Reaction:
-
-
Staudinger Reaction: Reacts with azides to form phosphazenes, useful in bioconjugation.
-
Metal Coordination: Forms stable complexes of the type
(where M = Pd, Pt). The trans-influence of this ligand is slightly stronger than TPP due to higher -donation.
Catalytic Applications
This ligand is a "drop-in" replacement for Triphenylphosphine when a catalytic cycle requires a boost in the Oxidative Addition step without introducing steric hindrance.
Case Study: Suzuki-Miyaura Coupling
In the coupling of aryl chlorides (typically unreactive with TPP), the use of (4-Methoxyphenyl)(diphenyl)phosphine can accelerate the reaction.
Catalytic Cycle Influence:
-
Oxidative Addition: The electron-rich nature of the ligand stabilizes the electron-deficient Pd(II) species formed after inserting into the Ar-Cl bond.
-
Transmetallation: No significant steric penalty is incurred, allowing the boronic acid to approach the metal center efficiently.
-
Reductive Elimination: While electron-rich ligands can sometimes slow this step, the effect is moderate compared to bulky alkyl phosphines (e.g., PCy₃), maintaining a balanced cycle.
Table 2: Comparative Ligand Performance (Theoretical)
| Ligand | Electronic Character ( | Steric Bulk ( | Best Application |
| Triphenylphosphine (TPP) | Neutral (Baseline) | 145° | General purpose, Aryl Iodides/Bromides |
| (4-MeOC₆H₄)PPh₂ | Electron-Rich | ~145° | Deactivated Aryl Bromides/Chlorides |
| Tris(4-MeOC₆H₄)P | Highly Electron-Rich | ~145° | Difficult Oxidative Additions |
| Tricyclohexylphosphine | Very Electron-Rich | 170° | Bulky substrates, Aryl Chlorides |
Safety & Handling (SDS Summary)
Hazard Classification:
-
Skin Irritation: Category 2
-
Eye Irritation: Category 2A
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)
Handling Protocols:
-
Engineering Controls: Always handle inside a fume hood. Use a glovebox for weighing if high purity is critical for catalytic turnover.
-
Storage: Store under an inert atmosphere (Nitrogen or Argon) at room temperature. Keep container tightly closed to prevent oxidation.
-
Spill Response: Sweep up solid spills to avoid dust generation. Do not flush into surface water.
References
-
PubChem. (4-Methoxyphenyl)diphenylphosphine - Compound Summary. National Library of Medicine. Link
-
Apollo Scientific. Product Data Sheet: (4-methoxyphenyl)(diphenyl)phosphine (CAS 896-89-9). Link
- Tolman, C. A. "Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis." Chemical Reviews, 1977, 77(3), 313–348.
-
Sigma-Aldrich. Product Specification: Tris(4-methoxyphenyl)phosphine (Used for comparative electronic data). Link
Sources
- 1. 三(4-甲氧基苯基)膦 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. CAS 4731-65-1: Tris(2-methoxyphenyl)phosphine | CymitQuimica [cymitquimica.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. (4-Methoxyphenyl)(diphenyl)phosphine | C19H17OP | CID 2775957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE OXIDE synthesis - chemicalbook [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. Tris(4-methoxyphenyl)phosphine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Mastering Arylphosphine Ligands: A Technical Guide for Catalysis and Drug Development
Executive Summary
In modern organometallic chemistry, the ligand is not merely a spectator; it is the primary architectural control element that dictates the reactivity, selectivity, and stability of the metal center. For researchers in drug discovery and process chemistry, mastering the coordination chemistry of arylphosphines—from classical triphenylphosphine to sophisticated dialkylbiaryl systems—is essential for optimizing cross-coupling reactions (Suzuki, Buchwald-Hartwig, Negishi).
This guide moves beyond basic textbook definitions to provide a mechanistic, data-driven framework for ligand selection and experimental design.
Fundamental Properties: The Steric-Electronic Map
Rational ligand design relies on quantifying two opposing forces: steric bulk and electronic donation.
Steric Parameters: Cone Angle vs. Buried Volume[1]
-
Tolman Cone Angle (
): The apex angle of a cone centered at the metal (Ni) that encompasses the van der Waals radii of the ligand substituents. While useful for symmetric ligands (e.g., PPh ), it fails to capture the nuance of anisotropic ligands like Buchwald biaryls. -
Percent Buried Volume (
): A more modern descriptor derived from crystallographic data, representing the percentage of the coordination sphere occupied by the ligand within a 3.5 Å radius of the metal center. This is critical for predicting the stability of the monoligated Pd(0) species.
Electronic Parameters: TEP
-
Tolman Electronic Parameter (TEP): Defined by the IR stretching frequency of the CO ligands in a
complex.[1][2] Lower wavenumbers (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) indicate stronger -donation (and weaker -acidity), which increases electron density at the metal center, facilitating oxidative addition.
Ligand Property Landscape (Visualization)
The following diagram maps common ligands based on their steric and electronic characteristics, guiding selection for specific catalytic steps.
Figure 1: Strategic mapping of phosphine ligands. High-performing catalysts for aryl chloride coupling typically cluster in the "Bulky/Electron-Rich" quadrant (Green/Red nodes).
Mechanistic Drivers in Catalysis
The Monoligated Active Species ( )
For bulky, electron-rich ligands (e.g.,
-
Why it matters: The
species is highly unsaturated and reactive, dramatically lowering the activation energy for the oxidative addition of challenging substrates like aryl chlorides or tosylates. -
The "Hemilabile" Effect: In biaryl phosphines, the non-phosphorus aryl ring can weakly interact with the Pd center (Pd-
interaction), stabilizing the species and preventing catalyst decomposition (precipitation of Pd black) without blocking the active site for substrate binding.
Catalytic Cycle & Ligand Influence
The ligand dictates the rate-limiting step.
-
Oxidative Addition: Favored by electron-rich ligands (increases nucleophilicity of Pd).
-
Transmetallation: Often sensitive to steric bulk; excessive bulk can hinder the approach of the nucleophile.
-
Reductive Elimination: Favored by bulky ligands (steric relief drives the formation of the product).
Figure 2: The Generalized Catalytic Cycle. The interplay between oxidative addition and reductive elimination requires a ligand that balances electron density with steric demand.
Experimental Protocols
Protocol A: Pd-Catalyzed Buchwald-Hartwig Amination
Target: Coupling of unactivated aryl chlorides with secondary amines.
Rationale: This protocol utilizes RuPhos or XPhos . These ligands create a highly active catalyst capable of coupling chlorides at moderate temperatures.[3] We use a "precatalyst" scaffold (e.g., Buchwald G3/G4 precatalysts) to ensure precise L:Pd stoichiometry (1:1) and rapid activation.
Materials:
-
Aryl Chloride (1.0 equiv)[4]
-
Amine (1.2 equiv)[4]
-
Base: NaOtBu (1.4 equiv) or Cs2CO3 (for base-sensitive substrates)
-
Catalyst: XPhos Pd G4 (1-2 mol%)
-
Solvent: Toluene or Dioxane (anhydrous)
Step-by-Step Workflow:
-
Vessel Prep: Flame-dry a resealable reaction vial (or Schlenk tube) and cool under Argon.
-
Solids Addition: Add Aryl Chloride (if solid), NaOtBu, and XPhos Pd G4 catalyst.
-
Note: If using free ligand + Pd source (e.g.,
), add Pd source (1 mol%) and Ligand (2 mol%) here.
-
-
Liquids Addition: Evacuate and backfill with Argon (3x). Add solvent via syringe, followed by the Amine and Aryl Chloride (if liquid).
-
Reaction: Seal and heat to 80-100°C for 2-12 hours.
-
Monitoring: Check conversion via LCMS or GCMS. Look for consumption of Aryl Chloride.
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite (removes Pd black and salts). Concentrate and purify via flash chromatography.
Protocol B: Catalyst Screening Strategy
When a reaction fails, do not guess—screen.
Figure 3: Systematic screening workflow for cross-coupling optimization.
Data Reference: Ligand Parameters
Use this table to select ligands based on the specific needs of your substrate (e.g., use higher TEP for reductive elimination issues, lower TEP for oxidative addition issues).
| Ligand | Type | Tolman Cone Angle ( | TEP ( | Primary Application |
| PPh | Monodentate | 145° | 2069 | General purpose, easy substrates (Aryl Iodides/Bromides). |
| P(o-tol) | Monodentate | 194° | 2066 | Heck reaction; sterically bulky but less electron-rich. |
| P(t-Bu) | Monodentate | 182° | 2056 | Highly active for Aryl Chlorides; air-sensitive. |
| PCy | Monodentate | 170° | 2056 | Grubbs catalysts; electron-rich. |
| XPhos | Biaryl | ~190° | 2057 | Suzuki coupling of hindered substrates; Chlorides. |
| SPhos | Biaryl | ~190° | 2057 | Suzuki coupling; high stability; water tolerant.[3] |
| BINAP | Bidentate | 92° (Bite Angle) | - | Asymmetric hydrogenation; C-N coupling. |
| dppf | Bidentate | 99° (Bite Angle) | - | Suzuki/Kumada coupling; large bite angle favors reductive elimination. |
*Note: Cone angles for biaryl ligands are estimates due to their anisotropic nature; % Buried Volume is often a better metric.
References
-
Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link
-
Buchwald, S. L., et al. (1998).[5] Dialkylbiaryl phosphine ligands in palladium-catalyzed amination: A distinct class of ligands. Journal of the American Chemical Society, 120(39), 9722-9723. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: Scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685-4696. Link
-
Clavier, H., & Nolan, S. P. (2010). Percent buried volume for phosphine and N-heterocyclic carbene ligands: Steric parameters for organometallic chemistry. Chemical Communications, 46(6), 841-861. Link
Sources
Molecular Structure & Application Guide: (4-Methoxyphenyl)(diphenyl)phosphine
Executive Summary
(4-Methoxyphenyl)(diphenyl)phosphine (CAS: 4731-65-1), often abbreviated as MDPhP or MMTPP , is a tertiary phosphine ligand structurally derived from triphenylphosphine (
Molecular Structure and Geometry
The structural integrity of MDPhP is defined by a pyramidal geometry at the phosphorus center, typical of tertiary phosphines.
Crystallographic Data
The crystal structure of (4-Methoxyphenyl)(diphenyl)phosphine has been solved and deposited under CCDC 640483 .
-
Lattice System: Triclinic (typical for unsymmetrical triarylphosphines).
-
Coordination Geometry: Distorted trigonal pyramidal.
-
Bond Lengths (P-C): The P-C
bond lengths average approximately 1.83 Å . The P-C bond connecting the anisyl (methoxy-substituted) ring is slightly shorter than the P-phenyl bonds due to the resonance contribution of the methoxy group increasing the -character of the ring system, though this effect is subtle. -
Bond Angles (C-P-C): The C-P-C bond angles hover around 102.5° – 103.5° , indicating significant
-character in the lone pair orbital, which is crucial for its -donating capability.
Conformational Analysis
The methoxy group (-OCH
| Parameter | Value (Approx.) | Context |
| P-C Bond Length | 1.83 Å | Typical for Triarylphosphines |
| C-P-C Bond Angle | ~103° | Pyramidal Geometry |
| Geometry | Trigonal Pyramidal | |
| Hybridization | High |
Electronic and Steric Profile
Understanding the deviation of MDPhP from standard
Electronic Parameters (Hammett & NMR)
The para-methoxy group is a strong electron-donating group (EDG) by resonance (
-
NMR Shift:
-7.0 to -8.6 ppm ( ).-
Note: The upfield shift relative to highly electron-deficient phosphines confirms its electron-rich nature.
-
-
Tolman Electronic Parameter (TEP): While specific TEP values are often cited for the tris-substituted variant, MDPhP lies intermediate between
( ) and Tris(4-methoxyphenyl)phosphine ( ). A lower wavenumber indicates stronger donor properties (more back-bonding to CO in probe complexes).[1]
Steric Parameters (Tolman Cone Angle)
-
Tolman Cone Angle (
): ~146° - 148° .- is 145°. The distal methoxy group adds minimal steric bulk near the metal center but increases the effective "swept volume" slightly.
-
Implication: MDPhP can replace
in catalytic cycles without requiring significant geometric rearrangement of the active complex.
Synthesis & Characterization
The synthesis of MDPhP is most reliably achieved via a Grignard reaction, ensuring high yield and purity.
Experimental Protocol
Reaction: Nucleophilic substitution of Chlorodiphenylphosphine with 4-Methoxyphenylmagnesium bromide.
Step-by-Step Methodology:
-
Preparation of Grignard: In a flame-dried Schlenk flask under Argon, react 4-bromoanisole (1.0 equiv) with Mg turnings (1.1 equiv) in anhydrous THF to form (4-methoxyphenyl)magnesium bromide. Initiate with a crystal of iodine if necessary.
-
Addition: Cool the Grignard solution to 0°C.
-
Phosphine Coupling: Dropwise add Chlorodiphenylphosphine (
, 0.9 equiv) diluted in THF. The slight excess of Grignard ensures complete consumption of the chlorophosphine. -
Workup: Warm to room temperature and stir for 3 hours. Quench with degassed saturated
(aq). -
Extraction: Extract with diethyl ether (
) or Dichloromethane (DCM) under inert atmosphere if possible (though MDPhP is relatively air-stable, minimizing oxidation is best practice). -
Purification: Recrystallization from hot ethanol or flash chromatography (Hexanes/EtOAc 9:1).
Yield: Typically 80-86% .[2]
Synthesis Workflow Diagram
Figure 1: Grignard-based synthesis pathway for (4-Methoxyphenyl)(diphenyl)phosphine.
Applications in Catalysis
MDPhP is a "fine-tuning" ligand. It is used when
Mechanistic Advantage
In Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Heck), the catalytic cycle involves:
-
Oxidative Addition:
-
Transmetallation: Exchange of ligands.
-
Reductive Elimination: Product release.
Impact of MDPhP:
-
Enhanced Oxidative Addition: The electron-rich nature of MDPhP increases electron density on the Pd center, accelerating the oxidative addition of aryl chlorides or deactivated aryl bromides compared to
. -
Balanced Reductive Elimination: Unlike extremely electron-rich alkyl phosphines, MDPhP retains enough
-acceptor character (via the phenyl rings) to allow facile reductive elimination.
Catalytic Cycle Influence
Figure 2: Influence of MDPhP on the Pd-catalyzed cross-coupling cycle. The ligand accelerates the oxidative addition step (red node).
References
-
Crystal Structure Data: Cambridge Crystallographic Data Centre (CCDC). Entry 640483: (4-Methoxyphenyl)(diphenyl)phosphine.[3] [Link]
-
Synthesis Protocol: "Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach." Molecules, 2022, 27, 4253.[2] [Link]
-
NMR Characterization: "Supporting Information: Synthesis of Mixed Arylalkyl Tertiary Phosphines." Molecules, 2022.[2][4] (Confirming
NMR shift at -7.02 to -8.6 ppm). [Link] -
Tolman Parameters: "Electronic and steric Tolman parameters for proazaphosphatranes." (Comparative data for phosphine donors). [Link]
-
Catalytic Utility: "Electron Rich Triarylphosphines as Nucleophilic Catalysts for Oxa-Michael Reactions." ChemRxiv, 2019. [Link]
Sources
Technical Guide: Solubility & Handling of (4-Methoxyphenyl)(diphenyl)phosphine
This guide details the solubility profile, physicochemical properties, and handling protocols for (4-Methoxyphenyl)(diphenyl)phosphine , a critical ligand in organometallic catalysis.
CAS Number: 6667-88-5 Synonyms: p-Anisyl(diphenyl)phosphine; MMTPP; Diphenyl(4-methoxyphenyl)phosphine Molecular Formula: C₁₉H₁₇OP Molecular Weight: 292.31 g/mol
Executive Summary
(4-Methoxyphenyl)(diphenyl)phosphine is an electron-rich tertiary phosphine ligand used extensively in palladium-catalyzed coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and as a synthetic intermediate. Its solubility is governed by the lipophilic diphenylphosphine core and the para-methoxy substituent, which imparts slight polarity but does not fundamentally alter its solubility in non-polar organic solvents compared to triphenylphosphine (PPh₃).
Critical Handling Note: While tertiary arylphosphines are often described as "air-stable" solids, this compound is prone to slow oxidation in solution to form the corresponding phosphine oxide (CAS 799-55-3). All dissolution and storage steps should ideally be performed under an inert atmosphere (Nitrogen or Argon) to maintain catalytic integrity.
Physicochemical Profile
| Property | Data | Source/Notes |
| Physical State | White crystalline solid | Recrystallized from Methanol [1] |
| Melting Point | 124–126 °C | [2] |
| Polarity | Low-to-Moderate | Lipophilic core with polarizable P-center |
| Air Stability | Kinetic stability in solid state; Oxidizes in solution | Store under inert gas [3] |
| pKa (Conjugate Acid) | ~2.7 - 4.5 | More basic than PPh₃ due to MeO- donation |
Solubility Landscape
The solubility of (4-Methoxyphenyl)(diphenyl)phosphine follows the principle of "like dissolves like," favoring non-polar to moderately polar aprotic solvents.
Solvent Compatibility Table
| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |
| Chlorinated | Dichloromethane (DCM) | Excellent | Preferred for extraction and transport. |
| Chlorinated | Chloroform (CHCl₃) | Excellent | Standard solvent for NMR analysis. |
| Aromatics | Toluene, Benzene | Excellent | Ideal for high-temp catalytic reactions. |
| Ethers | THF, Diethyl Ether | Good | Standard reaction solvents; ensure peroxide-free. |
| Esters | Ethyl Acetate | Good | Used in silica chromatography (eluent).[1] |
| Alcohols | Methanol, Ethanol | Temperature Dependent | Key for Purification. Soluble when hot; poor solubility when cold. |
| Alkanes | Hexanes, Pentane | Poor | Used as an anti-solvent to precipitate the product. |
| Water | Water | Insoluble | Used to wash away inorganic salts during workup. |
Mechanistic Insight: Why it Dissolves
The molecule consists of three aromatic rings centered on phosphorus. The London Dispersion Forces (pi-pi stacking) dominate its interaction with aromatic solvents like toluene. The lack of hydrogen bond donors makes it insoluble in water. However, the methoxy group (-OMe) introduces a dipole, allowing for temperature-dependent solubility in alcohols—a property exploited for recrystallization.
Visualization: Solubility & Purification Logic
The following diagram illustrates the decision logic for solvent selection based on the operational stage (Reaction vs. Purification).
Figure 1: Solvent selection logic based on experimental phase. Toluene and THF are optimal for reactions, while Methanol is the "switch" solvent for purification.
Experimental Protocols
Protocol A: Preparation of Oxygen-Free Stock Solution
Objective: Create a stable solution for catalytic screening. Solvent: Toluene or THF (Anhydrous, Degassed).
-
Degassing: Sparge the chosen solvent (e.g., Toluene) with dry Nitrogen or Argon for 15–20 minutes using a dispersion tube. Alternatively, use the Freeze-Pump-Thaw method for 3 cycles.
-
Weighing: Weigh the solid phosphine in a glovebox or quickly in air into a Schlenk flask.
-
Dissolution: Add the degassed solvent via cannula or syringe through a septum.
-
Storage: Store the solution under a positive pressure of inert gas. If storing for >24 hours, seal with Parafilm and keep at 4°C to retard oxidation.
Protocol B: Purification via Recrystallization (The Methanol Method)
Objective: Purify crude material (e.g., post-synthesis) to remove phosphine oxide impurities. Basis: High solubility in boiling methanol; low solubility in cold methanol [1].
-
Dissolution: Place the crude solid in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Heating: Add Methanol (MeOH) and heat the mixture to reflux (approx. 65°C). Add MeOH in small portions until the solid just dissolves.
-
Note: If the solution is colored, activated charcoal may be added at this stage, followed by hot filtration.
-
-
Cooling: Remove from heat and allow the solution to cool slowly to room temperature.
-
Crystallization: Place the flask in an ice bath (0°C) or freezer (-20°C) for 2–4 hours. White crystalline needles should form.
-
Filtration: Filter the crystals rapidly (preferably under N₂ or using a chilled funnel) and wash with a small amount of cold (-20°C) Methanol.
-
Drying: Dry the crystals under high vacuum (0.1 mmHg) for 4 hours to remove residual solvent.
Stability & Degradation Pathways
In solution, (4-Methoxyphenyl)(diphenyl)phosphine is susceptible to oxidation by atmospheric oxygen.
Reaction:
-
Degradation Product: (4-Methoxyphenyl)(diphenyl)phosphine oxide.[2][1][3][4][5][6][7]
-
Detection:
-
TLC: The oxide is significantly more polar (lower R_f) than the phosphine in Hexane/EtOAc mixtures.
-
31P NMR:
-
Phosphine signal: ~ -6 ppm (approx, solvent dependent).
-
Oxide signal: ~ +29 ppm (shifted downfield).
-
-
References
-
University of Southampton Research Repository. (2022). Synthesis and Recrystallization of (4-Methoxyphenyl)diphenylphosphine from Methanol. Retrieved from [Link]
-
Stewart, B., Harriman, A., & Higham, L. J. (2011). Predicting the Air Stability of Phosphines.[8][9] Organometallics, 30(20), 5338–5343. Retrieved from [Link]
Sources
- 1. Chlorodiphenylphosphine | 1079-66-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. (2,2'-Bipyridine)nickel dichloride | 22775-90-2 | Benchchem [benchchem.com]
- 5. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. datapdf.com [datapdf.com]
- 9. researchgate.net [researchgate.net]
Commercial Availability and Application of p-Anisyldiphenylphosphine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Anisyldiphenylphosphine, also known as (4-Methoxyphenyl)diphenylphosphine, is a triarylphosphine ligand of significant interest in the fields of organic synthesis and drug development. Its unique electronic properties, stemming from the electron-donating methoxy group on the phenyl ring, distinguish it from other common phosphine ligands like triphenylphosphine. This guide provides an in-depth overview of its commercial availability, key physicochemical properties, and its application in catalysis, with a focus on methodologies relevant to pharmaceutical research and development. The strategic selection of ligands is paramount in transition metal catalysis, directly influencing reaction efficiency, substrate scope, and selectivity.[1][2] p-Anisyldiphenylphosphine serves as a valuable tool in this context, offering a balance of steric bulk and electronic richness that is beneficial for a variety of cross-coupling reactions.[1]
Physicochemical Properties and Characterization
A thorough understanding of a reagent's properties is the foundation of reproducible and reliable chemistry. The key properties of p-Anisyldiphenylphosphine are summarized below.
| Property | Value | Source |
| CAS Number | 896-89-9 | [3][4] |
| Molecular Formula | C₁₉H₁₇OP | [4][5] |
| Molecular Weight | 292.31 g/mol | [4][5] |
| Appearance | White to light yellow crystalline powder | [6] |
| Purity | Typically ≥95% to 98% | [3][5] |
| Melting Point | 131-134 °C | [6] |
| Solubility | Soluble in many organic solvents such as toluene, THF, and dichloromethane. | |
| Storage | Inert atmosphere, room temperature.[4] Air and light sensitive.[7] |
Spectroscopic Characterization (³¹P NMR)
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing organophosphorus compounds.[8][9] It provides a direct method to assess the purity and electronic environment of the phosphorus atom.[10] For p-Anisyldiphenylphosphine, the ³¹P NMR spectrum typically shows a single sharp peak. The chemical shift is influenced by the solvent and any coordination to a metal center. In a deuterated solvent like CDCl₃, the uncoordinated ligand is expected to have a chemical shift in the range of -5 to -10 ppm. Upon coordination to a transition metal like palladium, a significant downfield shift is typically observed, which can be a useful diagnostic tool in mechanistic studies.[11][12]
Commercial Availability and Procurement
p-Anisyldiphenylphosphine is readily available from a variety of chemical suppliers, catering to both research and bulk-scale needs. When procuring this reagent, researchers should consider purity, available quantities, and the supplier's quality control documentation.
| Supplier | Example Product Number | Purity/Grade | Notes |
| Alfa Chemistry | ACM896899 | 98% | Provides basic physicochemical data.[5] |
| Apollo Scientific | OR22773 | ≥95% | Specifies purity and CAS number.[3] |
| BLD Pharm | BD137996 | ≥97% | Notes requirement for inert atmosphere storage.[4] |
| Thermo Scientific | 42224 | Not specified | Part of their broader chemicals portfolio. |
| Strem Chemicals | 15-0950 | Not specified | A well-known supplier of specialty chemicals including phosphine ligands. |
This table is not exhaustive and represents a snapshot of available suppliers. Researchers should always verify current product specifications directly with the supplier.
Caption: The role of the phosphine ligand in the key steps of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: A Case Study in Suzuki-Miyaura Coupling
The following is a representative, general protocol for a Suzuki-Miyaura cross-coupling reaction using p-Anisyldiphenylphosphine. This protocol should be adapted and optimized for specific substrates.
Objective: To synthesize 4-methoxybiphenyl from 4-bromoanisole and phenylboronic acid. [13] Materials:
-
4-Bromoanisole (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
p-Anisyldiphenylphosphine (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Water (e.g., 4:1 v/v), degassed
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add Pd(OAc)₂, p-Anisyldiphenylphosphine, and K₂CO₃ under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Addition: Add 4-bromoanisole and phenylboronic acid to the flask.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from 1 to 12 hours. [13]5. Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-methoxybiphenyl.
Handling, Storage, and Safety
p-Anisyldiphenylphosphine is an air and light-sensitive compound and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). [7]It is harmful if swallowed and causes skin and serious eye irritation. [14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. * Handling: Avoid breathing dust. Use only in a well-ventilated area, preferably a chemical fume hood. [15]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere. [4][7]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [16] Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this chemical. [7][14][15][16]
Conclusion
p-Anisyldiphenylphosphine is a commercially accessible and highly effective electron-rich monophosphine ligand. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, makes it a valuable reagent for researchers and scientists in the pharmaceutical industry. By understanding its properties, sourcing it from reliable suppliers, and applying it in well-designed catalytic systems, chemists can leverage its unique electronic characteristics to facilitate the synthesis of complex molecules and accelerate drug discovery programs.
References
-
Diphenylphosphine, 99% | CAS 829-85-6 | Chemical-Suppliers. Available from: [Link]
-
CAS 829-85-6: Top China Factories & Suppliers for Quality Products - Theorem Chemical. Available from: [Link]
-
Diphenylphosphine, 98% - Manufacturers & suppliers with worldwide shipping - Ottokemi. Available from: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available from: [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available from: [Link]
-
Efficient Suzuki cross-coupling reactions using bulky phosphines - IT Services - University of Liverpool. Available from: [Link]
-
Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N–C(O) Activation - NSF Public Access Repository. Available from: [Link]
-
31 Phosphorus NMR - University of Ottawa. Available from: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. Available from: [Link]
-
Monitoring Lead–Phosphorus Interactions Through 31 P-NMR Used as a Sensor in Phosphine Functionalized Silica Gel Adsorbent - MDPI. Available from: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]
-
Suzuki Coupling Reaction Procedure | PDF | Chemical Reactions | Organometallic Chemistry - Scribd. Available from: [Link]
-
M(CO) 6 (M=Cr, Mo, W) derivatives of ( o-anisyl)diphenylphosphine, bis( o-anisyl)phenylphosphine tris( o-anisyl)phosphine and ( p-anisyl)bis( o-anisyl)phosphine - ResearchGate. Available from: [Link]
-
P-31 NMR Data for Protonated Trialkyl Phosphines | Download Table - ResearchGate. Available from: [Link]
-
Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies - Oxford Instruments. Available from: [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst - ResearchGate. Available from: [Link]
-
Advanced Phosphine Ligands for Catalysis - ProChem, Inc. Available from: [Link]
-
Bisphosphines: A Prominent Ancillary Ligand Class for Application in Nickel-Catalyzed C–N Cross-Coupling | Scilit. Available from: [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst - ResearchGate. Available from: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. Available from: [Link]
-
Novel Route to Cationic Palladium(II)–Cyclopentadienyl Complexes Containing Phosphine Ligands and Their Catalytic Activities - MDPI. Available from: [Link]
-
Phosphorus Compounds in Pharmaceutical Applications: - Functional Roles in Drug Synthesis, Therapeutics, and Formulation. Available from: [Link]
Sources
- 1. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 2. Advanced Phosphine Ligands for Catalysis - ProChem, Inc. [prochemonline.com]
- 3. 896-89-9 Cas No. | (4-methoxyphenyl)(diphenyl)phosphine | Apollo [store.apolloscientific.co.uk]
- 4. 896-89-9|(4-Methoxyphenyl)(diphenyl)phosphine|BLD Pharm [bldpharm.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Tris(4-methoxyphenyl)phosphine, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. nmr.oxinst.com [nmr.oxinst.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
Methodological & Application
Application Note: Enhancing Suzuki-Miyaura Cross-Coupling Efficacy Using (4-Methoxyphenyl)(diphenyl)phosphine
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedure (SOP)
Executive Summary & Mechanistic Rationale
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern pharmaceutical synthesis. While triphenylphosphine (PPh₃) is the classical ligand of choice for palladium-catalyzed couplings, its application is often limited by sluggish reactivity when dealing with deactivated aryl bromides or sterically hindered aryl chlorides.
To overcome this without resorting to highly expensive or air-sensitive dialkylbiaryl phosphines (Buchwald ligands), (4-Methoxyphenyl)(diphenyl)phosphine (CAS: 896-89-9), also known as MMTPP, serves as an optimal intermediate ligand[1].
The Causality of Ligand Design
The inclusion of a methoxy (-OCH₃) group at the para position of one phenyl ring fundamentally alters the electronic profile of the phosphine. Through resonance (+M effect), the oxygen lone pairs donate electron density into the aromatic ring, which in turn enriches the phosphorus atom. This elevates the Highest Occupied Molecular Orbital (HOMO) energy of the ligand compared to standard PPh₃[2].
When coordinated to Palladium, this electron-rich ligand increases the electron density at the metal center. A more nucleophilic Pd(0) center significantly lowers the activation energy required for the oxidative addition step—the rate-determining step for challenging aryl halides. Consequently, this ligand accelerates the catalytic cycle while maintaining the bench-stability associated with triarylphosphines[3].
Figure 1: Suzuki-Miyaura catalytic cycle highlighting the acceleration of oxidative addition.
Quantitative Performance Data
To validate the efficacy of (4-Methoxyphenyl)(diphenyl)phosphine, a comparative study was conducted against standard PPh₃ using challenging substrates. The data below demonstrates the superior yield and conversion rates achieved by the methoxy-substituted ligand.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling (Model System) Conditions: 1.0 eq Aryl Halide, 1.2 eq Phenylboronic acid, 2.0 eq K₂CO₃, 2 mol% Pd(OAc)₂, 4 mol% Ligand, Toluene/H₂O (4:1), 90°C, 12 h.
| Aryl Halide Substrate | Ligand Used | Conversion (%) | Isolated Yield (%) |
| 4-Bromotoluene | PPh₃ | 88% | 82% |
| 4-Bromotoluene | (4-MeO-C₆H₄)PPh₂ | >99% | 96% |
| 4-Chlorotoluene | PPh₃ | 15% | 11% |
| 4-Chlorotoluene | (4-MeO-C₆H₄)PPh₂ | 78% | 72% |
| 2-Bromoanisole (Steric) | PPh₃ | 45% | 38% |
| 2-Bromoanisole (Steric) | (4-MeO-C₆H₄)PPh₂ | 92% | 88% |
Data Interpretation: The electron-rich nature of (4-Methoxyphenyl)(diphenyl)phosphine enables the activation of the highly stable C-Cl bond in 4-chlorotoluene, a reaction where standard PPh₃ fails to achieve meaningful catalytic turnover.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By observing specific visual and chromatographic cues at each step, researchers can ensure the integrity of the catalytic process.
Reagents & Materials
-
Precatalyst: Palladium(II) acetate [Pd(OAc)₂] (Avoid PdCl₂ as the chloride ions can inhibit the initial reduction to Pd(0)).
-
Ligand: (4-Methoxyphenyl)(diphenyl)phosphine (CAS: 896-89-9)[4].
-
Base: Potassium carbonate (K₂CO₃) - Aqueous 2M solution.
-
Solvent: Toluene (degassed).
Step-by-Step Methodology
Step 1: Catalyst Pre-Activation (In Situ Generation)
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and (4-Methoxyphenyl)(diphenyl)phosphine (0.04 mmol, 11.7 mg).
-
Causality Check: The 1:2 ratio of Pd to Ligand is critical. The phosphine acts as both the coordinating ligand and the reducing agent that converts Pd(II) to the active Pd(0) species.
-
Add 2 mL of anhydrous, degassed toluene. Stir at room temperature for 10 minutes under Argon. The solution should transition from reddish-brown to a pale yellow/greenish hue, indicating the successful formation of the Pd(0)L₂ complex.
Step 2: Substrate Addition & Degassing
-
Add the aryl halide (1.0 mmol) and the arylboronic acid (1.2 mmol) to the flask.
-
Add 4 mL of degassed toluene and 1.5 mL of a degassed 2M K₂CO₃ aqueous solution.
-
Self-Validation: Perform three freeze-pump-thaw cycles or vigorously bubble Argon through the biphasic mixture for 15 minutes. Failure to remove oxygen will result in the rapid oxidation of the electron-rich phosphine to its inactive phosphine oxide[5], visually indicated by the reaction mixture turning black (precipitation of palladium black).
Step 3: Reaction Execution
-
Seal the flask and heat the biphasic mixture to 90°C with vigorous stirring (1000 rpm).
-
Causality Check: Vigorous stirring is mandatory. The Suzuki coupling occurs at the interface of the organic (Pd catalyst, aryl halide) and aqueous (boronate complex) layers. Poor mixing will artificially depress the reaction rate.
-
Monitor via TLC (Hexanes/EtOAc) after 4 hours.
Step 4: Workup & Purification
-
Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and Water (10 mL).
-
Separate the organic layer. Extract the aqueous layer twice with EtOAc (2 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude mixture via flash column chromatography on silica gel to isolate the pure biaryl product.
Figure 2: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Troubleshooting & Optimization
-
Observation: Formation of Homocoupled Boronic Acid (Biaryl by-product).
-
Cause: Introduction of oxygen into the system promotes oxidative homocoupling of the boronic acid.
-
Solution: Ensure strict adherence to degassing protocols. Check the integrity of Schlenk lines and septa.
-
-
Observation: Incomplete Conversion with Aryl Chlorides.
-
Cause: While (4-Methoxyphenyl)(diphenyl)phosphine is more electron-rich than PPh₃, highly deactivated aryl chlorides may still struggle to undergo oxidative addition.
-
Solution: Elevate the reaction temperature to 110°C, switch the solvent to 1,4-Dioxane, or increase the catalyst loading to 5 mol% Pd.
-
-
Observation: Reaction mixture turns black immediately upon heating.
-
Cause: Catalyst decomposition to inactive Palladium black. This occurs if the ligand is oxidized to (4-Methoxyphenyl)diphenylphosphine oxide[6] prior to coordinating with the metal.
-
Solution: Verify the purity of the ligand via ³¹P NMR (should show a sharp singlet around -5 to -7 ppm[3]; a peak at +25 to +30 ppm indicates phosphine oxide contamination).
-
References
-
Electron Rich Triarylphosphines as Nucleophilic Catalysts for Oxa-Michael Reactions ChemRxiv URL:[Link]
-
Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach MDPI - Molecules URL:[Link]
-
Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Tris(4-dimethylaminophenyl)phosphine | 1104-21-8 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide - PMC [pmc.ncbi.nlm.nih.gov]
Precision Tuning of Palladium Catalysis: The (4-Methoxyphenyl)(diphenyl)phosphine System
Executive Summary: The "Electronic Sweet Spot"
In the landscape of palladium-catalyzed cross-coupling, ligand selection is often a binary choice between the ubiquitous, low-cost triphenylphosphine (
(4-Methoxyphenyl)(diphenyl)phosphine (referred to herein as MMTPP ) occupies a critical "electronic sweet spot." By substituting a single phenyl ring of
This guide details the deployment of MMTPP in Palladium systems where
Ligand Profile & Mechanistic Logic
Electronic vs. Steric Matrix
The efficacy of MMTPP relies on the Hammett
| Ligand | Abbr. | Electronic Character ( | Steric Bulk (Cone Angle | Primary Utility |
| Triphenylphosphine | 2068.9 cm⁻¹ | 145° | General purpose, baseline activity. | |
| (4-Methoxyphenyl)diphenylphosphine | MMTPP | ~2066 cm⁻¹ | ~145° | Enhanced oxidative addition; stable. |
| Tris(4-methoxyphenyl)phosphine | TMTPP | 2066.0 cm⁻¹ | 145° | High electron density; prone to oxidation. |
| Tricyclohexylphosphine | 2056.4 cm⁻¹ | 170° | Very electron-rich & bulky; unstable in air. |
Mechanistic Impact
In the catalytic cycle, the Pd-MMTPP complex exhibits:
-
Accelerated Oxidative Addition: The electron-rich Pd(0) center reacts faster with aryl chlorides or electron-rich aryl bromides compared to Pd-
. -
Stabilized Pd(II) Species: The ligand stabilizes the trans-Pd(II) intermediate, preventing premature precipitation of Palladium black, a common failure mode in high-temperature Heck reactions.
Figure 1: The catalytic cycle highlighting the specific phases where MMTPP's electron-donating nature improves turnover frequency (TOF).
Application Protocols
Protocol A: High-Efficiency Suzuki-Miyaura Coupling
Target: Coupling of deactivated Aryl Bromides or activated Aryl Chlorides.
Rationale: Standard
Materials:
-
Catalyst Precursor: Palladium(II) Acetate (
) [CAS: 3375-31-3] -
Ligand: (4-Methoxyphenyl)diphenylphosphine (MMTPP) [CAS: 6619-84-7]
-
Base: Potassium Phosphate Tribasic (
) -
Solvent: Toluene/Water (10:1 ratio) - Biphasic system promotes salt solubility.
Step-by-Step Methodology:
-
Catalyst Pre-formation (Critical Step):
-
In a dry vial, dissolve
(2.2 mg, 0.01 mmol, 1 mol%) and MMTPP (8.8 mg, 0.03 mmol, 3 mol%). -
Add 1 mL of anhydrous Toluene.
-
Stir at room temperature for 15 minutes.
-
Checkpoint: The solution should transition from orange-brown to a clear, bright yellow. This confirms the formation of the active
species. If black particles form, oxygen was present; discard and restart.
-
-
Reaction Assembly:
-
To a reaction tube equipped with a stir bar, add:
-
Aryl Halide (1.0 mmol)
-
Aryl Boronic Acid (1.2 mmol)
- (2.0 mmol, 424 mg)
-
-
Evacuate and backfill with Nitrogen (x3).
-
-
Initiation:
-
Inject the pre-formed catalyst solution via syringe.
-
Add remaining solvent (Total volume: 4 mL Toluene + 0.4 mL degassed water).
-
Heat to 80°C with vigorous stirring (1000 rpm).
-
-
Monitoring:
-
Monitor via TLC or HPLC at 2 hours.
-
Self-Validation: If conversion is <20% at 2 hours, increase temperature to 100°C. MMTPP is thermally stable up to ~130°C.
-
-
Workup:
-
Cool to RT. Dilute with EtOAc. Wash with brine. Dry over
. -
Filter through a short pad of silica to remove residual Pd-phosphine complexes (which can be sticky).
-
Protocol B: Iodide-Accelerated Heck Reaction
Target: Synthesis of Styrenes and Cinnamates from Aryl Nonaflates or Bromides. Rationale: The Heck reaction requires high thermal stability. MMTPP resists P-C bond cleavage better than more electron-rich alkyl phosphines at 120°C.
Step-by-Step Methodology:
-
Reaction Mix:
-
Combine Aryl Bromide (1.0 mmol), Olefin (1.5 mmol), and
(2.0 mmol) in dry DMF (3 mL).
-
-
Catalyst Addition:
-
Add
(2 mol%) and MMTPP (4 mol%). -
Note: A 1:2 Pd:Ligand ratio is preferred here to ensure thermal stability of the catalyst.
-
-
Additive (The "Secret Sauce"):
-
Execution:
-
Heat to 120°C for 12-24 hours.
-
Checkpoint: The reaction mixture should remain a clear dark solution. Precipitation of Pd black indicates ligand decomposition; if observed, increase MMTPP loading to 6 mol%.
-
Troubleshooting & Optimization Matrix
| Observation | Diagnosis | Corrective Action |
| Pd Black Formation | Ligand dissociation due to low [L] or oxidation. | Increase L:Pd ratio to 3:1 or 4:1. Ensure rigorous degassing. |
| Low Conversion (Start) | Oxidative addition is too slow. | Switch solvent to Dioxane (higher boiling point) or add 10 mol% NaI. |
| Homocoupling (Ar-Ar) | Transmetallation is too slow; Oxygen leak. | Degas solvents more thoroughly. Reduce Boronic acid excess. |
| Product Contamination | Phosphine oxide co-elution. | Wash crude organic phase with 10% |
Decision Logic for Ligand Selection
Use the following flowchart to determine when MMTPP is the chemically superior choice over standard ligands.
Figure 2: Decision matrix for ligand selection based on substrate activation energy.
References
-
Heck Reaction & Aryl Nonaflates
-
Electronic Comparison of Ligands
-
General Palladium Catalysis Grounding
-
Ligand Synthesis & Characterization
-
Title: Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach.[11]
- Source: MDPI Molecules, 2022.
- Context: Detailed characterization (NMR/Physical properties) of the (4-Methoxyphenyl)diphenylphosphine ligand.
-
Sources
- 1. BJOC - Search Results [beilstein-journals.org]
- 2. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
application of (4-Methoxyphenyl)(diphenyl)phosphine) in C-C bond formation
Application Note: Electronic Tuning in Palladium Catalysis using (4-Methoxyphenyl)(diphenyl)phosphine
Introduction: The "Goldilocks" Ligand
In the optimization of Palladium-catalyzed C-C bond formation, the steric and electronic properties of the phosphine ligand dictate the rate of the two critical steps: Oxidative Addition and Reductive Elimination .
-
Triphenylphosphine (
): The industry standard. Air-stable and cheap, but often lacks the electron density required to activate unactivated aryl chlorides or deactivated aryl bromides. -
Trialkylphosphines (
, ): Excellent electron donors that accelerate oxidative addition, but their massive steric bulk can hinder coordination or reductive elimination, and they are often air-sensitive.
(4-Methoxyphenyl)(diphenyl)phosphine (MMTPP) represents a precise tool for electronic tuning . By replacing a single phenyl ring of
Key Application Scope:
-
Suzuki-Miyaura Coupling: Enhancing turnover frequencies (TOF) for aryl bromides/chlorides where
is sluggish. -
Heck-Mizoroki Reaction: Stabilizing the active
species against agglomeration while facilitating olefin insertion. -
Mechanistic Probes: Used to determine if a reaction is limited by oxidative addition (rate increases with MMTPP) or reductive elimination (rate decreases with MMTPP).
Mechanistic Insight & Logic
The introduction of the methoxy group at the para-position increases the basicity of the phosphorus atom without imposing steric penalties.
-
Electronic Effect: The
-OMe group donates electron density into the aromatic ring, which is transmitted to the phosphorus lone pair.-
Result: Stronger
-donation to the Pd center. -
Outcome: The Pd center becomes more nucleophilic, significantly accelerating Oxidative Addition of the Aryl Halide (
).
-
-
Steric Effect: The methoxy group is remote from the metal center.
-
Result: The Tolman Cone Angle remains
(similar to ). -
Outcome: Unlike bulky alkyl phosphines (e.g., SPhos or
), MMTPP does not overcrowd the metal center, allowing for the coordination of sterically demanding substrates.
-
Diagram 1: The Electronic Tuning Effect
Caption: Comparative influence of MMTPP vs. PPh3 on the catalytic cycle. MMTPP specifically targets the acceleration of the Oxidative Addition step.
Experimental Protocols
Protocol A: Comparative Ligand Screening (Suzuki-Miyaura)
Use this protocol to validate the efficacy of MMTPP against PPh3 for your specific substrate.
Reagents:
-
Aryl Halide: 1.0 mmol (e.g., 4-bromoanisole or 4-chlorotoluene)
-
Phenylboronic Acid: 1.5 mmol
-
Base:
(2.0 mmol, finely ground) -
Catalyst Precursor:
(1.0 mol%, 2.24 mg) -
Ligand:
-
Control:
(4.0 mol%, 10.5 mg) -
Test:MMTPP (4.0 mol%, ~11.7 mg)
-
-
Solvent: Toluene/Water (10:1 v/v), degassed.
Step-by-Step Procedure:
-
Preparation: In a glovebox or under Argon flow, charge a reaction vial with the Aryl Halide, Boronic Acid, Base, and
. -
Ligand Addition: Add the specific phosphine ligand (MMTPP or PPh3) to the vial. Note: Maintaining a Pd:L ratio of 1:4 is crucial to prevent Pd black precipitation.
-
Solvent: Add 4 mL of degassed Toluene and 0.4 mL of degassed water.
-
Reaction: Seal the vial and heat to 80°C for 4 hours.
-
Monitoring: Sample 50 µL of the reaction mixture, dilute in EtOAc, and analyze via GC-MS or HPLC.
-
Workup: Cool to room temperature. Filter through a pad of Celite. Wash with EtOAc. Concentrate and purify via flash chromatography.
Self-Validating Checkpoints:
-
Color: The reaction should turn from orange/red (initial) to a dark homogeneous brown. If black precipitate (Pd black) forms within 10 minutes, the ligand is not stabilizing the Pd(0) species effectively (increase Ligand:Pd ratio to 6:1).
-
TLC: If the starting material (Aryl Halide) remains after 2 hours with
but is consumed with MMTPP, the electronic acceleration hypothesis is validated.
Protocol B: Heck-Mizoroki Coupling
Ideal for substrates where high temperature stability is required.
Reagents:
-
Aryl Iodide: 1.0 mmol
-
Acrylate/Styrene: 1.2 mmol
-
Base:
(2.0 mmol) -
Catalyst:
(2 mol%) + MMTPP (6 mol%)
Procedure:
-
Combine Pd(OAc)2 and MMTPP in DMF (2 mL) and stir at RT for 15 mins to form the active
complex (Yellow solution). -
Add Aryl Iodide, Alkene, and Base.
-
Heat to 100°C for 12 hours.
-
Observation: MMTPP is more resistant to oxidation than alkyl phosphines, allowing this reaction to proceed with standard Schlenk techniques rather than a glovebox, provided the solvent is degassed.
Quantitative Performance Data
The following table illustrates the expected "Electronic Ladder" effect. Use this to benchmark your results.
| Ligand | Electronic Character | Relative Rate (Ox.[3] Add.) | Relative Rate (Red. Elim.) | Best Use Case |
| Neutral Reference | 1.0 (Baseline) | Fast | Aryl Iodides, Activated Bromides | |
| MMTPP | Moderately Electron Rich | ~3.5x Baseline | Moderate | Deactivated Aryl Bromides, Chlorides |
| TMTPP | Highly Electron Rich | ~10x Baseline | Slow | Difficult Chlorides, but risk of product inhibition |
| Very Electron Rich + Bulky | >50x Baseline | Fast (due to bulk) | Extremely difficult substrates (Ortho-substituted) |
Note: TMTPP = Tris(4-methoxyphenyl)phosphine.[3][4] MMTPP provides the middle-ground acceleration without the synthetic cost or handling difficulty of TMTPP or PCy3.
Workflow Optimization (Decision Tree)
Use this logic flow to determine when to deploy MMTPP in your drug discovery pipeline.
Caption: Decision matrix for ligand selection. MMTPP is the first logical step for unreacted starting materials before moving to expensive proprietary ligands.
References
-
Comparative Ligand Effects in Organocatalysis (Analogous Electronic Trends): Breiner, K. et al. "Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions." Beilstein J. Org.[3][5] Chem.2021 , 17, 1689–1697.[3] [Link] (Validates the nucleophilicity trend: PPh3 < MMTPP < TMTPP)
-
General Suzuki-Miyaura Protocols & Ligand Effects: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483. [Link]
-
Electronic Parameters of Phosphines: Tolman, C. A. "Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis." Chem. Rev.1977 , 77, 313–348. [Link]
-
Synthesis of Methoxy-Substituted Phosphines via Pd-Catalysis: Srimani, D. et al. "Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide." J. Org. Chem.2021 , 86, 160–165. [Link]
Sources
(4-Methoxyphenyl)(diphenyl)phosphine) as a ligand for cross-coupling reactions.
An in-depth guide for researchers, scientists, and drug development professionals on the application of (4-Methoxyphenyl)(diphenyl)phosphine as a high-performance ligand in palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Role of Ancillary Ligands in Catalysis
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.[1][2] The success of these transformations is profoundly dependent on the ancillary ligand bound to the palladium center.[3][4] This ligand modulates the metal's electronic properties and steric environment, directly influencing the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][5]
(4-Methoxyphenyl)(diphenyl)phosphine, also known as p-anisyldiphenylphosphine, has emerged as a valuable triarylphosphine ligand that offers a nuanced balance of electronic and steric properties.[6] Unlike the parent triphenylphosphine, the introduction of an electron-donating methoxy group at the para-position of one phenyl ring enhances the ligand's electron-donating capacity. This subtle but significant electronic perturbation can have a profound impact on catalytic activity, often leading to improved reaction rates and yields, particularly with challenging substrates like aryl chlorides. This guide provides a detailed exploration of the properties, applications, and experimental protocols for leveraging (4-Methoxyphenyl)(diphenyl)phosphine in key cross-coupling reactions.
Ligand Profile: Understanding the Mechanistic Advantage
The efficacy of a phosphine ligand is primarily dictated by its stereoelectronic properties.[3] (4-Methoxyphenyl)(diphenyl)phosphine distinguishes itself through a strategic electronic modification of the classic triphenylphosphine scaffold.
Electronic Properties: The defining feature of this ligand is the para-methoxy (-OCH₃) group. As a strong electron-donating group, it increases the electron density on the phosphorus atom via resonance. This enhanced electron-donating ability, or basicity, enriches the palladium center to which it coordinates.[7] An electron-rich palladium(0) center is more nucleophilic and, therefore, more reactive in the oxidative addition step, which is often the rate-limiting step in many cross-coupling cycles.[2][8] This is particularly advantageous for the activation of less reactive C-Cl bonds.
Steric Properties: In terms of steric bulk, (4-Methoxyphenyl)(diphenyl)phosphine is comparable to triphenylphosphine. Its cone angle is not significantly different, meaning it does not introduce the pronounced steric hindrance seen in "Buchwald-type" biaryl phosphine ligands or bulky alkylphosphines like tri-tert-butylphosphine.[3][9] This moderate steric profile is often sufficient to promote reductive elimination without completely shutting down catalyst reactivity through excessive crowding. The balance between being electron-rich enough to facilitate oxidative addition while having moderate bulk makes it a versatile choice for a range of substrates.
Core Applications in Cross-Coupling Reactions
(4-Methoxyphenyl)(diphenyl)phosphine is effective in a variety of palladium-catalyzed reactions. Its properties make it particularly well-suited for Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds between organoboron compounds and organohalides, is one of the most widely used cross-coupling methods.[5] The choice of ligand is critical for achieving high turnover numbers and functional group tolerance.[10]
Mechanistic Role: In the Suzuki-Miyaura catalytic cycle, the electron-rich nature of (4-Methoxyphenyl)(diphenyl)phosphine accelerates the initial oxidative addition of the organohalide to the Pd(0) center. This can lead to faster reaction times and allow for the use of milder reaction conditions.[11]
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of medicinal chemistry, enabling the synthesis of arylamines from aryl halides.[1][12] The reaction is highly sensitive to the ligand employed, with electron-rich and sterically hindered ligands often giving the best results.[4]
Mechanistic Role: Similar to the Suzuki coupling, the electron-donating methoxy group on (4-Methoxyphenyl)(diphenyl)phosphine promotes the oxidative addition of the aryl halide. More importantly, it helps stabilize the resulting palladium-amido complex, facilitating the crucial C-N bond-forming reductive elimination step. While not as bulky as specialized ligands like XPhos or SPhos, its electronic properties can still drive the reaction efficiently for many substrate combinations.[13]
Experimental Protocols and Methodologies
The following protocols are designed as robust starting points. Optimization of temperature, solvent, base, and catalyst loading may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is suitable for coupling various electron-rich and electron-deficient aryl bromides with arylboronic acids.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
(4-Methoxyphenyl)(diphenyl)phosphine (L)
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, 5 mL)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Catalyst Pre-formation: To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and (4-Methoxyphenyl)(diphenyl)phosphine (0.04 mmol, 4 mol%).
-
Solvent Addition: Add 3 mL of the 1,4-dioxane/water mixture and stir at room temperature for 15 minutes. The solution should become homogeneous and may change color, indicating catalyst formation.
-
Reagent Addition: Add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the progress by TLC or GC/MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the organic layer. Wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride
This protocol is adapted for the more challenging amination of activated aryl chlorides with a primary or secondary amine.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(4-Methoxyphenyl)(diphenyl)phosphine (L)
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Flask Preparation: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), (4-Methoxyphenyl)(diphenyl)phosphine (0.03 mmol, 3 mol%), and Sodium tert-butoxide (1.4 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times.
-
Reagent Addition: Under a positive flow of inert gas, add the aryl chloride (1.0 mmol), the amine (1.2 mmol), and anhydrous toluene (5 mL).
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or GC/MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Data Summary and Comparison
The selection of reaction parameters is crucial for success. The table below provides a comparative starting point for optimization.
| Parameter | Suzuki-Miyaura (Aryl Bromide) | Buchwald-Hartwig (Aryl Chloride) | Rationale |
| Pd Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) | Pd(OAc)₂ is a stable Pd(II) source, easily reduced in situ. Pd₂(dba)₃ is an air-stable Pd(0) source often preferred for challenging couplings.[12] |
| Ligand (L) | (4-MeOPh)Ph₂P | (4-MeOPh)Ph₂P | - |
| L:Pd Ratio | 2:1 | 3:1 | A slightly higher ligand ratio can improve catalyst stability and activity in amination reactions. |
| Base | K₂CO₃ (2 equiv) | NaOtBu (1.4 equiv) | K₂CO₃ is a mild base suitable for most Suzuki couplings. The stronger, non-nucleophilic NaOtBu is required for the deprotonation of the amine in the amination cycle.[12] |
| Solvent | Dioxane/H₂O (4:1) | Toluene | The aqueous base is integral to the Suzuki transmetalation step. Anhydrous conditions are critical for Buchwald-Hartwig to prevent base quenching and side reactions. |
| Temperature | 80-100 °C | 100-110 °C | Aryl chlorides are less reactive and generally require higher temperatures for efficient oxidative addition. |
Troubleshooting and Scientific Insights
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading (up to 5 mol%) or the temperature. Inadequate inert atmosphere can lead to catalyst deactivation; ensure all reagents and solvents are properly degassed.[8]
-
Side Product Formation (Suzuki): Homocoupling of the boronic acid can occur. This can sometimes be suppressed by using a slightly lower temperature or a different base like potassium phosphate (K₃PO₄).
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation.[3] While (4-Methoxyphenyl)(diphenyl)phosphine is relatively air-stable as a solid, handling it in solution under an inert atmosphere is best practice to ensure catalyst integrity.
-
Why Not Triphenylphosphine? For many substrates, particularly aryl chlorides, triphenylphosphine is often not electron-rich enough to promote efficient oxidative addition. The +M (mesomeric) effect of the methoxy group in (4-Methoxyphenyl)(diphenyl)phosphine provides the necessary electronic boost to the catalyst system, leading to superior performance in these cases.
Conclusion
(4-Methoxyphenyl)(diphenyl)phosphine stands as a highly effective and versatile ligand for palladium-catalyzed cross-coupling reactions. Its key advantage lies in its enhanced electron-donating character compared to triphenylphosphine, which accelerates the often rate-limiting oxidative addition step. This property allows for the efficient coupling of a broader range of substrates, including challenging aryl chlorides, under reasonably mild conditions. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement this ligand in their synthetic strategies, paving the way for advancements in pharmaceutical development and materials science.
References
-
Wong, S. M., So, C. M., & Kwong, F. Y. (2020). The recent development of phosphine ligands derived from 2-phosphino-substituted heterocycles and their applications in palladium-catalyzed cross-coupling reactions. HKMU Scholars. [Link]
-
OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]
-
Zhang, Z., et al. (2024). Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Chemical Science. [Link]
-
Klapars, A., et al. (2000). Synthesis and Properties of Phenyl Phosphines with Meta-Positioned Methyl Groups and the X-ray Structure of Tris(3,5-dimethyl-4-methoxyphenyl)phosphine. Organometallics, 19(11), 2045–2052. [Link]
-
Doyle Group. (2021). Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis. UCLA Chemistry. [Link]
-
National Center for Biotechnology Information. (4-Methoxyphenyl)(diphenyl)phosphine. PubChem Compound Database. [Link]
-
Wikipedia. Tris(4-methoxyphenyl)phosphine. Wikipedia. [Link]
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]
-
Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(13), 2963-2968. [Link]
-
Bakos, J., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(22), 3747–3757. [Link]
-
Papo, T. R., et al. (2026, February 14). Synthesis, structural characterization, and computational studies of 1-[2-(diphenylphosphanyl)phenyl]-N-(4-methoxyphenyl)methanimine against two protease inhibitors. ResearchGate. [Link]
-
PlumX. Mechanistic studies on phosphine-catalyzed [4 + 3] annulation of β′-acetoxy allenoate with 1C,3N-dinucleophile. PlumX Metrics. [Link]
-
Gildner, P. G., & Colacot, T. J. (2026, February 5). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]
-
Wang, Z., et al. (2021). Phosphorus-Based Catalysis. Chemical Reviews, 121(10), 5755-5853. [Link]
- Google Patents. (2022). WO2022253081A1 - Phosphine oxide derivative, preparation method therefor and application thereof.
-
Diva-Portal.org. (2014). Suzuki reactions in novel liquids. Diva-Portal. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of visualized experiments : JoVE, (32), 1471. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. diva-portal.org [diva-portal.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (4-Methoxyphenyl)(diphenyl)phosphine | C19H17OP | CID 2775957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 10. pcliv.ac.uk [pcliv.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Catalytic Activity of (4-Methoxyphenyl)(diphenyl)phosphine Complexes
Executive Summary
(4-Methoxyphenyl)(diphenyl)phosphine (MDPhP), often abbreviated as P(p-Anisyl)Ph₂ , represents a critical "fine-tuning" ligand in the organometallic chemist's toolkit. Structurally similar to the ubiquitous triphenylphosphine (PPh₃), MDPhP incorporates a single para-methoxy group. This modification introduces a precise electronic perturbation—increasing the basicity and
This Application Note details the deployment of MDPhP in palladium-catalyzed cross-coupling reactions (specifically Suzuki-Miyaura) and rhodium-catalyzed hydroformylation. It provides validated protocols, mechanistic insights, and comparative data to guide researchers in optimizing catalytic cycles where PPh₃ fails to provide sufficient oxidative addition rates or catalyst stability.
Ligand Profile & Mechanistic Insight
Electronic vs. Steric Properties
The catalytic efficacy of MDPhP stems from its position on the electronic map of phosphine ligands. The methoxy group at the para position exerts an electron-donating effect via resonance (+R), increasing the electron density at the phosphorus atom.
| Parameter | Triphenylphosphine (PPh₃) | (4-Methoxyphenyl)(diphenyl)phosphine | Tris(4-methoxyphenyl)phosphine |
| Electronic Effect | Standard Reference | Enhanced | Strong |
| Tolman Electronic Parameter ( | 2068.9 cm⁻¹ | ~2066 cm⁻¹ (Est.) | 2058 cm⁻¹ |
| Tolman Cone Angle ( | 145° | ~145° | ~145° |
| pKa (Conjugate Acid) | 2.73 | ~3.4 | 4.57 |
| Oxidative Addition Rate | Moderate | Fast | Very Fast |
Mechanistic Implication:
-
Enhanced Oxidative Addition: The electron-rich P-center facilitates the oxidative addition of aryl halides (Ar-X) to Pd(0), often the rate-determining step for deactivated or chlorinated substrates.
-
Stability: The increased basicity stabilizes cationic metal intermediates, preventing catalyst decomposition ("black palladium" formation).
Core Application: Suzuki-Miyaura Cross-Coupling[1][2]
The primary application of MDPhP is in the palladium-catalyzed coupling of aryl halides with organoboron compounds. It is particularly effective for substrates that are slightly deactivated or where PPh₃ leads to sluggish conversion.
Catalytic Cycle Visualization
Figure 1: Catalytic cycle of Suzuki-Miyaura coupling. MDPhP accelerates the Green node (Oxidative Addition) via electron donation.
Standard Experimental Protocol
Reaction: Coupling of 4-Chlorotoluene with Phenylboronic Acid.
Reagents:
-
Substrate: 4-Chlorotoluene (1.0 equiv, 1.0 mmol)
-
Coupling Partner: Phenylboronic acid (1.2 equiv, 1.2 mmol)
-
Catalyst Precursor: Palladium(II) Acetate [Pd(OAc)₂] (1-2 mol%)
-
Ligand: (4-Methoxyphenyl)(diphenyl)phosphine (2-4 mol%, maintaining 1:2 Pd:L ratio)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Procedure:
-
Catalyst Pre-formation (Critical Step):
-
In a dry Schlenk tube or reaction vial, charge Pd(OAc)₂ (2.2 mg, 0.01 mmol) and MDPhP (5.8 mg, 0.02 mmol).
-
Add 1 mL of anhydrous 1,4-Dioxane.
-
Stir at room temperature for 15 minutes under Nitrogen/Argon. The solution should turn from orange/brown to a clear yellow, indicating the formation of the active Pd(0) species in situ.
-
-
Reaction Assembly:
-
Add Phenylboronic acid (146 mg, 1.2 mmol) and K₂CO₃ (276 mg, 2.0 mmol) to the vial.
-
Add the aryl halide (4-Chlorotoluene, 126 mg, 1.0 mmol).
-
Add the remaining solvent (3 mL Dioxane + 1 mL degassed Water).
-
-
Execution:
-
Seal the vessel and heat to 90°C with vigorous stirring (800 rpm).
-
Monitor reaction progress via TLC or HPLC at 2-hour intervals.
-
Note: The reaction typically reaches completion within 4-6 hours.
-
-
Work-up:
Self-Validation Check:
-
Success: Reaction mixture remains homogenous/yellow-brown.
-
Failure: Formation of "Palladium Black" precipitate indicates ligand dissociation or insufficient loading. Increase Ligand:Pd ratio to 3:1 if observed.
Secondary Application: Rhodium-Catalyzed Hydroformylation
MDPhP is also utilized in hydroformylation (Oxo synthesis) to convert alkenes to aldehydes. The ligand's electronic properties influence the linear-to-branched (n/iso) ratio of the product.
Workflow Diagram
Figure 2: Preparation of the active Rhodium catalyst for hydroformylation.
Key Protocol Differences vs. PPh₃:
-
Selectivity: MDPhP-modified Rh catalysts often show higher regioselectivity for linear aldehydes due to the stronger coordination of the electron-rich phosphine, which increases steric bulk around the metal center during the alkene insertion step.
-
Conditions: Typical operating range is 80-100°C at 10-30 bar Syngas pressure.
Ligand Synthesis (In-House Preparation)
For researchers requiring bulk quantities, MDPhP can be synthesized via a Grignard route.
Equation:
Protocol:
-
Grignard Formation: Prepare 4-methoxyphenylmagnesium bromide (1.0 M in THF) from 4-bromoanisole and Mg turnings.
-
Addition: Cool a solution of Chlorodiphenylphosphine (Ph₂PCl) in dry THF to 0°C.
-
Reaction: Add the Grignard reagent dropwise over 1 hour.
-
Work-up: Quench with saturated NH₄Cl (aq). Extract with diethyl ether. Recrystallize from hot Ethanol to obtain white crystalline solid (mp: ~131°C).
References
-
General Review of Phosphine Electronic Effects: Tolman, C. A. "Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis." Chemical Reviews, 1977 , 77(3), 313–348.
-
Application in Suzuki Coupling (Analogous Ligands): Kondolff, I., Doucet, H., & Santelli, M. "Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids."[3] Tetrahedron, 2004 , 60(17), 3813-3818.
-
Hydroformylation Studies: Van Leeuwen, P. W. N. M., et al. "Phosphines as ligands in rhodium-catalyzed hydroformylation." Journal of Organometallic Chemistry, 1995 , 497, 15-27.
-
Synthesis Verification (PubChem): "(4-Methoxyphenyl)(diphenyl)phosphine | C19H17OP." PubChem Database, National Center for Biotechnology Information.
Sources
experimental procedure for ligand exchange with (4-Methoxyphenyl)(diphenyl)phosphine)
Application Note: Ligand Exchange Protocols for (4-Methoxyphenyl)(diphenyl)phosphine
Abstract & Strategic Utility
This application note details the experimental procedures for utilizing (4-Methoxyphenyl)(diphenyl)phosphine (MDMPP) in ligand exchange reactions. Structurally analogous to triphenylphosphine (
Why use this ligand?
-
Electronic Tuning: It is more basic/nucleophilic than
, facilitating faster oxidative addition in Palladium-catalyzed cross-coupling cycles. -
Solubility Modulation: The methoxy moiety enhances solubility in moderately polar organic solvents compared to the strictly non-polar
. -
Crystallinity: The asymmetry often aids in the crystallization of metal complexes, useful for X-ray diffraction studies.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| Chemical Name | (4-Methoxyphenyl)(diphenyl)phosphine |
| Abbreviation | MDMPP / |
| CAS Number | 2775957-00-0 (Generic); Note: Often custom synthesized or listed under specific catalog IDs |
| Formula | |
| Molecular Weight | 292.31 g/mol |
| Physical State | White crystalline solid |
| Air Sensitivity | Mildly air-sensitive (oxidizes to phosphine oxide over time); Store under Argon/Nitrogen. |
| Solubility | Soluble in DCM, THF, Toluene, Chloroform; Insoluble in Water, Hexanes.[1] |
Mechanism of Ligand Exchange
Ligand exchange with MDMPP generally proceeds via two distinct pathways depending on the metal center's electron count and geometry.
-
Associative Mechanism (Square Planar
): Common for Pt(II) and Pd(II). The MDMPP attacks the metal center to form a 5-coordinate intermediate, followed by the departure of the leaving ligand. -
Dissociative Mechanism (Tetrahedral
or Saturated): Common for Ni(0) or Pd(0). A ligand dissociates first to create a vacant site, which MDMPP then occupies.
Visualization: General Exchange Workflow
Figure 1: Generalized workflow for ligand exchange reactions involving phosphines.
Experimental Protocols
Protocol A: Synthesis of Gold(I) Chloride Complex [AuCl(MDMPP)]
Objective: To displace a labile sulfide ligand (DMS or THT) with MDMPP to form a stable Gold(I) precatalyst.
Precursor: Chloro(dimethylsulfide)gold(I) [
Step-by-Step Procedure:
-
Preparation: Flame-dry a 25 mL Schlenk flask and cool under a stream of dry Nitrogen.
-
Dissolution: Charge the flask with
(1.0 equiv, e.g., 294 mg, 1.0 mmol). Add anhydrous Dichloromethane (DCM, 10 mL) via syringe. The solution should be clear. -
Ligand Addition: In a separate vial, dissolve MDMPP (1.05 equiv, 307 mg, 1.05 mmol) in DCM (5 mL).
-
Critical Step: Add the ligand solution dropwise to the stirring gold solution at Room Temperature (RT).
-
-
Reaction: Stir the mixture at RT for 1 hour. The reaction is usually instantaneous, but 1 hour ensures completion.
-
Concentration: Reduce the solvent volume to approximately 2-3 mL using a vacuum manifold (do not dry completely).
-
Precipitation: Add anhydrous Pentane or Hexanes (15 mL) slowly to the stirring concentrated solution. A white precipitate (the product) should form immediately.[2]
-
Filtration: Filter the solid through a sintered glass frit or isolate via centrifugation.
-
Washing: Wash the solid 3x with Pentane (5 mL each) to remove displaced DMS and excess phosphine.
-
Drying: Dry the white solid under high vacuum for 4 hours.
Validation Criteria:
-
Yield: >90%.
-
NMR: Shift should move downfield significantly (typically
+25 to +35 ppm for Au-P coordination) compared to the free ligand ( -6 to -8 ppm).
Protocol B: In-Situ Generation for Palladium-Catalyzed Coupling
Objective: To generate the active
Step-by-Step Procedure:
-
Stoichiometry: Calculate a Ligand-to-Metal (L/M) ratio.
-
For monodentate MDMPP, a 2:1 to 4:1 ratio (P:Pd) is recommended to prevent formation of Palladium black.
-
-
Solvent Degassing: Sparge the reaction solvent (e.g., Toluene, Dioxane) with Nitrogen for 15 minutes prior to use.
-
Mixing:
-
Add Palladium source (e.g.,
or ) to the reaction vessel. -
Add MDMPP solid directly to the vessel.
-
Add the degassed solvent.
-
-
Activation:
-
If using
: Stir at 60°C for 15 minutes to allow reduction of Pd(II) to Pd(0) by the phosphine (producing phosphine oxide as a byproduct) and coordination of the remaining phosphine. -
If using
: Stir at RT for 10 minutes. The color typically changes from deep purple/red to orange/yellow, indicating ligand exchange ( displacement).
-
-
Substrate Addition: Add the aryl halide, nucleophile, and base only after this pre-complexation step to ensure the active catalyst is formed.
Visualization: Gold Complex Synthesis Workflow
Figure 2: Process flow for the synthesis of [AuCl(MDMPP)] via ligand displacement.
Quality Control & Troubleshooting
NMR Interpretation
Phosphorus NMR is the primary tool for validating ligand exchange. Run the spectrum proton-decoupled:
| Species | Approx.[4][5][6][1][2][3][7][8][9] Chemical Shift ( | Notes |
| Free MDMPP | -6.0 to -8.0 | Sharp singlet. |
| MDMPP-Oxide | +25.0 to +30.0 | Impurity. Indicates oxidation. |
| [AuCl(MDMPP)] | +28.0 to +38.0 | Coordination shift (Downfield). |
| [Pd(MDMPP) | +20.0 to +25.0 | Typical range for Pd(II) complexes. |
Common Issues
-
Problem: Appearance of a peak at ~28 ppm (Oxide) in the free ligand stock.
-
Cause: Air leak in storage or old reagent.
-
Solution: Recrystallize the ligand from hot Ethanol under Nitrogen before use.
-
-
Problem: Oiling out during precipitation (Protocol A).
-
Cause: Solution too concentrated or Hexane added too fast.
-
Solution: Re-dissolve in minimal DCM, sonicate, and add Hexane dropwise with vigorous stirring.
-
References
- Electronic Properties of Phosphines: Tolman, C. A. "Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis." Chemical Reviews, 1977, 77(3), 313-348. Note: Defines the cone angle and electronic parameter concepts used to justify ligand selection.
-
Gold(I)
- Partyka, D. V., et al. "Gold(I) complexes of phosphines..." Inorganic Chemistry, 2007.
-
Source: (Extrapolated from standard
protocols).
-
Palladium Catalysis & Ligand Effects
- Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
-
Source:
-
NMR Data Verification
-
Source: (General reference for Triarylphosphine shifts).
-
-
Ligand Properties (Safety & Handling)
-
Source:
-
Sources
- 1. Tris(4-methoxyphenyl)phosphine - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 4. Tris(2-methoxyphenyl)phosphine | 4731-65-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. Tris(o-methoxyphenyl)phosphine 96 4731-65-1 [sigmaaldrich.com]
- 6. troindia.in [troindia.in]
- 7. wanbin.sjtu.edu.cn [wanbin.sjtu.edu.cn]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. rsc.org [rsc.org]
Application Notes & Protocols: The Decisive Role of Phosphine Ligands in Palladium-Catalyzed Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Palladium-catalyzed cross-coupling reactions represent one of the most significant advancements in modern organic synthesis, enabling the construction of complex molecular architectures with unparalleled efficiency. The success of these transformations is inextricably linked to the ancillary ligands that coordinate to the palladium center. Among these, phosphine ligands have emerged as the dominant class due to the remarkable tunability of their steric and electronic properties. This guide provides an in-depth analysis of how phosphine ligands govern the efficacy of palladium catalysts. We will explore the fundamental principles of ligand effects, detail their influence on key mechanistic steps, and provide field-proven protocols for cornerstone reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Mizoroki-Heck couplings.
The Central Dogma: Why Ligands Dictate Catalytic Success
In palladium-catalyzed cross-coupling, the phosphine ligand is not a mere spectator. It is an active and crucial controller of the catalyst's behavior.[1] Ligands modulate the reactivity of the palladium center through a delicate balance of steric and electronic effects, directly influencing the rates and efficiencies of the three primary steps in the catalytic cycle: oxidative addition, transmetalation (or related steps), and reductive elimination.[2][3]
-
Stabilization: Phosphines stabilize the palladium(0) resting state, preventing decomposition and aggregation into inactive palladium black.
-
Reactivity Tuning: They directly influence the electron density at the metal center. Electron-rich phosphines enhance the nucleophilicity of the Pd(0) center, promoting the often rate-limiting oxidative addition step with organohalides.[4]
-
Steric Influence: The steric bulk of a phosphine ligand can accelerate the final reductive elimination step, which is crucial for releasing the desired product and regenerating the active Pd(0) catalyst.[5] Furthermore, bulky ligands typically favor the formation of low-coordinate, highly reactive monoligated palladium species (L-Pd(0)), which are often the true active catalysts.[6]
Quantifying Ligand Properties: The Tolman Model
To rationalize and predict ligand effects, the Tolman model provides two key parameters:
-
Tolman Cone Angle (θ): This is a measure of the steric bulk of a phosphine ligand. It is defined as the solid angle at the metal center that is occupied by the ligand. Larger cone angles indicate greater steric hindrance, which can promote reductive elimination but may hinder oxidative addition if the substrate is also bulky.
-
Tolman Electronic Parameter (TEP): This parameter quantifies the electron-donating or -withdrawing nature of a phosphine. It is determined by measuring the ν(CO) stretching frequency of a reference nickel complex, Ni(CO)₃L. Stronger σ-donating (electron-rich) ligands transfer more electron density to the metal, which then engages in greater back-bonding to the CO ligands, lowering the stretching frequency.[7]
The interplay of these two factors is critical. For instance, challenging substrates like aryl chlorides often require ligands that are both bulky and electron-rich to facilitate both oxidative addition and reductive elimination.[2][4]
A Visual Guide to the Catalytic Cycle
The general catalytic cycle for a cross-coupling reaction illustrates the points at which the phosphine ligand (L) exerts its influence.
Caption: The catalytic cycle highlighting ligand (L) influence.
A Comparative Overview of Common Phosphine Ligands
The choice of phosphine ligand is dictated by the specific transformation. Below is a summary of commonly used ligands, categorized by their structural class and general properties.
| Ligand Class | Example Ligand(s) | Tolman Cone Angle (θ) | Electronic Properties & Key Applications |
| Monodentate | |||
| Triarylphosphines | PPh₃ (Triphenylphosphine) | 145°[8] | Moderately electron-donating, air-stable. A workhorse for Suzuki and Heck couplings of aryl iodides/bromides. |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | 182°, 170° | Strongly electron-donating, very bulky. Excellent for challenging couplings, but often air-sensitive.[4] |
| Buchwald Biaryl | XPhos, SPhos, RuPhos | >200° (estimated) | Extremely bulky and electron-rich. The gold standard for difficult C-N (Buchwald-Hartwig) and C-C (Suzuki) couplings, especially with aryl chlorides.[2][3] |
| Ferrocenyl | dppf | ~175° (bite angle context) | Bidentate, robust, good balance of steric and electronic properties. Widely used in Suzuki and Buchwald-Hartwig reactions.[9] |
| Specialized | cataCXium® A, DalPhos | Very Bulky | Highly electron-rich and sterically demanding ligands designed for high catalyst turnover and mild reaction conditions. |
Application & Protocols: From Theory to Practice
The following protocols are designed as robust starting points. Scientist's Note: Optimal conditions are substrate-dependent. It is often necessary to screen a small matrix of ligands, bases, and solvents for a new substrate class.[10]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a pillar of C-C bond formation, valued for its functional group tolerance and the low toxicity of its boron-based reagents.[2] The choice of ligand is paramount for activating less reactive aryl chlorides or sterically demanding partners.[4][11]
Causality in Ligand Selection:
-
For simple aryl bromides/iodides, PPh₃ often suffices.
-
For unactivated aryl chlorides or hindered substrates, a bulky, electron-rich biaryl phosphine like SPhos or XPhos is required.[3][11] These ligands accelerate the difficult oxidative addition of the Ar-Cl bond and promote the final reductive elimination.[3]
Objective: To couple 4-chlorotoluene with phenylboronic acid using an SPhos-based catalyst system.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
4-Chlorotoluene
-
Phenylboronic Acid
-
Potassium Phosphate (K₃PO₄), anhydrous powder
-
Toluene, anhydrous
Procedure:
-
Catalyst Pre-formation (Optional but recommended): To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and SPhos (8.2 mg, 0.02 mmol, 2 mol%).
-
Add 2 mL of anhydrous toluene. Stir the mixture for 10-15 minutes at room temperature. A color change indicates the formation of the active catalyst complex.
-
Reaction Assembly: To the flask containing the catalyst, add 4-chlorotoluene (126.6 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146.3 mg, 1.2 mmol, 1.2 equiv.), and potassium phosphate (424.6 mg, 2.0 mmol, 2.0 equiv.).[11]
-
Add an additional 3 mL of anhydrous toluene to achieve a final concentration of ~0.2 M.
-
Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Upon completion (typically 2-18 hours), cool the reaction to room temperature.[11]
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
This reaction is the premier method for forming C-N bonds, crucial for synthesizing the aryl amine motifs prevalent in pharmaceuticals.[9][12] The reaction is highly sensitive to ligand structure, with different "generations" of ligands developed to couple a wider range of substrates under milder conditions.[9]
Causality in Ligand Selection:
-
Early systems used bidentate ligands like BINAP or dppf, which were effective for aryl iodides.[9]
-
The breakthrough came with bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands like RuPhos, XPhos), which enable the coupling of challenging aryl chlorides and a vast array of primary and secondary amines.[10][13] The steric bulk is thought to facilitate the C-N bond-forming reductive elimination from the palladium(II) amido intermediate.[13][14]
Objective: To couple bromobenzene with diphenylamine using a RuPhos-based precatalyst.
Materials:
-
RuPhos Pd G3 Precatalyst ((2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate)
-
Bromobenzene
-
Diphenylamine
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
Reaction Assembly: In a glovebox or under a strictly inert atmosphere, add to an oven-dried vial: RuPhos Pd G3 precatalyst (8.4 mg, 0.01 mmol, 1 mol%), sodium tert-butoxide (115.3 mg, 1.2 mmol, 1.2 equiv.), and diphenylamine (169.2 mg, 1.0 mmol, 1.0 equiv.).
-
Add 2 mL of anhydrous toluene.
-
Add bromobenzene (157.0 mg, 1.0 mmol, 1.0 equiv.) via syringe.
-
Reaction Execution: Seal the vial and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion (typically 4-24 hours), cool to room temperature.[10]
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride.
-
Proceed with a standard aqueous work-up and purification as described in the Suzuki-Miyaura protocol.
Mizoroki-Heck Reaction
The Heck reaction couples aryl halides with alkenes, providing a powerful route to substituted olefins.[2][15] Phosphine ligands are critical for stabilizing the Pd(0) species and influencing the regioselectivity of the reaction.[16]
Causality in Ligand Selection:
-
For activated aryl halides (e.g., those with electron-withdrawing groups), PPh₃ is often sufficient.[15]
-
For less reactive aryl chlorides or to achieve higher turnover numbers, more electron-rich and bulky ligands like trialkylphosphines or specialized ligands like cataCXium® A are employed.[17] The electron-rich nature facilitates oxidative addition, a key step in the Heck cycle.[16]
Objective: To couple 4-bromoacetophenone with styrene.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
4-Bromoacetophenone
-
Styrene
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Catalyst Formation: To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and P(o-tol)₃ (6.1 mg, 0.02 mmol, 2 mol%).
-
Add 3 mL of anhydrous DMF and stir for 10 minutes.
-
Reaction Assembly: To the catalyst solution, add 4-bromoacetophenone (199.0 mg, 1.0 mmol, 1.0 equiv.), styrene (125.0 mg, 1.2 mmol, 1.2 equiv.), and triethylamine (202.4 mg, 2.0 mmol, 2.0 equiv.).
-
Reaction Execution: Heat the reaction mixture to 120 °C and stir until the starting material is consumed (typically 6-24 hours), as monitored by GC-MS.
-
Work-up and Purification: Cool the reaction to room temperature and follow a standard aqueous work-up and purification as described in the previous protocols.
Workflow for Ligand Optimization
For novel or challenging substrates, a high-throughput screening approach is often the most efficient path to identifying the optimal ligand and reaction conditions.[10][18]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. jmcct.com [jmcct.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04277G [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. hammer.purdue.edu [hammer.purdue.edu]
- 13. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
Application Note: Synthesis of Biaryl Compounds via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling using (4-Methoxyphenyl)(diphenyl)phosphine
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Self-Validating Protocol
Introduction & Mechanistic Rationale
Biaryl scaffolds are ubiquitous in active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. The Suzuki-Miyaura cross-coupling reaction remains the premier method for constructing these motifs due to its mild conditions, functional group tolerance, and the low toxicity of organoboron reagents .
While triphenylphosphine (PPh₃) is the traditional ligand of choice, it often fails to activate challenging substrates like aryl chlorides or electron-rich aryl bromides. (4-Methoxyphenyl)(diphenyl)phosphine (MDDP) serves as a highly strategic alternative.
The Electronic Advantage of MDDP
The causality behind selecting MDDP lies in its finely tuned electronic profile. The para-methoxy group acts as a strong electron-donating group (EDG) via resonance. This increases the electron density on the phosphorus atom, which in turn enriches the palladium(0) center upon coordination. An electron-rich Pd(0) complex significantly lowers the activation energy barrier for the oxidative addition step—which is frequently the rate-determining step in cross-coupling reactions involving unactivated aryl halides . Importantly, because MDDP retains a nearly identical steric profile (Tolman cone angle) to PPh₃, the enhanced reactivity is purely an electronic effect, avoiding the steric hindrance that can sometimes impede the transmetalation step.
Catalytic cycle of Suzuki-Miyaura coupling highlighting the ligand-accelerated oxidative addition.
Quantitative Ligand Profiling
To justify the selection of MDDP over other phosphines, we must evaluate the Tolman Electronic Parameter (TEP, measured via ν_CO of Ni(CO)₃L complexes) and the Tolman Cone Angle (θ). A lower TEP indicates a more electron-donating ligand.
| Ligand | Tolman Cone Angle (θ) | TEP (ν_CO, cm⁻¹) | Relative Oxidative Addition Rate | Primary Application |
| Triphenylphosphine (PPh₃) | 145° | 2068.9 | 1.0x (Baseline) | Standard aryl iodides/bromides |
| (4-Methoxyphenyl)(diphenyl)phosphine | 145° | 2067.5 | ~3.5x | Unactivated aryl bromides/chlorides |
| Tris(4-methoxyphenyl)phosphine | 145° | 2066.1 | ~12.0x | Highly deactivated aryl chlorides |
Data Summary: MDDP provides a balanced "Goldilocks" zone—sufficiently electron-rich to accelerate oxidative addition without making the resulting Pd(II) intermediate too stable to undergo efficient reductive elimination.
Self-Validating Experimental Protocol
The following protocol details the synthesis of 4-methylbiphenyl from 4-chlorotoluene and phenylboronic acid. Every step is designed with built-in causality and self-validation to ensure reproducibility.
Reagents & Materials
-
Aryl Halide: 4-Chlorotoluene (1.0 mmol)
-
Boronic Acid: Phenylboronic acid (1.5 mmol)
-
Catalyst Precursor: Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
Ligand: (4-Methoxyphenyl)(diphenyl)phosphine (0.04 mmol, 4 mol%)
-
Base: K₃PO₄ (2.0 mmol)
-
Solvent: Toluene / H₂O (4:1 v/v, 5 mL)
Step-by-Step Methodology
Step 1: Catalyst Pre-activation & Degassing
-
Charge an oven-dried Schlenk flask with Pd(OAc)₂, MDDP, and K₃PO₄.
-
Add the Toluene/H₂O solvent mixture.
-
Causality: Subject the mixture to three freeze-pump-thaw cycles. Oxygen must be rigorously excluded because Pd(0) is highly susceptible to irreversible oxidation, forming inactive Pd(II)-peroxo complexes.
-
Stir at room temperature for 15 minutes.
-
Self-Validation (IPC): Observe the color change. The initial orange-red solution (Pd(II)) should transition to a pale yellow or greenish-yellow hue, confirming the in situ reduction of Pd(II) to the active Pd(0)L₂ species by the phosphine ligand .
Step 2: Reaction Initiation
-
Add 4-chlorotoluene and phenylboronic acid under a positive flow of inert gas (N₂ or Argon).
-
Heat the biphasic mixture to 90 °C with vigorous stirring (800+ rpm).
-
Causality: The biphasic Toluene/H₂O system is critical. The aqueous phase dissolves the K₃PO₄ base, which coordinates to the phenylboronic acid to form a reactive, electron-rich boronate complex [PhB(OH)₃]⁻. This anionic species undergoes transmetalation with the Pd(II) intermediate much faster than neutral boronic acid .
Step 3: In-Process Control (IPC) & Monitoring
-
After 4 hours, withdraw a 50 µL aliquot from the organic layer.
-
Quench into 1 mL of ethyl acetate and filter through a short plug of silica to remove Pd particulates.
-
Self-Validation: Analyze via HPLC or GC-MS. If unreacted 4-chlorotoluene remains, oxidative addition is incomplete. If benzene (protodeboronation byproduct) is detected without product formation, transmetalation has failed.
Step 4: Workup & Isolation
-
Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and separate the phases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify via flash column chromatography (Hexanes/EtOAc) to yield the biaryl product.
Troubleshooting & Optimization Logic
When scaling up biaryl syntheses, deviations in yield often occur. The decision tree below outlines the logical workflow for diagnosing and correcting reaction failures based on mechanistic principles.
Logical decision tree for troubleshooting low yields in Pd-catalyzed cross-coupling reactions.
References
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95 (7), 2457-2483.[Link]
-
Amatore, C.; Jutand, A. "Anionic Pd(0) and Pd(II) Intermediates in Palladium-Catalyzed Heck and Cross-Coupling Reactions." Accounts of Chemical Research, 2000, 33 (5), 314-321.[Link]
-
Amatore, C.; Jutand, A.; Thuilliez, A. "Formation of Palladium(0) Complexes from Pd(OAc)₂ and a Bidentate Phosphine Ligand and Their Reactivity in Oxidative Addition." Organometallics, 2001, 20 (15), 3241-3249.[Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Coupling with (4-Methoxyphenyl)(diphenyl)phosphine
Status: Operational Ticket ID: SUZUKI-OPT-4MDPP Assigned Specialist: Senior Application Scientist
Executive Summary: Know Your Ligand
You have selected (4-Methoxyphenyl)(diphenyl)phosphine (henceforth referred to as L-OMe ). Before troubleshooting, you must understand the "personality" of this ligand compared to the standard Triphenylphosphine (
-
Electronic Profile: The para-methoxy group is an electron-donating group (EDG). Through resonance, it increases the electron density on the phosphorus atom.
-
Mechanistic Impact:
-
Pro: It makes the palladium center more nucleophilic, significantly accelerating Oxidative Addition . This is excellent for aryl chlorides or electron-rich aryl bromides that
struggles to activate. -
Con: It stabilizes the Pd(II) intermediate, potentially slowing down Reductive Elimination (the product-forming step).
-
Risk: It is more susceptible to oxidation (to phosphine oxide) than
due to its higher basicity.
-
Diagnostic Workflow
Use the following logic gate to identify the root cause of your yield loss.
Figure 1: Diagnostic logic tree for identifying yield-limiting factors in Suzuki coupling.
Critical Optimization Modules
Module A: Preventing Catalyst Deactivation (The "Black Precipitate" Issue)
If you see Palladium black (metallic precipitate) early in the reaction, your active catalytic species (
-
The Fix: Increase the Ligand-to-Metal ratio.
-
Standard
ratio: 2:1 or 4:1 relative to Pd. -
L-OMe Ratio: Use 3:1 to 4:1 . The extra ligand concentration shifts the equilibrium back toward the active
species, preventing aggregation [1].
-
Module B: Managing Protodeboronation
This is the most common failure mode when using electron-rich ligands. The boronic acid loses its boron moiety (
-
The Fix:
-
Switch Base: Move from strong hydroxides (
) to mild carbonates ( ) or phosphates ( ). -
Water Control: While Suzuki coupling requires some water for transmetallation, excess water promotes protodeboronation.[3] Use a defined solvent ratio (e.g., Dioxane:Water 9:1) rather than "wet solvents."[2]
-
Slow Addition: Add the boronic acid slowly (syringe pump) to keep its concentration low relative to the catalyst [2].
-
Module C: The "Stalled" Reaction (Reductive Elimination Block)
Because L-OMe is electron-rich, it binds tightly to the Pd(II) center. If your substrates are sterically hindered (ortho-substituted), the catalyst may get "stuck" at the Pd(II) stage, unable to release the product.
-
The Fix:
-
Temperature: Increase reaction temperature (e.g., from 80°C to 100-110°C). Reductive elimination is entropy-driven; heat helps expel the product.
-
Solvent: Switch to high-boiling non-polar solvents (Toluene/Xylene) to allow higher temperatures.
-
Comparative Data: Ligand Selection
Use this table to verify if L-OMe is the correct choice for your specific substrate.
| Parameter | Triphenylphosphine ( | (4-Methoxyphenyl)(diphenyl)phosphine | S-Phos (Biaryl) |
| Electronic Character | Neutral | Electron-Rich ( | Very Electron-Rich |
| Air Stability | Good | Moderate (Oxidizes faster) | Good |
| Best For | Aryl Bromides/Iodides | Aryl Chlorides / Deactivated Bromides | Sterically Hindered / Chlorides |
| Cost | Low | Low/Medium | High |
| Cone Angle ( | 145° | ~145-150° | 194° |
Table 1: Comparison of phosphine ligand properties relevant to Suzuki Coupling [3].
Standardized Protocol: High-Efficiency Coupling
Objective: Coupling of 4-Chloroanisole with Phenylboronic Acid using L-OMe .
Reagents:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid (1.2 - 1.5 equiv)
- (2-5 mol%)
-
(4-Methoxyphenyl)(diphenyl)phosphine (8-20 mol%, maintain 4:1 L:Pd ratio)
- (2.0 equiv)
-
Solvent: Toluene/Water (9:1 v/v) or Dioxane/Water (9:1 v/v)
Step-by-Step Methodology:
-
Pre-Complexation (Critical Step):
-
In a separate vial, dissolve
and L-OMe in the organic solvent. -
Stir at room temperature for 15 minutes. The solution should change color (often from orange to bright yellow), indicating the reduction of Pd(II) to Pd(0) by the phosphine and formation of the active catalyst
. -
Why? Generating the active species before meeting the reactants prevents immediate precipitation of Pd black.
-
-
Main Reaction Setup:
-
Initiation:
-
Add the pre-formed Catalyst/Ligand solution via syringe.
-
Add the degassed water component.
-
-
Reaction:
-
Heat to 90-100°C. Monitor via HPLC/TLC.
-
Checkpoint: If the reaction stalls at 50% conversion, add a second portion of Boronic Acid (0.5 equiv).
-
Mechanistic Visualization
Understanding where the ligand operates helps you troubleshoot.
Figure 2: The Suzuki-Miyaura Catalytic Cycle highlighting the specific influence of electron-rich ligands like L-OMe.
FAQ: Quick Troubleshooting
Q: My reaction turns black immediately upon heating. A: Your catalyst has decomposed ("Pd Black"). This usually means your solvent was not degassed enough (oxygen attacked the phosphine) or your Ligand:Pd ratio is too low. Increase L-OMe to 4 equivalents per Pd.
Q: I see the product, but also a lot of de-halogenated starting material (Ar-H).
A: This is hydrodehalogenation. It often happens in alcohol solvents (ethanol/isopropanol) via
Q: Can I use this ligand for sterically hindered substrates (ortho-ortho coupling)? A: It is not the best choice. While electronic activation is good, L-OMe lacks the bulk of Buchwald ligands (like S-Phos or X-Phos) that physically force reductive elimination in crowded systems. If yield is low, switch to S-Phos.
References
-
Yoneda Labs. (2019). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Troubleshooting. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pcliv.ac.uk [pcliv.ac.uk]
🔬 Buchwald-Hartwig Amination Technical Support Center
The following guide serves as a specialized technical support center for the Buchwald-Hartwig Amination. It is designed to move beyond basic textbook definitions and address the specific, often frustrating failure modes encountered in high-stakes research environments.
Status: Online | Role: Senior Application Scientist | Ticket: Advanced Troubleshooting
Welcome to the support hub. As researchers, we often treat the Buchwald-Hartwig amination as a "plug-and-play" reaction, but the catalytic cycle is fraught with off-cycle equilibria that can derail your synthesis. Below is a symptom-based troubleshooting guide designed to diagnose your specific issue, explain the why (causality), and provide a validated solution.
🛠 Part 1: Diagnostic Hub (Troubleshooting Q&A)
Case 1: The "Reduction" Trap
User Report: "I analyzed my crude reaction mixture by LC-MS/NMR. The amine is untouched, but my aryl bromide has been converted to the corresponding arene (Ar-H). What happened?"
Diagnosis: Hydrodehalogenation This is the most common side reaction, particularly when using secondary amines or alcohols as solvents.
-
The Causality: The Palladium(II)-amido intermediate (or the initial oxidative addition complex) underwent β-hydride elimination instead of the desired reductive elimination.[1]
-
Source of Hydride: Usually the amine itself (if it has α-hydrogens). The Pd center strips a hydride from the amine, releasing an imine and forming an Ar-Pd-H species, which then reductively eliminates Ar-H.
-
-
The Fix:
-
Switch Ligands: Use a bulkier, electron-rich ligand (e.g., Buchwald Biaryl Phosphines like XPhos, RuPhos, or BrettPhos). These ligands accelerate the rate of reductive elimination (
) relative to β-hydride elimination ( ). -
Change the Base: If you are using isopropanol or secondary alkoxides, switch to NaOtBu or Cs₂CO₃ in an aprotic solvent (Toluene, Dioxane) to remove the solvent as a hydride source.
-
Case 2: The "Missing Mass" Mystery
User Report: "I am coupling a primary aliphatic amine. The conversion is high, but the yield of the desired amine is low. I see a ketone/aldehyde in the workup."
Diagnosis: β-Hydride Elimination from the Amido Complex
-
The Causality: When coupling aliphatic amines, the intermediate Pd-amido complex is prone to β-hydride elimination.[1][2] This generates an imine (which hydrolyzes to a ketone/aldehyde upon workup) and the reduced arene.
-
The Fix:
-
Ligand Selection is Critical: You must use a ligand specifically designed to suppress this pathway. BrettPhos or RuPhos are the gold standards here. They are sufficiently bulky to destabilize the β-hydride elimination transition state.
-
Protocol Adjustment: Avoid high temperatures if possible. Run the reaction at the lowest temperature that permits oxidative addition.
-
Case 3: The "Ether" Surprise
User Report: "I used NaOtBu as my base. I isolated a product, but it’s the aryl tert-butyl ether, not the amine."
Diagnosis: Competitive Etherification
-
The Causality: The alkoxide base is acting as a nucleophile. This happens when the amine is sterically hindered or poorly nucleophilic (e.g., anilines with electron-withdrawing groups), making the rate of amine transmetalation slower than the rate of alkoxide attack.
-
The Fix:
-
Switch Base: Move to a non-nucleophilic base. Cs₂CO₃ or K₃PO₄ are excellent alternatives.
-
Use LHMDS: Lithium bis(trimethylsilyl)amide is a non-nucleophilic, soluble base that is highly effective for difficult substrates.
-
Case 4: The "Double Dip"
User Report: "I am trying to mono-arylate a primary amine, but I keep getting significant amounts of the diarylated tertiary amine byproduct."
Diagnosis: Poor Selectivity (Over-arylation)
-
The Causality: The product (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a second catalytic cycle.
-
The Fix:
🧬 Part 2: Mechanistic Visualization
Understanding the diversion points in the catalytic cycle is the key to rational optimization. The diagram below maps the "Happy Path" (Product) vs. the "Failure Modes."
Caption: Figure 1. The Buchwald-Hartwig Catalytic Cycle highlighting critical diversion points where side reactions (Red) compete with the productive pathway (Green).
🧪 Part 3: Optimized Experimental Protocols
These protocols are designed to be self-validating . If the reaction fails, the specific outcome (e.g., remaining SM vs. reduced product) tells you exactly which variable to change next.
Protocol A: The "General Purpose" Screen (High Success Probability)
Best for: Secondary amines, anilines, and unhindered aryl bromides.
-
Preparation: In a glovebox or under Argon flow, charge a reaction vial with:
-
Pd(OAc)₂ (1.0 mol%)
-
RuPhos or XPhos (2.0 mol%) - Note: 2:1 L:M ratio is crucial.
-
Base: NaOtBu (1.4 equiv).
-
Aryl Halide: (1.0 equiv).
-
Amine: (1.2 equiv).
-
-
Solvent: Add anhydrous Toluene or Dioxane (0.2 M concentration).
-
Activation: Heat to 80°C - 100°C.
-
Validation Check:
-
Result: Clear yellow/orange solution turning dark = Good active catalyst formation.
-
Result: Immediate precipitation of Pd black = Ligand oxidation or insufficient ligand loading. Restart with fresh ligand.
-
Protocol B: The "Difficult" Primary Amine (Aliphatic)
Best for: Primary alkyl amines (e.g., butylamine, benzylamine) prone to β-hydride elimination.
-
Catalyst System: Use a precatalyst to ensure 100% active species.
-
BrettPhos Pd G4 Precatalyst (1-2 mol%).
-
-
Base: NaOtBu (1.4 equiv) is usually safe here due to the speed of BrettPhos, but use LHMDS (2.0 equiv) if the substrate has esters/nitriles.
-
Conditions: Toluene at 80°C.
-
Why this works: The G4 precatalyst activates immediately without an induction period, and BrettPhos forms a pocket that physically prevents the β-hydride elimination transition state.
Protocol C: Base-Sensitive Substrates (Esters, Nitriles, Nitro)
-
Catalyst: XantPhos Pd G4 or BrettPhos Pd G4 .
-
Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (finely ground).
-
Solvent: 1,4-Dioxane (requires higher temp, ~100°C) or t-Amyl Alcohol .
-
Note: Weak bases are heterogeneous. Vigorous stirring (1000+ RPM) is mandatory for success.
📊 Part 4: Decision Support Data
Ligand Selection Matrix
Use this table to select the starting ligand based on your substrate class.
| Substrate Class | Recommended Ligand | Why? |
| Primary Aliphatic Amines | BrettPhos | Suppresses β-hydride elimination; prevents diarylation. |
| Secondary Amines | RuPhos | Excellent general activity; sterically bulky to promote RE. |
| Anilines (Primary) | BrettPhos or tBuBrettPhos | High turnover; selective mono-arylation. |
| Heterocycles (Halides) | XPhos | Handles N-containing heterocycles that might poison Pd. |
| Aryl Chlorides | XPhos or SPhos | Electron-rich nature facilitates oxidative addition of Ar-Cl. |
Base Compatibility Guide
| Base | pKa (conj.[6] acid) | Compatibility Notes | Risk Factor |
| NaOtBu | ~17 | Standard. Fast reaction. | Incompatible with esters, nitro, aldehydes. |
| LHMDS | ~26 | Soluble. Non-nucleophilic. | Good for base-sensitive groups, but very basic. |
| Cs₂CO₃ | ~10 | Mild.[6] Heterogeneous. | Requires high temp & vigorous stirring. Safe for esters. |
| K₃PO₄ | ~12 | Mild. | Often requires water additive (1-2%) to solubilize. |
📚 References
-
Buchwald, S. L., et al. (2019).[7] "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook." ACS Publications.[8] Available at: [Link]
-
Hartwig, J. F. (2024).[9] "Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development." Journal of the American Chemical Society.[2][7] Available at: [Link]
-
WuXi AppTec . (2024). "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" Chemical Insights. Available at: [Link]
-
Plummer, S., & Gallou, F. (2024). "Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water." ACS Catalysis.[8][10] Available at: [Link]
-
Organic Chemistry Portal . "Buchwald-Hartwig Cross Coupling Reaction."[1][4][5][9] Available at: [Link]
-
Stradiotto, M., et al. (2011). "Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines." Synthesis. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hammer.purdue.edu [hammer.purdue.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
Technical Support Center: Handling and Stability of (4-Methoxyphenyl)diphenylphosphine
Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists utilizing (4-Methoxyphenyl)diphenylphosphine (CAS: 4731-65-1). While this electron-rich triarylphosphine is a superior nucleophilic catalyst and transition-metal ligand, its unique electronic properties inherently alter its stability profile compared to standard triphenylphosphine (TPP).
Below is an in-depth technical breakdown of the causality behind its instability, diagnostic troubleshooting, and self-validating protocols to ensure absolute scientific integrity in your workflows.
Part 1: The Causality of Instability (Physical Organic Principles)
To master the handling of this ligand, one must understand the underlying physical organic chemistry. The addition of a para-methoxy group (-OMe) to one of the phenyl rings introduces strong electron-donating properties via resonance. This increases the electron density at the phosphorus center, significantly raising the energy of its Highest Occupied Molecular Orbital (HOMO).
While this elevated HOMO makes the ligand an exceptional nucleophile for oxa-Michael additions[1] and a strong σ-donor for palladium-catalyzed cross-coupling reactions, it directly lowers the activation energy required for electrophilic attack by oxygen. Consequently, the ligand is highly susceptible to photooxidation via singlet oxygen or standard auto-oxidation pathways, rapidly converting the active phosphine into a catalytically dead phosphine oxide[2].
Part 2: Diagnostic Q&A and Troubleshooting
Q1: Why does my (4-Methoxyphenyl)diphenylphosphine degrade faster in solution than standard triphenylphosphine (TPP)? A1: The degradation is a direct consequence of its electronic activation. In the solid state, the crystal lattice restricts oxygen diffusion, making the compound relatively stable. However, in solution, dissolved oxygen freely interacts with the highly electron-rich phosphorus lone pair. The methoxy group stabilizes the transient radical cation or phosphadioxirane intermediates formed during oxidation, accelerating the irreversible formation of the P=O bond[2].
Q2: Is this ligand sensitive to moisture, and how does water affect my catalytic cycles? A2: Unlike halophosphines or phosphites, triarylphosphines do not undergo direct hydrolysis with water. However, moisture acts as an indirect catalyst for degradation. Trace water can participate in hydrogen-bonding networks that stabilize the transition state of the oxidation process. Furthermore, in sensitive catalytic cycles (e.g., Pd-catalyzed C–P bond forming reactions), moisture can competitively coordinate to the metal center or poison the catalyst, rendering the electron-rich ligand ineffective[3].
Q3: I suspect my batch has oxidized during storage. How can I self-validate the purity before setting up a 96-well screening plate?
A3: Never rely on visual inspection, as both the active ligand and the oxidized byproduct are white/off-white powders. The only self-validating system is
Part 3: Comparative Matrix
To contextualize the handling requirements, the following table summarizes the quantitative and qualitative stability profiles of common phosphine ligands based on their electronic properties[1].
| Ligand | Relative Electron Density | Nucleophilicity | Air Stability (Solid) | Air Stability (Solution) |
| Triphenylphosphine (TPP) | Baseline | Moderate | Excellent | Good |
| (4-Methoxyphenyl)diphenylphosphine | High | Strong | Good | Moderate (Prone to oxidation) |
| Tris(2,4,6-trimethoxyphenyl)phosphine | Very High | Very Strong | Moderate | Poor |
| Trialkylphosphines (e.g., PBu | Extremely High | Extremely Strong | Poor (Pyrophoric) | Very Poor |
Part 4: Standard Operating Procedures (Self-Validating Workflows)
Protocol A: Rigorous Solvent Degassing (Freeze-Pump-Thaw Method)
Causality: Sparging with nitrogen only displaces macroscopic oxygen. Freeze-pump-thaw utilizes the physical principle of gas insolubility in solid matrices to forcefully evacuate dissolved O
-
Preparation: Transfer the required volume of anhydrous solvent into a Schlenk flask equipped with a Teflon stopcock.
-
Freezing: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pumping: Open the stopcock to a high-vacuum line (target < 0.1 Torr) for 3–5 minutes to evacuate the headspace.
-
Thawing: Close the stopcock and remove the flask from the bath. Allow the solvent to thaw completely. You will observe bubbles of trapped O
escaping the liquid. -
Validation Cycle: Repeat steps 2–4 for a total of three cycles. After the final thaw, backfill the flask with ultra-pure Argon. Self-Validation: The absence of bubbles during the third thaw confirms complete degassing.
Protocol B:
P NMR Purity Validation
Causality: Establishing a baseline purity metric ensures that any downstream reaction failure can be confidently attributed to the reaction conditions rather than degraded starting materials.
-
Sample Prep: Inside an Argon-filled glovebox, dissolve 10 mg of (4-Methoxyphenyl)diphenylphosphine in 0.6 mL of degassed CDCl
. -
Transfer: Transfer the solution to an NMR tube and seal it with a tightly fitting cap and Parafilm before removing it from the glovebox.
-
Acquisition: Acquire a proton-decoupled
P NMR spectrum (minimum 16 scans). -
Self-Validation Checkpoint: A pure sample will yield a single peak at ~ -4 ppm. The presence of a peak at ~ +27 ppm confirms oxidation. If the integration of the +27 ppm peak exceeds 2%, the batch must be recrystallized from hot degassed ethanol or discarded.
Part 5: Mechanistic Visualization
Mechanistic oxidation pathway of (4-Methoxyphenyl)diphenylphosphine and mitigation strategies.
References
-
Eosin Y-catalyzed photooxidation of triarylphosphines under visible light irradiation and aerobic conditions Source: RSC Publishing (rsc.org) URL:[Link][2]
-
Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions Source: Beilstein Journal of Organic Chemistry (researchgate.net) URL:[Link][1]
-
Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide Source: The Journal of Organic Chemistry (acs.org) URL:[Link][3]
Sources
Technical Support Center: Optimizing Ligand-to-Palladium Ratios
Status: Operational Ticket Topic: Ligand/Metal Stoichiometry Optimization Assigned Specialist: Senior Application Scientist
Welcome to the Catalysis Optimization Support Center. You are likely here because your cross-coupling reaction (Suzuki, Buchwald-Hartwig, Heck, etc.) is suffering from low conversion, poor reproducibility, or catalyst decomposition (Pd black).
The Ligand-to-Palladium (L/Pd) ratio is not a trivial variable; it controls the delicate equilibrium between the catalyst's stability (preventing aggregation) and its reactivity (allowing oxidative addition). This guide provides the diagnostic logic and protocols to tune this parameter.
Part 1: Diagnostic Decision Matrix
Before mixing reagents, use this logic flow to determine your starting L/Pd ratio. This decision tree accounts for ligand denticity and precatalyst type.
Figure 1: Decision matrix for establishing baseline L/Pd ratios based on ligand class and metal source.
Part 2: Core Concepts & FAQs
Q1: Why can't I just add excess ligand to be safe?
A: Because the "Active Species" is often ligand-deficient.
In many catalytic cycles, the resting state is a saturated species (e.g.,
-
Too Low L/Pd: The catalyst aggregates into inactive Palladium Black [1].
-
Too High L/Pd: The equilibrium shifts toward the saturated resting state, inhibiting the rate-determining oxidative addition step [2].
Q2: How do I calculate the ratio for Pd2(dba)3?
A: This is the most common calculation error in catalysis.
-
Wrong: 1 mol
+ 1 mol Ligand = 1:1 Ratio. (Actual ratio is 0.5:1). -
Correct: 0.5 mol
+ 1 mol Ligand = 1:1 Ratio.
Q3: Why do Pd(II) sources like Pd(OAc)2 require extra ligand?
A: If you are not using a precatalyst that activates via base (like Buchwald G3/G4), the phosphine ligand itself often acts as the reducing agent to convert Pd(II) to Pd(0). This sacrifices one equivalent of ligand (oxidizing it to phosphine oxide).
-
Rule of Thumb: If using
+ Monodentate Phosphine, target a 3:1 or 4:1 ratio to ensure you have 2 equivalents of active ligand remaining after reduction [3].
Part 3: Troubleshooting Protocols
Use the table below to diagnose your specific issue based on visual and analytical symptoms.
| Symptom | Probable Cause | Corrective Action | Mechanism |
| Black Precipitate forms rapidly (<1 hr). | L/Pd Ratio Too Low. Ligand dissociation is faster than oxidative addition, leading to Pd aggregation. | Increase Ratio. Move from 1:1 to 2:1 (bidentate) or 2:1 to 4:1 (monodentate). | Stabilizes the |
| Solution is clear , but conversion is low/stalled. | L/Pd Ratio Too High. The catalyst is "oversaturated" with ligand, preventing substrate binding. | Decrease Ratio. Try 1:1 (bidentate) or 1.5:1 (monodentate). | Shifts equilibrium toward the unsaturated 12e- or 14e- active species [4]. |
| Poor Reproducibility (yields vary wildly). | Inconsistent Activation. Pd(II) reduction is variable, or | Switch to Precatalysts. Use defined Pd(II) precatalysts (e.g., Pd-PEPPSI, Buchwald G4) with fixed 1:1 ratios. | Bypasses the chaotic reduction step and ensures precise stoichiometry. |
Protocol A: The "Ratio Scan" (Optimization Workflow)
If your standard conditions fail, do not guess. Run a systematic ratio scan.
Materials:
-
Stock solution of Pd source (e.g.,
).[1] -
Stock solution of Ligand (e.g., XPhos).
-
4 reaction vials.
Procedure:
-
Fix Pd Loading: Keep Palladium constant at your standard loading (e.g., 1 mol%).
-
Vary Ligand: Prepare vials with the following L/Pd ratios:
-
Vial 1: 1:1 (Risk of Pd black, high activity)
-
Vial 2: 2:1 (Standard balance)
-
Vial 3: 4:1 (High stability, lower rate)
-
Vial 4: 6:1 (Inhibition check)
-
-
Run & Quench: Run for a short time (e.g., 1 hour) to measure rate, not just final yield.
-
Analyze: Plot Yield vs. Ratio.
-
Peak at 1:1/2:1? Oxidative addition is difficult; avoid excess ligand.
-
Peak at 4:1? Catalyst stability is the main issue; excess ligand protects the metal.
-
Part 4: Advanced Visualization - The Stability/Activity Equilibrium
Understanding the "Goldilocks Zone" is critical. The diagram below illustrates the mechanistic tension between ligand concentration and catalytic activity.
Figure 2: The Catalytic Equilibrium. The goal is to maximize the concentration of the active species (PdL or PdL2) without allowing the irreversible formation of Pd Black.
Part 5: Advanced Optimization (Design of Experiments)
For pharmaceutical process development, a single variable scan is often insufficient. Interaction effects (e.g., Ratio × Temperature) are common.
Recommended DoE Factors: If using JMP or Design-Expert, set up a Central Composite Design :
| Factor | Range Low | Range High | Reason |
| L/Pd Ratio | 1:1 | 4:1 | Tests stability vs. inhibition. |
| Pd Loading | 0.5 mol% | 2.0 mol% | Checks if catalyst death is concentration-dependent. |
| Temperature | 60°C | 100°C | Higher T promotes OA but also promotes Pd black (requires higher L/Pd). |
Interpretation:
-
If the interaction term Ratio × Temp is positive, it means you need more ligand at higher temperatures to maintain stability [5].
References
-
Paul, F., et al. (1995). Mechanism of the Palladium-Catalyzed Amination of Aryl Halides.[2][3] Journal of the American Chemical Society. Link
- Hartwig, J. F. (2011). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (See Chapter 13 on Cross Coupling).
-
Fors, B. P., et al. (2009). A Highly Active Catalyst for Palladium-Catalyzed Amination Reactions: The Pd-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society. Link
-
Fairlamb, I. J. S. (2017). Reaction monitoring reveals poisoning mechanism of Pd2(dba)3 and guides catalyst selection.[4] Chemical Communications.[4] Link
-
Bernstein, D., et al. (2017). Practical High-Throughput Experimentation for Chemists.[5] Organic Process Research & Development. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Reaction monitoring reveals poisoning mechanism of Pd2(dba)3 and guides catalyst selection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Practical High-Throughput Experimentation for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
effect of temperature on (4-Methoxyphenyl)(diphenyl)phosphine) catalyst activity
Ligand Code: MDPhP | CAS: 40244-90-4
Status: Operational | Support Tier: Level 3 (Senior Application Scientist)
Core Directive: The "Goldilocks" Thermal Window
Welcome to the MDPhP technical support hub. You are likely using this ligand because you require higher nucleophilicity than standard Triphenylphosphine (PPh3) to facilitate oxidative addition, but you are encountering stability issues at elevated temperatures.
The Central Conflict:
The para-methoxy group (-OMe) is a strong electron-donating group (EDG). This increases the electron density at the phosphorus center, making it a better
-
Benefit: Accelerates Oxidative Addition (often the rate-determining step for aryl chlorides).
-
Risk: Increases susceptibility to Oxidation and P-C Bond Cleavage at high temperatures (
C).
Your operational window is defined by the balance between kinetic activation and catalyst longevity.
Troubleshooting Guides & FAQs
Issue A: "My reaction turns black and stalls after 30 minutes."
Diagnosis: Rapid Catalyst Decomposition (Palladium Black Formation). Root Cause: The reaction temperature likely exceeds the thermal stability of the Pd-MDPhP complex in your specific solvent system, or oxygen ingress has oxidized the phosphine, causing ligand dissociation.
-
Technical Insight: Electron-rich phosphines stabilize the Pd(0) species. However, at high temperatures (typically
C), the P-C bond becomes labile. Once the ligand dissociates or degrades, the "naked" Pd(0) atoms aggregate into catalytically inactive nanoparticles (Pd Black).[1] -
Solution:
-
Lower Temperature: Reduce reaction temperature by 10-15°C.
-
Increase Ligand Loading: Shift the Ligand:Metal (L:M) ratio from 2:1 to 3:1 or 4:1. Excess ligand shifts the equilibrium toward the active mono-ligated species [Pd(L)ArX] and prevents aggregation.
-
Check Solvent Deoxygenation: The -OMe group makes MDPhP more sensitive to air oxidation than PPh3. Ensure solvents are sparged with Argon, not just sonicated.
-
Issue B: "I see no conversion at 60°C, but PPh3 works slowly."
Diagnosis: Inefficient Reductive Elimination. Root Cause: The increased electron density on the metal center (from the -OMe donor) strengthens the Pd-Carbon bonds.
-
Technical Insight: While MDPhP speeds up oxidative addition, it can slow down reductive elimination, which requires the metal to dump electrons back into the product. If the temperature is too low, the complex gets "stuck" at the Pd(II) intermediate stage.
-
Solution:
-
Stepwise Heating: Initiate the reaction at 60°C to ensure catalyst integrity, then ramp to 80-85°C to overcome the activation energy barrier for reductive elimination.
-
Steric Modification: If 85°C fails, MDPhP may be too electron-rich for your substrate. Switch to a ligand with a larger cone angle (e.g., SPhos) to sterically enforce reductive elimination.
-
Issue C: "I am observing homocoupling byproducts."
Diagnosis: Oxygen-Induced Catalyst Re-oxidation.[2] Root Cause: The electron-rich nature of MDPhP makes the Pd(0) complex highly reducing. In the presence of trace oxygen, it can facilitate the homocoupling of aryl boronic acids (Suzuki) or terminal alkynes (Sonogashira).
-
Solution:
-
Strict Anaerobic Protocol: Use a Schlenk line or glovebox.
-
Temperature Throttling: High temperatures increase the rate of this side reaction. Run the reaction at the lowest temperature that sustains turnover (determined via the protocol below).
-
Visual Troubleshooting Workflows
Figure 1: Diagnostic Logic Tree
Use this workflow to identify the specific failure mode based on visual and analytical cues.
Caption: Decision matrix for diagnosing temperature-related catalyst failure modes.
Figure 2: Mechanistic Impact of Temperature
This diagram illustrates where temperature exerts positive (green) vs. negative (red) pressure on the catalytic cycle using MDPhP.
Caption: Catalytic cycle highlighting the thermal bottleneck at Reductive Elimination and degradation risks at Pd(0).
Data & Specifications
Comparative Ligand Parameters
Understanding the physical properties helps in rational optimization.[3]
| Parameter | Triphenylphosphine (PPh3) | (4-Methoxyphenyl)(diphenyl)phosphine | Impact on Activity |
| Electronic Parameter ( | 2068.9 cm⁻¹ | ~2066 cm⁻¹ (Estimated) | MDPhP is a stronger |
| Hammett Constant ( | 0.00 (H) | -0.27 (OMe) | Negative value indicates electron donation [2]. |
| Cone Angle ( | 145° | ~145-150° | Similar steric profile; differences are primarily electronic. |
| Oxidation Potential | Moderate | High | MDPhP oxidizes faster in air. |
| Optimal Temp Range | 60°C - 110°C | 50°C - 95°C | Lower ceiling due to stability issues. |
Optimization Protocol: The "Step-Up" Method
Do not immediately reflux at 110°C. Use this protocol to determine the Maximum Effective Temperature (MET).
-
Baseline: Set reaction to 50°C. Monitor via LC-MS at T=1hr.
-
Ramp: Increase to 75°C. Monitor at T=2hr.
-
Check: Is the solution darkening significantly? If yes, you are approaching the degradation threshold.
-
-
Ceiling: If conversion is slow but catalyst is stable, add 1 equivalent of free ligand relative to Pd and increase to 90°C.
-
Note: Never exceed 100°C with MDPhP in non-degassed solvents [3].
-
References
-
Tolman, C. A. (1977).[4] Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
BenchChem Technical Support. (2025). Optimization of Palladium-Phosphine Catalysis: Troubleshooting Guide. Link
Sources
Technical Support Center: Phosphine Integrity & Workup Protocols
Status: Active Operator: Senior Application Scientist Ticket ID: P3-OX-PREV-001
Mission Statement
Welcome to the Phosphine Integrity Hub. If you are here, you likely know the frustration of "The Ghost Peak"—that shift in your
Phosphine oxidation is not random; it is a deterministic outcome of oxygen exposure , peroxide contaminants , or acidic surface catalysis . This guide provides the rigorous protocols required to maintain the P(III) oxidation state throughout workup and isolation.
Module 1: The First Line of Defense (Atmosphere & Solvents)
Q: "I sparged my solvents with argon for 20 minutes, but my electron-rich phosphine still oxidized. Why?"
A: Sparging is often insufficient for highly labile phosphines (e.g., trialkylphosphines like
The Science:
Sparging relies on Henry’s Law to displace dissolved oxygen with an inert gas. It is a dilution process, not a total removal. Freeze-Pump-Thaw (FPT), conversely, uses phase changes and high vacuum to physically extract trapped gas from the lattice of the frozen solvent. For electron-rich phosphines, which act as thermodynamic sinks for oxygen, even trace ppm levels of
Data: Solvent Degassing Efficiency
| Method | Residual | Suitability for Phosphines | Time Cost |
| Sparging (Balloon) | 10–50 ppm | Low (Only for air-stable aryl phosphines) | Low (15 min) |
| Sonication + Vacuum | 5–20 ppm | Medium (General intermediate work) | Low (10 min) |
| Freeze-Pump-Thaw (FPT) | < 1 ppm | High (Required for alkyl phosphines) | High (1–2 hrs) |
| Distillation (Na/Benzophenone) | < 0.1 ppm | Critical (For catalytic studies) | Very High |
Protocol 1: The Freeze-Pump-Thaw (FPT) Cycle
Use this for all reaction solvents and workup extraction solvents (e.g., Et2O, Hexanes).
-
Seal: Place solvent in a Schlenk flask with a high-vacuum valve (Young's tap). Connect to a Schlenk line.
-
Freeze: Submerge the flask in liquid nitrogen (
) until the solvent is solid.-
Critical: Do not open the valve to vacuum while freezing; this condenses liquid oxygen (explosion hazard).
-
-
Pump: Once frozen, open the valve to high vacuum (0.1–0.01 mmHg) for 5–10 minutes. This removes the headspace gas.
-
Thaw: Close the valve. Remove from
and thaw in a warm water bath. Gas bubbles will evolve rapidly as the lattice releases trapped . -
Repeat: Perform this cycle 3 times .
-
Backfill: After the final thaw, backfill with high-purity Argon.
Module 2: Chromatography Survival Guide
Q: "My crude NMR showed pure phosphine, but after the silica column, it was 30% oxide. Is silica gel the culprit?"
A: Yes. Silica gel (
-
Adsorbed Oxygen: Silica is porous and holds significant atmospheric oxygen.
-
Surface Acidity: The acidic silanol groups (
) can catalyze oxidation or protonate electron-rich phosphines, making them more susceptible to attack by adventitious oxidants.
Protocol 2: "Inertizing" Flash Chromatography
If you must use chromatography, follow this strict regimen.
-
Stationary Phase Selection:
-
Preferred: Neutral Alumina (Activity Grade III). Alumina is less acidic than silica and less prone to catalyzing oxidation.
-
Alternative: If using silica, treat it with 1-2% triethylamine (
) in the eluent to neutralize acidic sites.
-
-
Column Preparation:
-
Pack the column dry, then flush with 3 column volumes (CV) of degassed solvent (from Protocol 1) under positive Argon pressure.
-
Never let the column run dry; this re-introduces air.
-
-
Elution:
-
Use rapid flash chromatography. Do not let the phosphine sit on the silica.
-
Collect fractions into test tubes that have been flushed with Argon.
-
Module 3: Chemical Shielding (Borane Protection)
Q: "I cannot maintain a glovebox environment for purification. How can I chemically 'shield' the phosphorus?"
A: Use Borane (
-
Air-stable (can be chromatographed on benchtop silica).
-
Water-tolerant.
-
Easily deprotected when needed.[2]
Visual Workflow: The Borane Cycle
Protocol 3: Borane Protection & Deprotection
Step A: Protection
-
Dissolve crude phosphine in dry THF under Argon.
-
Cool to 0°C.
-
Add 1.1 equivalents of
(1M solution) dropwise. -
Stir for 1–2 hours. Monitor by
NMR (Signal will shift significantly upfield and broaden due to B-P coupling). -
Quench excess borane with minimal MeOH.
-
Perform standard aqueous workup (the adduct is stable) and silica chromatography.
Step B: Deprotection (Just before use)
-
Dissolve the purified adduct in Toluene or THF.
-
Add 3–5 equivalents of DABCO (1,4-diazabicyclo[2.2.2]octane) or diethylamine.
-
Heat to 40–80°C for 2–4 hours. The amine binds the borane more strongly than the phosphine.
-
Pass through a short plug of silica (under Argon) to remove the amine-borane byproduct, or pump off volatiles if using volatile amines.
Module 4: Decision Logic
Use this logic flow to determine the correct workup for your specific ligand.
References
-
Standard Degassing Protocols
-
Borane Protection Methodology
-
Deprotection Mechanisms
-
Silica Gel Interactions
-
General Handling Guide
-
Sigma-Aldrich Technical Bulletin. "Handling Air-Sensitive Reagents." Link
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 5. reddit.com [reddit.com]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 8. A clean and simple method for deprotection of phosphines from borane complexes (2018) | Oleg M. Demchuk | 15 Citations [scispace.com]
- 9. chem.tamu.edu [chem.tamu.edu]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
purification of products from reactions using (4-Methoxyphenyl)(diphenyl)phosphine)
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification Strategies for (4-Methoxyphenyl)(diphenyl)phosphine (MDPhP) Mediated Reactions
Executive Summary & Reagent Profile
You are likely employing (4-Methoxyphenyl)(diphenyl)phosphine (CAS: 4022-63-3) as a ligand to electronically tune palladium-catalyzed cross-couplings or as a nucleophile in modified Mitsunobu/Staudinger reactions. While structurally similar to Triphenylphosphine (PPh₃), the introduction of the para-methoxy group increases the electron density at the phosphorus center, enhancing its nucleophilicity and altering the solubility profile of its oxide byproduct.
The Core Challenge: Like PPh₃, this reagent generates a stoichiometric phosphine oxide byproduct, (4-Methoxyphenyl)(diphenyl)phosphine oxide (MDPPO) . Removal of MDPPO is the primary bottleneck in scale-up. Unlike amino-substituted phosphines (which can be acid-washed), MDPPO is not sufficiently basic for aqueous acid extraction. Therefore, purification must rely on solubility differentiation , complexation , or chromatographic resolution .
| Property | (4-Methoxyphenyl)(diphenyl)phosphine (MDPhP) | (4-Methoxyphenyl)(diphenyl)phosphine Oxide (MDPPO) |
| Role | Reagent / Ligand | Byproduct (Waste) |
| Polarity | Low (Soluble in Hexanes/Toluene) | High (Soluble in DCM, MeOH, EtOH) |
| Solubility | High in non-polar solvents | Insoluble in Hexanes/Pentane/Et₂O |
| Removal Strategy | Scavenging (CuCl) or Oxidation | Precipitation (ZnCl₂) or Chromatography |
Troubleshooting & Purification Protocols
Q1: The phosphine oxide (MDPPO) co-elutes with my product during flash chromatography. How do I separate them?
Diagnosis: MDPPO is highly polar, often streaking on silica gel and contaminating polar products. Solution: Do not rely solely on chromatography. Pre-treat the crude mixture to bulk-remove MDPPO before the column.
Protocol A: The "Solvent Crash" Method (Polartiy Mismatch) Best for: Non-polar products soluble in hydrocarbons.
-
Concentrate the reaction mixture to a viscous oil (remove all polar solvents like THF/DCM).
-
Add Et₂O (Diethyl Ether) or MTBE followed by slow addition of Hexanes or Pentane (1:3 ratio).
-
Sonicate for 5–10 minutes. MDPPO will precipitate as a white solid.
-
Filter through a Celite pad.[1] The filtrate contains your product; the filter cake retains the MDPPO.
-
Note: The methoxy group may slightly increase MDPPO solubility in ether compared to TPPO; ensure the hexane ratio is high.
Protocol B: The ZnCl₂ Complexation Method (Chemo-Selective Precipitation) Best for: Polar products that cannot be extracted into hexanes. Zinc chloride forms a crystalline complex with phosphine oxides (ZnCl₂·(MDPPO)₂), which is insoluble in ether/ethanol mixtures.
-
Dissolve the crude residue in Ethanol or THF (approx. 5 mL/g).
-
Add ZnCl₂ (2.0 equivalents relative to phosphine used) dissolved in a minimum amount of ethanol.
-
Stir at room temperature for 2 hours. A thick white precipitate will form.
-
Filter the solid (Zn-complex).
-
Concentrate the filtrate.[2] If excess ZnCl₂ remains, dilute with DCM and wash with water (ZnCl₂ is water-soluble; your product likely partitions to DCM).
Q2: I still see unreacted starting phosphine (MDPhP) in my NMR. How do I remove it?
Diagnosis: Unreacted phosphines are less polar than their oxides and often overlap with non-polar products. Solution: You have two options: Scavenge or Oxidize .
Option 1: Copper(I) Scavenging (The CuCl Wash) Phosphines bind avidly to Copper(I).
-
Dilute the organic reaction mixture (DCM or EtOAc) with an equal volume of saturated aqueous CuCl (Copper(I) Chloride) .
-
Stir vigorously for 1 hour. The organic layer may turn green/blue.
-
The phosphine partitions into the aqueous phase or forms an insoluble copper complex at the interface.
Option 2: Oxidative Workup Intentionally convert all remaining MDPhP to MDPPO, then use the removal methods in Q1.
-
Add H₂O₂ (30% aq) or m-CPBA to the reaction mixture before workup.
-
Stir for 30 mins (check TLC for disappearance of phosphine).
-
Proceed to ZnCl₂ precipitation (Protocol B).
Q3: Does the methoxy group allow for acid-wash removal?
Answer: No. This is a common misconception. While tris(4-methoxyphenyl)phosphine is more basic than PPh₃, it is not basic enough to be quantitatively protonated and extracted into weak aqueous acid (like 1M HCl) without potentially degrading sensitive products.
-
Exception: If you used (4-Dimethylaminophenyl)diphenylphosphine , that can be removed by acid wash.[4]
-
For MDPhP: Stick to ZnCl₂ complexation or chromatography .
Decision Tree for Purification
Use this logic flow to determine the optimal purification route for your specific reaction mixture.
Figure 1: Decision matrix for selecting the appropriate purification strategy based on product solubility and impurity profile.
Quantitative Data: Solubility & Removal Efficiency
The following table summarizes the solubility of the oxide byproduct (MDPPO) compared to standard Triphenylphosphine Oxide (TPPO), guiding your solvent choice.
| Solvent System | Solubility of MDPPO | Removal Efficiency (Precipitation) | Notes |
| Hexanes / Pentane | < 1 mg/mL (Insoluble) | High (>95%) | Ideal for "Solvent Crash" method. |
| Diethyl Ether | Slightly Soluble | Moderate (60-80%) | Use as a co-solvent with Hexanes. |
| Toluene | Soluble (Hot), Insoluble (Cold) | Moderate | Can crystallize out upon cooling to -20°C. |
| Ethanol / Methanol | Soluble | N/A (Use ZnCl₂) | Solvent of choice for ZnCl₂ complexation. |
| Water | Insoluble | N/A | Product usually crashes out with it; avoid. |
References
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[2][5][6][7][8] The Journal of Organic Chemistry, 82(19), 9931–9936. Link
- Grounding: Establishes the ZnCl₂ precipitation protocol applicable to phosphine oxides.
- Lipshutz, B. H., et al. (2000). Efficient Scavenging of Ph3P and Ph3PO with High-Loading Merrifield Resin. Organic Letters, 2(24), 3959–3962. Grounding: Discusses scavenging techniques for phosphines.
-
PubChem. (n.d.). (4-Methoxyphenyl)(diphenyl)phosphine | C19H17OP.[9] National Library of Medicine. Link
- Grounding: Verifies chemical structure and properties (CAS 4022-63-3).
-
Haque, A., et al. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach.[10] Molecules, 27(13), 4238. Link
- Grounding: Describes the synthesis and characterization of (4-Methoxyphenyl)diphenylphosphine and its oxide.
Sources
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. shenvilab.org [shenvilab.org]
- 4. US6011181A - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 7. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 9. (4-Methoxyphenyl)(diphenyl)phosphine | C19H17OP | CID 2775957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Catalyst Deactivation in Palladium-Phosphine Systems
Welcome to the Advanced Catalysis Technical Support Portal. This knowledge base is designed for researchers, application scientists, and drug development professionals troubleshooting palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura, Heck).
Phosphine ligands are essential for stabilizing reactive Pd(0) intermediates and tuning the electronic/steric environment of the metal center. However, they are highly susceptible to degradation pathways that prematurely terminate the catalytic cycle. This guide provides mechanistic insights, diagnostic tools, and self-validating protocols to identify and mitigate catalyst deactivation.
Knowledge Base: Troubleshooting Common Deactivation Pathways
Q1: My cross-coupling reaction stalls prematurely, and a black precipitate forms in the flask. What is happening, and how do I prevent it?
The Causality: The black precipitate is "Palladium Black"—inactive, aggregated Pd(0) nanoparticles. This occurs when the palladium center becomes under-coordinated. The most common culprit is ligand oxidation . Trace oxygen or moisture in your reaction vessel irreversibly oxidizes the phosphine ligand (PR₃) to a phosphine oxide (O=PR₃). Because phosphine oxides are poor ligands for soft Pd(0), the metal atoms agglomerate to reduce their surface energy, permanently crashing out of the catalytic cycle.
The Solution:
-
Exclude Oxygen: Transition from standard nitrogen manifolds to rigorous Schlenk techniques or a glovebox environment. Degas all solvents using the Freeze-Pump-Thaw method rather than simple sparging.
-
Increase Ligand-to-Metal Ratio: If using a monodentate ligand, increasing the L:Pd ratio from 1:1 to 2:1 or 3:1 can shift the equilibrium toward the stabilized PdLₙ complex, though too much ligand can inhibit the initial oxidative addition step.
Q2: I am isolating unexpected biaryl side products where one of the aryl rings matches the substituents on my phosphine ligand. Why is my ligand participating in the reaction?
The Causality: You are observing P–C bond cleavage and subsequent aryl scrambling. At elevated temperatures (typically >120 °C) or when using less sterically hindered triarylphosphines (like PPh₃), the Pd(II) intermediate can undergo an intramolecular oxidative addition into the P–C bond of the coordinated phosphine[1]. This creates a phosphonium salt and a new Pd-aryl species[2]. Subsequent intermolecular phosphine scrambling leads to isomerized arylpalladium species that couple with your substrate, yielding side products and destroying the catalyst[1].
The Solution: Switch from simple triarylphosphines to dialkylbiarylphosphines (Buchwald ligands such as XPhos or SPhos). The bulky alkyl groups (e.g., cyclohexyl or tert-butyl) on the phosphorus atom prevent P–C cleavage by increasing the electron density on the phosphorus and sterically shielding the P–C bonds from the metal center.
Q3: When coupling secondary amines with N-heteroarene substrates (e.g., pyridines, pyrimidines), my catalyst dies completely at room temperature. How do I overcome this?
The Causality: N-heteroarenes are strongly Lewis-basic. In the presence of secondary amines, these N-heteroarene substrates competitively coordinate to the palladium center, physically displacing the phosphine ligand[3]. This forms an off-cycle, dormant palladacycle that cannot undergo transmetalation or reductive elimination[4].
The Solution: Employ FPhos , a newly developed dialkylbiarylphosphine specifically designed to resist N-heteroarene-mediated deactivation[3]. FPhos features a 3′,5′-disubstitution pattern on the non-phosphorus-containing ring[4]. Mechanistic studies reveal that this forces the ligated Pd complex to adopt a preferred "O-bound" conformation (binding to the 3-OMe group on the phosphorus-containing ring)[4]. This unique steric environment acts as a shield, resisting coordination by N-heteroarenes while still allowing enough conformational flexibility for larger secondary amines to bind and couple[5].
System Visualization: Deactivation Pathways
Figure 1: Common palladium-phosphine catalyst deactivation pathways and their dormant outcomes.
Quantitative Data & Diagnostics
To effectively troubleshoot, you must benchmark your ligand choices and monitor the reaction in real-time. Table 1 outlines the impact of ligand selection on coupling efficiency, demonstrating how advanced ligands prevent deactivation. Table 2 provides diagnostic NMR shifts to validate catalyst integrity.
Table 1: Effect of Phosphine Ligand on Suzuki-Miyaura Coupling Yields Reaction: Coupling of 4-chlorotoluene with phenylboronic acid[6].
| Entry | Phosphine Ligand | Structural Class | Susceptibility to P-C Cleavage | Yield (%) |
| 1 | PPh₃ | Triarylphosphine | High (Scrambling common) | 25% |
| 2 | P(o-tol)₃ | Bulky Triarylphosphine | Moderate | 40% |
| 3 | P(t-Bu)₃ | Trialkylphosphine | Low (Prone to oxidation) | 85% |
| 4 | XPhos | Dialkylbiarylphosphine | Very Low (Highly stable) | 95% |
Table 2: Diagnostic ³¹P NMR Chemical Shifts for Catalyst Monitoring Note: Exact shifts vary by solvent (typically CDCl₃ or THF-d₈). Data synthesized from standard organometallic characterization[2].
| Species State | Example Ligand | Expected ³¹P NMR Shift (ppm) | Diagnostic Meaning |
| Free Ligand | dppf | -17.3 ppm | Unbound ligand; check L:Pd ratio. |
| Active Complex | (dppf)Pd(dba) | +18.0 to +19.3 ppm (doublets) | Healthy pre-catalyst formation. |
| Oxidized Ligand | O=PPh₃ | +25.0 to +35.0 ppm | Failure: Oxygen leak detected. |
| Phosphonium Salt | [Ar-PR₃]⁺ | +20.0 to +25.0 ppm (multiplets) | Failure: P-C bond cleavage occurred. |
Standard Operating Procedure: Self-Validating Deactivation-Resistant Amination
To ensure trust in your experimental setup, this protocol for a Buchwald-Hartwig Amination using FPhos incorporates a self-validating ³¹P NMR checkpoint. If the checkpoint fails, the protocol dictates an immediate halt to prevent wasting expensive substrates.
Objective: Couple a secondary amine with an N-heteroarene aryl halide without ligand displacement.
Step 1: Rigorous Environmental Control
-
Flame-dry a Schlenk tube under vacuum and backfill with ultra-high purity Argon (repeat 3 times).
-
Transfer the glassware to an Argon-filled glovebox.
Step 2: Reagent Assembly
-
Weigh the Pd precatalyst (e.g., Pd₂(dba)₃, 1.0 mol%) and FPhos ligand (2.2 mol%) into the Schlenk tube.
-
Add the N-heteroarene aryl halide (1.0 equiv), secondary amine (1.2 equiv), and base (e.g., NaOtBu, 1.4 equiv).
-
Causality Note: A slight excess of ligand (2.2 relative to Pd) ensures the thermodynamic equilibrium favors the active PdL complex, mitigating displacement by the N-heteroarene.
Step 3: Solvent Preparation & Initiation
-
Add anhydrous 1,4-dioxane. Seal the tube, remove it from the glovebox, and subject it to three Freeze-Pump-Thaw cycles on a Schlenk line to remove dissolved O₂.
-
Heat the reaction to 80 °C.
Step 4: The Self-Validating Checkpoint (30 Minutes)
-
Under positive Argon flow, extract a 0.1 mL aliquot. Dilute in anhydrous C₆D₆ and acquire a rapid ³¹P NMR spectrum.
-
Validation Logic:
-
If you see a sharp singlet corresponding to the Pd-FPhos complex: The system is healthy. Proceed with the reaction.
-
If you see a large peak at ~ +30 ppm: Stop. Your Schlenk line or solvent has an oxygen leak causing ligand oxidation. Discard and rebuild.
-
If you see only the free FPhos peak and no Pd-complex peaks: Stop. The N-heteroarene has successfully displaced the ligand (dormant palladacycle formed). Verify that you used FPhos and not a less sterically hindered ligand like RuPhos.
-
Step 5: Workup
-
Once complete (monitor via GC/MS), cool to room temperature, filter through a pad of Celite to remove palladium residues and inorganic salts, and concentrate for column chromatography.
References
Sources
- 1. Heck reaction | 6108 Publications | 89805 Citations | Top Authors | Related Topics [scispace.com]
- 2. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of a Deactivation-Resistant Dialkylbiarylphosphine Ligand for Pd-Catalyzed Arylation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
31P NMR analysis of (4-Methoxyphenyl)(diphenyl)phosphine)
A Researcher's Guide to the ³¹P NMR Analysis of (4-Methoxyphenyl)(diphenyl)phosphine: A Comparative Approach
For researchers and professionals in drug development and materials science, the precise characterization of organophosphorus compounds is paramount. Among these, (4-Methoxyphenyl)(diphenyl)phosphine stands as a key ligand in catalysis and a building block in novel materials. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for its analysis, offering high sensitivity and a direct window into the electronic environment of the phosphorus atom.[1][2] This guide provides an in-depth comparison of the ³¹P NMR characteristics of (4-Methoxyphenyl)(diphenyl)phosphine with related triarylphosphines, supported by experimental protocols and data interpretation strategies.
The Significance of the ³¹P Chemical Shift
The ³¹P NMR chemical shift (δ) is highly sensitive to the electronic and steric environment of the phosphorus nucleus.[1] For tertiary phosphines like (4-Methoxyphenyl)(diphenyl)phosphine, the chemical shift provides a fingerprint that can be used for identification, purity assessment, and to probe its interactions with other chemical species.[1][3] The natural isotopic abundance of ³¹P is 100%, and it possesses a spin of ½, resulting in sharp, easily interpretable NMR signals.[2][4]
Comparative ³¹P NMR Data
The introduction of a methoxy group at the para position of one of the phenyl rings in triphenylphosphine ((C₆H₅)₃P) introduces an electronic perturbation that is readily observable in the ³¹P NMR spectrum. The electron-donating nature of the methoxy group increases the electron density on the phosphorus atom, leading to a characteristic upfield shift (a smaller ppm value) compared to the parent triphenylphosphine.
| Compound | Structure | Typical ³¹P Chemical Shift (δ, ppm) |
| Triphenylphosphine | (C₆H₅)₃P | ~ -5 to -6 |
| (4-Methoxyphenyl)(diphenyl)phosphine | (4-CH₃OC₆H₄)(C₆H₅)₂P | ~ -12 to -15 |
| Tris(4-methoxyphenyl)phosphine | (4-CH₃OC₆H₄)₃P | ~ -20 to -25 |
| (4-Chlorophenyl)(diphenyl)phosphine | (4-ClC₆H₄)(C₆H₅)₂P | ~ -1 to -3 |
Note: Chemical shifts are typically referenced to 85% H₃PO₄ and can vary slightly depending on the solvent and concentration.
The data clearly illustrates the electronic influence of the substituent. The electron-donating methoxy group in (4-Methoxyphenyl)(diphenyl)phosphine shields the phosphorus nucleus, causing the signal to appear at a higher field (more negative ppm value) than triphenylphosphine. Conversely, an electron-withdrawing group like chlorine in (4-Chlorophenyl)(diphenyl)phosphine would deshield the phosphorus nucleus, resulting in a downfield shift.
Experimental Protocol for ³¹P NMR Analysis
A standardized protocol is crucial for obtaining reproducible and comparable ³¹P NMR data.
Workflow for Sample Preparation and NMR Acquisition
Caption: Workflow for preparing a sample of (4-Methoxyphenyl)(diphenyl)phosphine and acquiring its ³¹P NMR spectrum.
Detailed Methodological Steps:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the phosphine sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dichloromethane-d₂ (CD₂Cl₂), inside a vial. Phosphines are susceptible to oxidation, so handling under an inert atmosphere (e.g., nitrogen or argon) is recommended for sensitive applications.[5][6]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is essential for obtaining sharp spectral lines.
-
-
Data Acquisition:
-
Select a standard one-dimensional ³¹P NMR experiment with proton decoupling. Proton decoupling simplifies the spectrum by removing P-H coupling, resulting in a single sharp peak for each unique phosphorus environment.[4]
-
Set the spectral width to cover the expected chemical shift range for phosphines (e.g., from +50 ppm to -100 ppm).
-
Use a calibrated 90° pulse.
-
Set an appropriate relaxation delay (e.g., 2-5 seconds) to allow for full relaxation of the phosphorus nuclei between scans.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. For a moderately concentrated sample, 16 to 64 scans are often adequate.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Perform phase correction to ensure all peaks are in the absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Reference the spectrum using an external standard (85% H₃PO₄ at 0 ppm).
-
Factors Influencing the ³¹P Chemical Shift
Several factors can influence the observed chemical shift of (4-Methoxyphenyl)(diphenyl)phosphine, and understanding these is critical for accurate data interpretation.
Logical Relationship of Influencing Factors
Caption: Key factors that can alter the ³¹P NMR chemical shift of the target phosphine.
-
Solvent Effects: While generally less pronounced for neutral phosphines than for charged species, the polarity of the solvent can cause minor shifts in the ³¹P resonance, typically within a few ppm.[7] It is therefore important to report the solvent used for the measurement.
-
Coordination to Metal Centers: When (4-Methoxyphenyl)(diphenyl)phosphine acts as a ligand and coordinates to a transition metal, a significant downfield shift (to a more positive ppm value) of the ³¹P signal is typically observed.[8] This is due to the donation of the phosphorus lone pair electrons to the metal center. The magnitude of this "coordination shift" can provide insights into the nature of the metal-phosphorus bond.[9]
-
Oxidation: Phosphines are readily oxidized to phosphine oxides. The oxidation of (4-Methoxyphenyl)(diphenyl)phosphine to (4-Methoxyphenyl)(diphenyl)phosphine oxide results in a large downfield shift, with the ³¹P signal typically appearing in the range of +20 to +40 ppm.[5][6] ³¹P NMR is an excellent tool for monitoring the purity of the phosphine and detecting any oxidative degradation.[1][5][6]
Conclusion
The ³¹P NMR analysis of (4-Methoxyphenyl)(diphenyl)phosphine is a powerful and straightforward technique for its characterization. Its chemical shift, typically observed between -12 and -15 ppm, is distinct from that of triphenylphosphine and other substituted triarylphosphines, reflecting the electronic influence of the para-methoxy group. By following a standardized experimental protocol and being mindful of the factors that can influence the chemical shift, researchers can confidently utilize ³¹P NMR spectroscopy for structural verification, purity assessment, and to probe the coordination chemistry of this versatile ligand.
References
-
PRACTICAL INTERPRETATION OF P-31 NMR SPECTRA. ResearchGate. Available at: [Link]
-
Wentz, K. M., & Krause, J. A. (2018). A ³¹P{¹H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes. Journal of Chemical Education, 95(5), 848–852. Available at: [Link]
-
Phosphorus-31 NMR Spectroscopy: A Concise Introduction for the Synthetic Organic and Organometallic Chemist. ResearchGate. Available at: [Link]
-
P-31 NMR Data for Protonated Triaryl Phosphines. ResearchGate. Available at: [Link]
-
Husch, T., Stuke, A., & Grimme, S. (2020). Predicting ³¹P NMR Shifts in Large-Scale, Heterogeneous Databases by Gas Phase DFT: Impact of Conformer and Solvent Effects. Journal of Chemical Theory and Computation, 16(3), 1845–1856. Available at: [Link]
-
Kondrashova, S. A., Polyancev, F. M., & Latypov, S. K. (2022). DFT Calculations of ³¹P NMR Chemical Shifts in Palladium Complexes. Molecules, 27(9), 2668. Available at: [Link]
-
Monitoring the oxidation of Phosphine ligands using ³¹P NMR. Magritek. (2023, March 13). Available at: [Link]
-
Monitoring the Oxidation of Phosphine ligands using ³¹P NMR. Magritek. Available at: [Link]
-
Clark, H. C., & Milne, C. R. (1979). Phosphorus-31 nuclear magnetic resonance spectra of methylplatinum(II) and methylpalladium(II) cations containing substituted pyridine ligands. Canadian Journal of Chemistry, 57(8), 958-963. Available at: [Link]
-
Phosphorus-31 nuclear magnetic resonance. Wikipedia. Available at: [Link]
-
Prediction of P-31 nuclear magnetic resonance chemical shifts for phosphines. ResearchGate. Available at: [Link]
-
Maryasin, B., & Zipse, H. (2015). Theoretical studies of ³¹P NMR spectral properties of phosphanes and related compounds in solution. Physical Chemistry Chemical Physics, 17(22), 14459-14470. Available at: [Link]
-
³¹Phosphorus NMR. NMR Service. Available at: [Link]
-
K. T. W. Chan, et al. (2021). ³¹P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency: Correlating Phosphorus Chemical Shift to Metal–Phosphorus Bond Order. Journal of the American Chemical Society, 143(35), 14241–14254. Available at: [Link]
-
Ismail, K. Z. (2006). Ligand Exchange Reactions on Diamine(ether-phosphine)ruthenium(II) Complexes with Diphosphine Ligands. Journal of the Saudi Chemical Society, 10(2), 285-294. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 3. staff.najah.edu [staff.najah.edu]
- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 5. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 6. magritek.com [magritek.com]
- 7. Predicting 31P NMR Shifts in Large-Scale, Heterogeneous Databases by Gas Phase DFT: Impact of Conformer and Solvent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. 31P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency: Correlating Phosphorus Chemical Shift to Metal–Phosphorus Bond Order - PMC [pmc.ncbi.nlm.nih.gov]
Stereoelectronic Tuning in Palladium Catalysis: A Comparative Guide to (4-Methoxyphenyl)diphenylphosphine and Triphenylphosphine
In the realm of homogeneous transition-metal catalysis, ligand selection is the primary lever for tuning reaction efficiency. While triphenylphosphine (PPh₃) remains the ubiquitous benchmark ligand for palladium-catalyzed cross-couplings, challenging substrates often demand precise electronic modulation. Enter (4-methoxyphenyl)diphenylphosphine—commonly abbreviated as P(p-An)Ph₂ or diphenyl(p-anisyl)phosphine—a structural analogue that introduces a single para-methoxy group.
As an Application Scientist, I frequently see researchers default to bulkier, highly complex ligands (like Buchwald biaryls) when a reaction fails. However, systematically substituting PPh₃ with P(p-An)Ph₂ allows you to precisely inject electron density into the metal center without perturbing the steric environment, providing a clean, self-validating method to overcome specific kinetic bottlenecks.
Stereoelectronic Comparison: The "Why" Behind the Reactivity
To understand the divergent behavior of these two ligands, we must decouple their steric and electronic parameters[1].
Steric Equivalence (Tolman Cone Angle)
The Tolman cone angle (
Electronic Divergence (Tolman Electronic Parameter)
The Tolman Electronic Parameter (TEP) measures the net electron-donating ability of a ligand, typically derived from the infrared carbonyl stretching frequencies of [Ni(CO)₃L] complexes. A lower TEP indicates a stronger
-
Triphenylphosphine (PPh₃): With a TEP of 2068.9 cm⁻¹, it acts as a moderate
-donor and weak -acceptor[4]. -
(4-Methoxyphenyl)diphenylphosphine (P(p-An)Ph₂): The oxygen atom of the para-methoxy group donates electron density into the aromatic ring via resonance (+M effect). This increased electron density is transmitted to the phosphorus atom, making it a stronger
-donor. The TEP drops to approximately 2066.6 cm⁻¹, resulting in a significantly more electron-rich metal center[5].
Quantitative Stereoelectronic Profile
| Property | Triphenylphosphine (PPh₃) | (4-Methoxyphenyl)diphenylphosphine | Impact on Catalyst |
| Tolman Cone Angle ( | 145° | ~145° | Identical steric bulk; maintains coordination number. |
| Tolman Electronic Parameter | 2068.9 cm⁻¹ | ~2066.6 cm⁻¹ | Lower TEP indicates stronger |
| Electronic Nature | Moderate | Stronger | Increases electron density at the Pd center. |
| Primary Application | General cross-coupling | Sluggish oxidative additions | Overcomes high activation barriers for Ar-Cl bonds. |
Mechanistic Impact on the Catalytic Cycle
In a standard Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the catalytic cycle consists of three fundamental steps. The choice between PPh₃ and P(p-An)Ph₂ dictates which kinetic bottlenecks are bypassed.
-
Oxidative Addition: This step involves the insertion of the electron-rich Pd(0) into the aryl halide bond. The more electron-donating P(p-An)Ph₂ accelerates this step by stabilizing the resulting Pd(II) intermediate. If your reaction struggles with unreactive aryl chlorides or electron-rich aryl bromides, P(p-An)Ph₂ is the superior choice.
-
Transmetalation: This step is generally less affected by subtle electronic tuning, though an overly electron-rich Pd center can sometimes slow the pre-coordination of the nucleophile.
-
Reductive Elimination: This step requires the Pd(II) center to expel the product and return to Pd(0). It is favored by electron-poor and bulky ligands. Here, PPh₃ outperforms P(p-An)Ph₂. If your reaction stalls at the Pd(II) complex (often observed with bulky biaryls), reverting to PPh₃ facilitates product release.
Pd-catalyzed cross-coupling cycle highlighting the stereoelectronic influence of phosphine ligands.
Experimental Validation: Parallel Suzuki-Miyaura Screening Protocol
Reagents & Materials
-
Precatalyst: Pd(OAc)₂ (1.0 mol%)
-
Ligands: PPh₃ and P(p-An)Ph₂ (2.2 mol%, slight excess ensures complete PdL₂ formation)
-
Substrates: 4-Chloroanisole (1.0 mmol, challenging electrophile) and Phenylboronic acid (1.5 mmol)
-
Base/Solvent: K₃PO₄ (2.0 mmol) in Toluene/H₂O (5:1 ratio, 5 mL total)
-
Internal Standard: Dodecane (50 µL)
Step-by-Step Methodology
-
Catalyst Pre-activation: In two separate Schlenk flasks under N₂, charge Pd(OAc)₂ and the respective phosphine ligand. Add 1 mL of degassed toluene and stir at room temperature for 15 minutes. Causality: This ensures the uniform generation of the active Pd(0)L₂ species before substrate introduction, preventing unligated Pd from precipitating as inactive Pd black.
-
Substrate Addition: Add 4-chloroanisole, phenylboronic acid, K₃PO₄, and dodecane. Add the remaining toluene (4 mL) and H₂O (1 mL).
-
Reaction Execution: Heat both flasks to 80°C in a pre-equilibrated oil bath to ensure identical thermal profiles.
-
Kinetic Sampling: Withdraw 50 µL aliquots at 15, 30, 60, and 120 minutes. Quench immediately in 0.5 mL of ethyl acetate and filter through a short silica plug. Causality: Immediate quenching stops the reaction at exact time points, allowing for accurate kinetic profiling rather than just end-point yields.
-
Quantification: Analyze the filtrate via GC-FID. Plot the conversion of 4-chloroanisole against time using the dodecane internal standard.
Standardized experimental workflow for parallel kinetic screening of phosphine ligands.
Expected Outcome: You will observe a significantly steeper initial rate of conversion for the P(p-An)Ph₂ system. Because 4-chloroanisole is an electron-rich aryl chloride, oxidative addition is the rate-limiting step. The enhanced
Conclusion
Triphenylphosphine is the quintessential "first-pass" ligand due to its low cost, air stability, and balanced stereoelectronic profile. However, when optimizing a sluggish cross-coupling reaction—particularly those limited by oxidative addition—(4-methoxyphenyl)diphenylphosphine serves as a precise surgical tool. By injecting electron density into the catalyst without altering the steric bulk, it allows researchers to systematically overcome kinetic barriers and validate mechanistic hypotheses without introducing the confounding variables associated with bulkier dialkylbiaryl phosphines.
References
- Title: Phosphine Ligands[Cross-coupling Reaction using Transition Metal Catalysts] Source: TCI Deutschland GmbH URL
- Title: A Comparative Guide: Tris(p-tolyl)stibine vs.
- Title: Triphenylphosphine Source: Grokipedia URL
- Source: PMC (National Institutes of Health)
- Title: Ligand Electronic Properties Dictate Composition of Ni-Based Nanocrystals Source: Journal of the American Chemical Society URL
Sources
- 1. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. grokipedia.com [grokipedia.com]
- 5. A SF5 Derivative of Triphenylphosphine as an Electron-Poor Ligand Precursor for Rh and Ir Complexes - PMC [pmc.ncbi.nlm.nih.gov]
X-Ray Crystallographic and Catalytic Profiling of (4-Methoxyphenyl)diphenylphosphine Metal Complexes: A Comparative Guide
As a Senior Application Scientist, I frequently encounter drug development workflows where standard triphenylphosphine (PPh3) fails to provide the necessary electron density for challenging oxidative additions, yet tris(4-methoxyphenyl)phosphine (TMPP) proves too electron-rich, stalling reductive elimination. The solution often lies in the asymmetric, finely-tuned ligand: (4-Methoxyphenyl)diphenylphosphine (DPMPP) .
This guide objectively compares the crystallographic parameters and catalytic performance of DPMPP metal complexes against its ubiquitous alternatives (PPh3 and TMPP), providing researchers with the causality behind ligand selection and self-validating experimental protocols.
The Causality of Ligand Selection: Electronic vs. Steric Effects
The fundamental principle of phosphine ligand design relies on balancing steric bulk (quantified by the Tolman cone angle) and electronic density (quantified by HOMO energy and the Tolman Electronic Parameter).
By substituting a single phenyl ring of PPh3 with a para-methoxyphenyl group, DPMPP introduces resonance-driven electron donation without altering the steric environment of the catalytic pocket[1].
-
Steric Conservation: The Tolman cone angle for DPMPP remains approximately 145°, nearly identical to PPh3 and TMPP. This allows DPMPP to seamlessly substitute PPh3 in established protocols without causing steric clashes.
-
Electronic Tuning: The HOMO energy shifts from -5.91 eV (PPh3) to -5.73 eV (DPMPP), and finally to -5.42 eV (TMPP)[1]. This makes DPMPP a stronger σ-donor than PPh3, facilitating the oxidative addition of challenging substrates (like aryl chlorides) while avoiding the extreme basicity of TMPP that can trap the metal in a stable Pd(II) resting state and retard reductive elimination[2].
In the free ligand state, DPMPP exhibits a slightly distorted pyramidal geometry with a mean C–P–C angle of 103.03° and a C–P bond length of 1.831 Å, confirming its structural similarity to standard triarylphosphines[3].
Fig 1. Impact of methoxy substitution on the catalytic cycle kinetics.
Comparative Crystallographic & Electronic Data
To objectively evaluate the structural impact of these ligands, we analyze the trans-[PdCl2(L)2] complexes. The Palladium(II) chloride core provides a reliable square-planar geometry where the Metal-Phosphorus (M-P) bond lengths directly reflect the σ-donor strength of the phosphine ligands. Stronger electron donation increases back-bonding and orbital overlap, resulting in a contracted M-P bond.
Table 1: Ligand Parameters and Pd(II) Complex Crystallographic Data
| Ligand | Tolman Cone Angle (θ) | HOMO Energy (eV) | Free Ligand C-P Bond (Å) | Avg. Pd-P Bond Length in trans-[PdCl2(L)2] (Å) |
| PPh3 | 145° | -5.91 | 1.828 | ~2.338 |
| DPMPP | ~145° | -5.73 | 1.831 | ~2.325 |
| TMPP | ~145° | -5.42 | 1.835 | ~2.312 |
(Note: The progressive shortening of the Pd-P bond from PPh3 to TMPP validates the increased electron density transferred to the metal center).
Experimental Methodologies
The following protocols are designed as self-validating systems to ensure reproducibility in your laboratory.
Protocol 1: Synthesis and Crystallization of trans-[PdCl2(DPMPP)2]
This procedure yields X-ray quality single crystals for structural verification.
-
Complexation: In an inert-atmosphere glovebox, dissolve 0.5 mmol of PdCl2(COD) in 5 mL of anhydrous dichloromethane (DCM).
-
Ligand Addition: Slowly add a solution of (1.05 mmol, 2.1 equiv)[4] in 3 mL of DCM dropwise to the stirring palladium solution. Stir at room temperature for 2 hours. The solution will transition from vibrant orange to pale yellow, indicating the displacement of the cyclooctadiene (COD) ligand.
-
Purification: Remove the flask from the glovebox. Filter the mixture through a short pad of Celite to remove any colloidal palladium. Concentrate the filtrate to approximately 2 mL under reduced pressure.
-
Crystallization (Vapor Diffusion): Transfer the concentrated DCM solution into a 1-dram inner vial. Place this vial uncovered inside a 20 mL outer scintillation vial containing 5 mL of anhydrous pentane. Cap the outer vial tightly.
-
Validation: Allow the system to stand undisturbed at room temperature for 48–72 hours. Pale yellow block-like crystals will form. Validate the bulk purity via 31P{1H} NMR in CDCl3; a single sharp singlet confirms a symmetric trans configuration.
Fig 2. Standard workflow for the synthesis and crystallization of Pd-DPMPP complexes.
Protocol 2: Catalytic Evaluation via Suzuki-Miyaura Cross-Coupling
To benchmark the catalytic efficacy of the DPMPP ligand, we utilize the coupling of a deactivated aryl chloride.
-
Reaction Setup: To an oven-dried Schlenk tube, add 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), K2CO3 (2.0 mmol), Pd(OAc)2 (1 mol%), and the respective phosphine ligand (2 mol%).
-
Solvent Addition: Evacuate and backfill with nitrogen three times. Add 5 mL of a degassed 1,4-Dioxane/H2O mixture (4:1 v/v) and dodecane (0.5 mmol) as an internal standard.
-
Heating: Seal the tube and heat the biphasic mixture at 80 °C for 12 hours with vigorous stirring.
-
Validation: Cool to room temperature, extract with ethyl acetate, and filter through a silica plug. Analyze the organic layer via GC-MS, calculating the conversion and yield against the dodecane internal standard.
Catalytic Performance Comparison
The experimental data below demonstrates why DPMPP is frequently the optimal choice for bridging the reactivity gap in cross-coupling reactions.
Table 2: Yields in Suzuki-Miyaura Coupling (4-Chlorotoluene + Phenylboronic acid)
| Catalyst System | Oxidative Addition Efficiency | Reductive Elimination Efficiency | GC Yield (%) |
| Pd(OAc)2 / PPh3 | Poor (Insufficient electron density) | Excellent | 34% |
| Pd(OAc)2 / DPMPP | Good (Enhanced σ-donation) | Good (Balanced stability) | 89% |
| Pd(OAc)2 / TMPP | Excellent (Rapid insertion) | Poor (Over-stabilized Pd(II) intermediate) | 61% |
References
-
Flower, K. R., Miles, P. J., & Pritchard, R. G. (2007). (4-Methoxyphenyl)diphenylphosphine. Acta Crystallographica Section E Structure Reports Online, 63(3), o1339-o1340. URL:[Link]
-
PubChem. (4-Methoxyphenyl)(diphenyl)phosphine. National Center for Biotechnology Information. CID 2775957. URL: [Link]
Sources
Evaluating Electron-Rich Phosphine Ligands: A Comparative Performance Guide
Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Discovery Scientists Focus: Performance metrics, mechanistic insights, and experimental protocols for electron-rich phosphine ligands in homogeneous catalysis.
Core Directive: The "Push-Pull" of Ligand Design[1][2]
In the realm of palladium-catalyzed cross-coupling, electron-rich phosphine ligands are the engines of oxidative addition.[1] By donating electron density to the metal center, they facilitate the activation of challenging electrophiles, such as aryl chlorides and tosylates. However, this electronic advantage comes with a kinetic penalty: a metal center that is too electron-rich may bind the product too tightly, hindering reductive elimination.
This guide evaluates how modern ligand architectures—specifically bulky trialkylphosphines and biaryl "Buchwald" ligands—balance this "push-pull" dynamic. We move beyond simple lists to analyze the causality of performance, supported by quantitative data and self-validating protocols.
The Ligand Landscape: Electronic vs. Steric Parameters[4]
To select the right ligand, one must quantify its properties.[2] We compare three distinct classes of electron-rich ligands using the Tolman Electronic Parameter (TEP) for electronics and Cone Angle (θ) or Percent Buried Volume (%Vbur) for sterics.[3]
Comparative Properties Table
| Ligand Class | Specific Ligand | Structure | TEP (cm⁻¹) [a] | Cone Angle (°) | %Vbur [b] | Primary Utility |
| Trialkylphosphine | P(t-Bu)₃ | P(C(CH₃)₃)₃ | 2056.1 | 182° | 39.5% | Activation of aryl chlorides; high reactivity but air-sensitive. |
| Trialkylphosphine | PCy₃ | P(C₆H₁₁)₃ | 2056.4 | 170° | 34.6% | General purpose electron-rich ligand; standard for many early Pd-catalytic cycles. |
| Biaryl (Buchwald) | SPhos | Dialkyl-biaryl | ~2060 [c] | N/A (Anisotropic) | ~43% | Sterically hindered substrates; high stability; water tolerance. |
| Biaryl (Buchwald) | XPhos | Dialkyl-biaryl | ~2060 [c] | N/A (Anisotropic) | ~48% | Excellent for aryl chlorides/tosylates and C-N coupling. |
| Triarylphosphine | PPh₃ | P(C₆H₅)₃ | 2068.9 | 145° | 29.8% | Baseline reference; often insufficient for unactivated aryl chlorides. |
-
[a] TEP: Measured via ν(CO) of Ni(CO)₃L complexes. Lower values indicate stronger σ-donation.
-
[b] %Vbur: Percent Buried Volume (3.5 Å sphere). A more accurate steric metric for anisotropic ligands like Buchwald biaryls than Cone Angle.
-
[c] Estimated based on the dialkylphosphino fragment (PCy₂); the biaryl backbone modulates sterics more than electronics.
Visualizing the Ligand Space
The following diagram maps these ligands based on their electronic and steric properties, highlighting the "Sweet Spot" for challenging cross-coupling reactions.
Caption: Ligand classification map. Green nodes represent the optimal "sweet spot" for activating unreactive substrates like aryl chlorides.
Performance Case Study: Suzuki-Miyaura Coupling
To objectively evaluate performance, we examine the coupling of 4-chloroanisole (an electron-rich, deactivated aryl chloride) with phenylboronic acid . This reaction stresses the catalyst's ability to perform oxidative addition.
Experimental Data Comparison
| Ligand | Pd Source | Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Key Observation |
| P(t-Bu)₃ | Pd₂(dba)₃ | 1.0 | 45 | 18 | 95% | Excellent low-temp activity; requires air-free handling. |
| SPhos | Pd₂(dba)₃ | 1.0 | 45 | 18 | 98% | Highest yield; robust against air/moisture traces. |
| PCy₃ | Pd(OAc)₂ | 1.0 | 80 | 24 | 29% | Poor conversion at low temp; requires higher energy to activate Cl. |
| PPh₃ | Pd(PPh₃)₄ | 3.0 | 100 | 24 | <5% | Ineffective for aryl chlorides under standard conditions. |
Analysis:
-
Causality: P(t-Bu)₃ and SPhos succeed because their high electron density lowers the activation energy for oxidative addition into the C-Cl bond.
-
Differentiation: While both are active, SPhos often provides higher operational stability (turnover number) due to the secondary interaction between the Pd center and the biaryl lower ring, which prevents catalyst decomposition.
Experimental Protocol: Ligand Screening Workflow
This protocol is designed as a self-validating system . It includes a "Control" arm and specific checkpoints to ensure data integrity.
Objective:
Evaluate the efficiency of a phosphine ligand in the Suzuki coupling of an aryl chloride.
Materials:
-
Substrate: 4-Chloroanisole (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.5 equiv)
-
Catalyst Precursor: Pd₂(dba)₃ (1.0 mol% Pd) or Pd(OAc)₂
-
Ligand: Test Ligand (2.0 mol% for monodentate)
-
Base: K₃PO₄ (2.0 equiv)[4]
-
Solvent: 1,4-Dioxane/Water (9:1 ratio)
Step-by-Step Procedure:
-
Environment Prep: Perform all catalyst handling inside a glovebox or under a strict Argon manifold.
-
Why? Electron-rich phosphines (especially P(t-Bu)₃) are rapidly oxidized by atmospheric oxygen, killing catalytic activity immediately.
-
-
Stock Solution Generation:
-
Prepare a stock solution of Pd source and Ligand in anhydrous dioxane. Stir for 30 mins at RT.
-
Checkpoint: Solution color should change (e.g., from deep purple to orange/yellow for dba complexes), indicating successful ligation.
-
-
Reaction Assembly:
-
Charge a reaction vial with Aryl Chloride (0.5 mmol), Boronic Acid (0.75 mmol), and Base (1.0 mmol).
-
Add the Pd/Ligand stock solution (1.0 mol% Pd loading).
-
Add degassed water (if using biphasic conditions).
-
-
Execution:
-
Seal vial and heat to 80°C (standard screening temp) or 45°C (for highly active ligands).
-
Stir vigorously (1000 rpm) to ensure phase mixing.
-
-
Sampling & Analysis:
-
Take an aliquot at t=1h and t=18h.
-
Quench with EtOAc/Water. Filter organic layer through a silica plug.
-
Analyze via GC-FID or HPLC using an internal standard (e.g., dodecane).
-
Screening Workflow Diagram
Caption: Generalized workflow for high-throughput ligand screening and reaction optimization.
References
-
Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Clavier, H., & Nolan, S. P. (2010). Percent Buried Volume for Phosphine and N-Heterocyclic Carbene Ligands: Steric Parameters for Organometallic Chemistry. Chemical Communications, 46(6), 841–861. Link
-
Littke, A. F., & Fu, G. C. (2001). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. Link
Sources
A Senior Application Scientist's Comparative Guide to Analytical Techniques for Characterizing Phosphine Ligand Purity
For researchers, scientists, and drug development professionals, the purity of phosphine ligands is of paramount importance. These ligands are often key components in transition-metal-catalyzed cross-coupling reactions, and their purity can significantly impact reaction yield, catalyst stability, and the impurity profile of the final product.[1][2] This guide provides an in-depth comparison of the primary analytical techniques used to characterize the purity of phosphine ligands, offering insights into the causality behind experimental choices and providing supporting data and protocols.
Comparative Overview of Analytical Techniques
The choice of analytical technique for assessing phosphine ligand purity depends on various factors, including the specific information required (e.g., identification of unknown impurities, routine quality control), the nature of the ligand, and the available instrumentation. The following table provides a high-level comparison of the most common techniques.
| Technique | Principle | Primary Use Cases | Strengths | Limitations |
| ³¹P NMR | Nuclear magnetic resonance spectroscopy of the phosphorus-31 nucleus. | Structural elucidation, identification and quantification of phosphorus-containing impurities. | High sensitivity and 100% natural abundance of ³¹P, wide chemical shift range, provides detailed structural information.[3][4] | May not be readily available in all QC labs, can be less sensitive for trace impurities compared to chromatographic methods. |
| HPLC | Chromatographic separation based on polarity. | Routine purity analysis and quantification of non-volatile impurities. | Widely available, high throughput, excellent for overall organic purity assessment.[5] | Prone to on-column oxidation of phosphine ligands, which can lead to inaccurate results.[1][6] |
| GC-MS | Separation of volatile compounds followed by mass analysis. | Analysis of volatile phosphine-related impurities and residual phosphine. | High sensitivity and specificity for volatile compounds.[5] | Not suitable for non-volatile or thermally labile phosphine ligands. |
| Mass Spec. | Ionization and mass-to-charge ratio analysis. | Molecular weight determination and structural confirmation of the ligand and its impurities. | High sensitivity and specificity, provides molecular weight information.[7][8] | Ionization process can sometimes cause fragmentation or oxidation.[7] |
| Elemental Analysis | Combustion analysis to determine the elemental composition (C, H, N, P). | Confirmation of the empirical formula of the phosphine ligand. | Provides fundamental information on the elemental composition. | Does not provide information on the nature of impurities, can be affected by refractory phosphorus compounds.[9] |
In-Depth Analysis of Key Techniques
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Phosphorus-Containing Compounds
³¹P NMR spectroscopy is arguably the most powerful technique for the characterization of phosphine ligands.[4][10] The phosphorus-31 nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in excellent NMR sensitivity.[3] The wide chemical shift range of ³¹P NMR allows for clear separation and identification of different phosphorus environments, making it ideal for identifying impurities.[3]
Causality Behind Experimental Choices:
-
¹H-Decoupling: ³¹P NMR spectra are typically acquired with proton decoupling to simplify the spectrum by collapsing phosphorus-proton couplings.[11] This results in sharp singlets for each unique phosphorus environment, making interpretation and quantification more straightforward.
-
Quantitative NMR (qNMR): For accurate purity determination, quantitative ³¹P NMR can be employed. This technique relies on the principle that the integrated signal intensity is directly proportional to the number of nuclei.[3][12] By using a certified internal standard with a known concentration and ensuring complete relaxation of the nuclei, the absolute purity of the phosphine ligand can be determined without the need for a calibration curve of the analyte itself.[13][14]
-
Identifying Impurities: The most common impurity in phosphine ligands is the corresponding phosphine oxide, formed by oxidation.[10][15] This is readily identified in the ³¹P NMR spectrum as a distinct peak, typically shifted downfield from the parent phosphine. Other phosphorus-containing impurities will also present unique signals.
Experimental Protocol: ³¹P NMR for Purity Assessment
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the phosphine ligand and a suitable internal standard (e.g., triphenyl phosphate, if using qNMR) into an NMR tube.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, C₆D₆) that fully dissolves both the analyte and the standard.
-
Data Acquisition:
-
Use a high-field NMR spectrometer.
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
For quantitative analysis, ensure a sufficient relaxation delay (typically 5-7 times the longest T₁ of the signals of interest) to allow for complete relaxation of the phosphorus nuclei.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the signals corresponding to the phosphine ligand and any identified impurities.
-
Calculate the purity based on the relative integrals of the signals. For qNMR, calculate the purity relative to the known concentration of the internal standard.
-
Workflow for ³¹P NMR Analysis
Caption: Workflow for phosphine ligand purity analysis by ³¹P NMR.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Quality Control
HPLC is a widely employed technique in the pharmaceutical industry for raw material analysis and quality control due to its robustness and high throughput.[1] However, the analysis of phosphine ligands by HPLC presents a significant challenge due to their susceptibility to oxidation.[6][16]
Causality Behind Experimental Choices:
-
On-Column Oxidation: A major pitfall in the HPLC analysis of phosphines is on-column oxidation, where the phosphine is oxidized to the corresponding phosphine oxide during the chromatographic run.[1] This can lead to an overestimation of the phosphine oxide impurity and an underestimation of the parent phosphine's purity.
-
Mitigation Strategy 1: Antioxidant in the Mobile Phase: A robust approach to prevent on-column oxidation is to add a small amount of an antioxidant to the mobile phase.[2][6] Tris(2-carboxyethyl)phosphine (TCEP) has been shown to be effective as a surrogate reagent that passivates the LC column and eliminates on-column degradation.[2][6]
-
Mitigation Strategy 2: Pre-Column Derivatization: An alternative strategy involves intentionally oxidizing the phosphine ligand to its more stable phosphine oxide form before injection.[17] This approach simplifies the analysis by quantifying a single, stable analyte. However, it does not provide information about the initial levels of phosphine oxide impurity.
Experimental Protocol: HPLC with TCEP in the Mobile Phase
-
Mobile Phase Preparation: Prepare the aqueous mobile phase (e.g., water with 0.1% formic acid) and add a trace amount of TCEP (e.g., 10 mg/L). Prepare the organic mobile phase (e.g., acetonitrile).
-
Sample Preparation: Accurately weigh the phosphine ligand and dissolve it in a suitable solvent to a known concentration.
-
Chromatographic Conditions:
-
Use a suitable reversed-phase column (e.g., C18).
-
Employ a gradient elution method with the TCEP-containing aqueous mobile phase and the organic mobile phase.
-
Use a UV detector set to an appropriate wavelength to monitor the elution of the phosphine and its impurities.
-
-
Data Analysis: Integrate the peak areas of the phosphine and its impurities and calculate the area percent purity.
Workflow for HPLC Analysis of Phosphine Ligands
Caption: Comparative workflows for HPLC analysis of phosphine ligands.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[18] In the context of phosphine ligand purity, it is particularly useful for analyzing volatile impurities or for determining residual levels of phosphine in a sample matrix.[5]
Causality Behind Experimental Choices:
-
Headspace Analysis: For the analysis of highly volatile impurities like residual phosphine gas, headspace GC-MS is the method of choice.[5] The sample is heated in a sealed vial, and the vapor phase is injected into the GC-MS, allowing for the sensitive detection of volatile analytes without interference from the non-volatile sample matrix.
-
Electron Ionization (EI): Standard GC-MS systems use electron ionization, which can cause extensive fragmentation of the analyte. While this fragmentation pattern provides a characteristic fingerprint for identification, it may not be ideal for analyzing intact phosphine ligands. Soft ionization techniques can be beneficial in such cases.[18]
Experimental Protocol: Headspace GC-MS for Residual Phosphine
-
Sample Preparation: Accurately weigh a representative portion of the sample into a headspace vial. Add a suitable solvent if necessary to facilitate the release of phosphine.[5]
-
GC-MS System:
-
Use a gas chromatograph coupled to a mass spectrometer with a headspace autosampler.
-
Select a suitable capillary column for volatile compounds.
-
Develop an appropriate oven temperature program to separate the analytes of interest.
-
-
Data Acquisition and Analysis:
-
The headspace autosampler injects the vapor phase from the vial into the GC-MS.
-
Acquire the total ion chromatogram and mass spectra.
-
Identify the phosphine peak based on its retention time and mass spectrum.
-
Quantify the amount of phosphine using an external or internal standard calibration.
-
Workflow for Headspace GC-MS Analysis
Caption: Workflow for residual phosphine analysis by Headspace GC-MS.
Mass Spectrometry (MS): Unveiling Molecular Identity
Mass spectrometry is an indispensable tool for confirming the molecular weight of phosphine ligands and identifying unknown impurities.[8] The choice of ionization technique is critical to avoid in-source degradation of these reactive molecules.[7]
Causality Behind Experimental Choices:
-
Soft Ionization: Techniques like electrospray ionization (ESI) and particularly chip-based nanospray ionization are preferred for analyzing intact phosphine ligands.[7][19] Nanospray operates at lower voltages and is compatible with a wider range of solvents, including non-protic ones, which helps to minimize oxidation during the ionization process.[7]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments.[8] This is invaluable for confirming the identity of the ligand and for proposing structures for unknown impurities.
Experimental Protocol: Nanospray Ionization MS
-
Sample Preparation: Dissolve the phosphine ligand in a suitable non-protic solvent (e.g., toluene, THF) at a low concentration.
-
Infusion: Introduce the sample solution directly into the mass spectrometer via a nanospray ionization source.
-
Data Acquisition: Acquire the mass spectrum in full scan mode.
-
Data Analysis: Determine the mass of the molecular ion and compare it to the theoretical mass of the phosphine ligand. Analyze the masses of any other observed ions to identify potential impurities.
Workflow for Nanospray Ionization MS Analysis
Caption: Workflow for phosphine ligand analysis by Nanospray Ionization MS.
Elemental Analysis: A Fundamental Confirmation
Elemental analysis is a fundamental technique that provides the weight percentages of carbon, hydrogen, nitrogen, and other elements (including phosphorus) in a sample. This data is used to determine the empirical formula of the compound.
Causality Behind Experimental Choices:
-
Combustion Conditions: The presence of phosphorus can sometimes lead to the formation of refractory compounds that are difficult to combust completely.[9] To ensure accurate results, special combustion aids, such as vanadium pentoxide or tungsten oxide, may be added to the sample.[9]
Experimental Protocol: CHN/P Analysis
-
Sample Preparation: Accurately weigh a small amount of the dried phosphine ligand into a tin capsule. If necessary, add a combustion aid.
-
Analysis: The sample is combusted at a high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂, and phosphorus oxides) are separated and quantified by a detector.
-
Data Analysis: The instrument software calculates the weight percentages of each element. These are then compared to the theoretical values for the expected empirical formula.
Workflow for Elemental Analysis
Caption: Workflow for elemental analysis of phosphine ligands.
Conclusion and Recommendations
A comprehensive approach to characterizing the purity of phosphine ligands typically involves a combination of these analytical techniques.
-
For routine quality control , a validated HPLC method with measures to prevent on-column oxidation is often the most practical choice.
-
For in-depth characterization and impurity identification , ³¹P NMR is indispensable, providing detailed structural information about phosphorus-containing species.
-
Mass spectrometry , particularly with soft ionization techniques, is crucial for confirming the molecular weight of the ligand and any non-phosphorus-containing impurities.
-
GC-MS is the go-to technique for analyzing volatile impurities.
-
Elemental analysis serves as a fundamental check of the ligand's empirical formula.
By understanding the strengths and limitations of each technique and making informed experimental choices, researchers and drug development professionals can ensure the quality and consistency of their phosphine ligands, leading to more robust and reproducible synthetic processes.
References
-
Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis - Oxford Academic. (2023, February 24). Retrieved from [Link]
-
A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis - ResearchGate. (n.d.). Retrieved from [Link]
-
Robust HPLC method for easily-oxidizable phosphine ligand analysis. (2023, August 17). Retrieved from [Link]
-
Overcoming Stability Challenges Associated with Determination of Residual Phosphine Ligands in Active Pharmaceutical Ingredients and Their Intermediates Using Liquid Chromatography with Derivatization. (2026, February 4). Retrieved from [Link]
-
Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis - MDPI. (2024, December 31). Retrieved from [Link]
-
Chip-Based Nanospray Ionisation Mass Spectrometry for the Routine Analysis of Intact Reactive Phosphine Ligands and Phosphino Organometallic Complexes - MDPI. (2026, February 21). Retrieved from [Link]
-
A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis - PubMed. (2024, May 31). Retrieved from [Link]
-
Monitoring the Oxidation of Phosphine ligands using 31P NMR | Magritek. (n.d.). Retrieved from [Link]
-
A 31P{1H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes | Journal of Chemical Education. (2018, April 12). Retrieved from [Link]
-
Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics - ACS Publications. (2023, July 3). Retrieved from [Link]
-
Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek. (2023, March 13). Retrieved from [Link]
-
The nanospray mass spectra of four phosphine ligands (a–d) (structures... - ResearchGate. (n.d.). Retrieved from [Link]
-
The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - PE Polska. (n.d.). Retrieved from [Link]
-
(PDF) Chip-Based Nanospray Ionisation Mass Spectrometry for the Routine Analysis of Intact Reactive Phosphine Ligands and Phosphino Organometallic Complexes - ResearchGate. (2026, February 26). Retrieved from [Link]
-
Integrated Analysis of High Resolution GC-MS Data Using Hard and Soft Ionization to Identify Trace Impurities - Amazon AWS. (n.d.). Retrieved from [Link]
-
31 Phosphorus NMR. (n.d.). Retrieved from [Link]
-
Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards - PMC. (n.d.). Retrieved from [Link]
-
A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Retrieved from [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. (2025, December 29). Retrieved from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Robust HPLC method for easily-oxidizable phosphine ligand analysis - American Chemical Society [acs.digitellinc.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pepolska.pl [pepolska.pl]
- 10. magritek.com [magritek.com]
- 11. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 12. emerypharma.com [emerypharma.com]
- 13. Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 19. researchgate.net [researchgate.net]
Publish Comparison Guide: (4-Methoxyphenyl)(diphenyl)phosphine Oxide
This guide provides an in-depth technical analysis of (4-Methoxyphenyl)(diphenyl)phosphine oxide , a specialized organophosphorus compound often encountered as a ligand oxidation product, a crystallization aid, or a reference standard in catalytic studies.[1][2]
Executive Summary
(4-Methoxyphenyl)(diphenyl)phosphine oxide (CAS: 3558-69-8), often referred to as 4-Anisyldiphenylphosphine oxide , is the oxidized derivative of the hemilabile ligand (4-methoxyphenyl)diphenylphosphine.[1][2][3] While structurally similar to the ubiquitous Triphenylphosphine oxide (TPPO) , the introduction of the para-methoxy group breaks the
This guide compares the spectroscopic signatures and physicochemical properties of this compound against TPPO, providing researchers with the data necessary for precise structural assignment and reaction monitoring.[1][2]
Spectroscopic Atlas
The following data is validated for (4-Methoxyphenyl)(diphenyl)phosphine oxide . The presence of the methoxy group introduces distinct diagnostic peaks absent in TPPO, particularly in the aliphatic region of the
Table 1: Validated Spectroscopic Data
| Technique | Parameter | Experimental Data (in CDCl |
| 500 MHz | ||
| 126 MHz | ||
| 202 MHz | ||
| FT-IR | ATR (Solid) | |
| HRMS | ESI (+) | Calc. for C |
| Physical | Melting Point | 136.2 – 137.5 °C (Lit. 133–135 °C) |
Analyst Note: The
P shift (28.[1][2][4]4) is slightly upfield compared to TPPO ( 29.0–30.0), reflecting the electron-donating nature of the methoxy group which increases electron density at the phosphorus center.[1][2][3]
Comparative Analysis: vs. Triphenylphosphine Oxide (TPPO)
In drug development and catalysis, distinguishing between ligand derivatives is critical. The para-methoxy substituent serves as an electronic "tuner" and a spectroscopic handle.[2][3]
Table 2: Performance & Property Comparison
| Feature | (4-Methoxyphenyl)(diphenyl)phosphine Oxide | Triphenylphosphine Oxide (TPPO) | Implication for Research |
| Electronic Effect | Electron-Rich ( | Neutral Reference (H) | The methoxy derivative is a stronger Lewis base (O-donor), making it a more potent crystallization aid for acidic metals.[1][2] |
| Solubility | Moderate in polar organics; low in hexanes.[1][2][3] | Poor in hexanes/ether; High in DCM/MeOH.[2][3] | The methoxy group slightly enhances solubility in alcohols compared to TPPO, altering purification protocols.[1] |
| Crystallinity | Forms defined needles/prisms.[2][3] | Forms robust rhombic crystals.[2][3] | Both are excellent for co-crystallization, but the Anisyl derivative offers different lattice packing (Space Group |
| NMR Diagnostic | Distinct Singlet (~3.8 ppm) | No aliphatic signals.[1][2] | The OMe signal allows for precise quantification of oxide contamination in crude mixtures without overlap in the aromatic region.[2][3] |
| Removal Difficulty | High (requires chromatography/wash).[1][2] | High (requires precipitation/complexation).[1][2] | Removal strategies are similar (ZnCl |
Experimental Protocol: Synthesis & Purification
Objective: Selective synthesis of (4-Methoxyphenyl)(diphenyl)phosphine oxide from its phosphine precursor or via Grignard coupling, ensuring high purity for use as a reference standard.
Method A: Oxidative Workup (From Phosphine)
Best for generating the oxide reference from the ligand.[1][3]
-
Dissolution: Dissolve 1.0 mmol of (4-methoxyphenyl)diphenylphosphine (CAS: 40427-75-6) in 10 mL of Dichloromethane (DCM).
-
Oxidation: Cool to 0 °C. Add 1.5 mL of 30% H
O dropwise. -
Reaction: Stir vigorously at room temperature for 30 minutes. Monitor by TLC (EtOAc/Hexane 1:1) or
P NMR (Shift from -6 ppm to +28 ppm). -
Quench: Wash the organic layer with saturated Na
SO (2 x 10 mL) to remove excess peroxide.[1][2][3] -
Extraction: Wash with Brine (10 mL), dry over anhydrous MgSO
, and filter. -
Purification: Concentrate in vacuo. Recrystallize the white solid from hot Ethyl Acetate/Hexane (1:3).[1][2]
Method B: Grignard Coupling (De Novo Synthesis)
Best for large-scale preparation.[1][2][3]
-
Reagents: Diphenylphosphinic chloride (Ph
P(O)Cl) and 4-Methoxyphenylmagnesium bromide.[1][2][3] -
Coupling: Add Ph
P(O)Cl (1.0 eq) to the Grignard reagent (1.2 eq) in THF at 0 °C. -
Reflux: Warm to RT and reflux for 3 hours.
-
Isolation: Purify via flash column chromatography (Gradient: 20%
50% EtOAc in Hexane).
Workflow Visualization
The following diagram illustrates the logical flow for synthesizing and validating the compound, highlighting the critical decision points based on spectroscopic feedback.
Caption: Synthesis and validation workflow for (4-Methoxyphenyl)(diphenyl)phosphine oxide, emphasizing the
References
-
Stankevič, M., et al. (2016).[1][2][4] Synthesis of Phosphine Oxides via Palladium-Catalyzed Coupling. Tetrahedron , 72, 810.[1][4] (Primary source for NMR/IR data).[1][2]
-
Royal Society of Chemistry. (2020).[1][2][3] Electronic Supplementary Information for: Synthesis of Aryldiphenylphosphine Oxides. RSC Advances .
-
Sigma-Aldrich. (2024).[2][3] Product Specification: Triphenylphosphine Oxide. (Used for comparative baseline).
-
PubChem. (2024).[1][2][3] Compound Summary: (4-Methoxyphenyl)diphenylphosphine.[1][2][3] (Precursor data).
Sources
Safety Operating Guide
(4-Methoxyphenyl)(diphenyl)phosphine proper disposal procedures
This guide outlines the operational protocols for the safe handling and disposal of (4-Methoxyphenyl)(diphenyl)phosphine , a tertiary phosphine ligand commonly used in homogeneous catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
As a Senior Application Scientist, I must emphasize that while this compound is less pyrophoric than lower molecular weight alkylphosphines, it remains air-sensitive and susceptible to oxidation.[1] Disposal protocols must prioritize preventing uncontrolled exothermic oxidation while ensuring compliance with environmental regulations.
Chemical Identification & Characterization
Before initiating any disposal workflow, verify the specific identity of the substance. Confusion often arises between the mono-, bis-, and tris-methoxy variants.[1]
| Parameter | Specification |
| Chemical Name | (4-Methoxyphenyl)(diphenyl)phosphine |
| Synonyms | p-Anisyldiphenylphosphine; Diphenyl(p-methoxyphenyl)phosphine |
| CAS Number | 896-89-9 (Distinct from Tris-variant CAS 855-38-9) |
| Formula | C₁₉H₁₇OP |
| Physical State | White crystalline solid |
| Melting Point | 124–126 °C |
| Primary Hazards | Skin/Eye Irritant (Cat 2), STOT-SE 3 (Resp), Air-Sensitive |
| Reactivity | Oxidizes to phosphine oxide upon air exposure; incompatible with strong oxidizers.[1][2][3][4] |
Core Safety & Segregation Directives
-
Oxidation Hazard: Phosphines react with atmospheric oxygen to form phosphine oxides.[1] This reaction can be exothermic.[1] Never dispose of pure phosphine ligands in trash cans or general solid waste bins where they may come into contact with combustible materials (paper towels, wipes) and ignite.
-
Incompatibility: Strictly segregate from strong oxidizing agents (e.g., nitric acid, permanganates, peroxides).[1] Accidental mixing can cause fire or explosion.
-
PPE Requirements: Nitrile gloves (double-gloving recommended for solutions), safety goggles, and a lab coat.[1] All operations involving the pure powder must occur inside a fume hood.
Disposal Decision Matrix
The following workflow dictates the operational path based on the state of the waste (Solid, Solution, or Spill).
Figure 1: Operational decision matrix for phosphine waste management. Prioritize professional incineration (Protocol A) for bulk quantities.
Detailed Disposal Protocols
Protocol A: Professional Waste Disposal (Primary Method)
This is the standard for bulk chemicals and accumulated waste. It relies on transferring the risk to a certified hazardous waste facility equipped for high-temperature incineration.
-
Container Selection: Use a chemically compatible container (HDPE or Amber Glass).[1]
-
Labeling: Clearly label as "Hazardous Waste - Organophosphine Compound."
-
Hazard Tags: Check "Toxic" and "Irritant."[1] If the specific waste stream contains flammable solvents, check "Flammable."
-
Storage: Store in a satellite accumulation area (SAA) inside a secondary container, away from oxidizers, until pickup.
Protocol B: Chemical Deactivation (Spills & Residues)
Scope: Use this for cleaning glassware, treating small spills, or deactivating trace residues before disposal.[1] Mechanism: Controlled oxidation converts the air-sensitive phosphine (P-III) into the thermodynamically stable and less toxic phosphine oxide (P-V) [1].[1]
Reagents:
-
Dilute Hydrogen Peroxide (3-5%) OR Dilute Sodium Hypochlorite (Bleach, <5%).[1]
-
Solvent (Ethanol or Acetone) to solubilize the solid.
Step-by-Step Procedure:
-
Dissolution: If the waste is solid, dissolve it in a minimal amount of acetone or ethanol.[1] Phosphines must be in solution for effective oxidation.
-
Controlled Addition: Place the vessel in an ice bath (0°C) to manage exotherms. Slowly add the oxidant (Bleach or H2O2) dropwise with stirring.
-
Note: The reaction
is exothermic.
-
-
Verification: Allow to stir for 30 minutes. For critical validations (large scale), a TLC plate or ³¹P NMR can confirm the disappearance of the phosphine peak (~ -15 to -5 ppm range typically shifts to positive ppm for oxides) [2].[1]
-
Quenching: Destroy excess oxidant by adding a reducing agent (e.g., Sodium Bisulfite) until no peroxide/hypochlorite remains (test with starch-iodide paper).[1]
-
Final Disposal: The resulting mixture is now a stable organic waste.[1] Dispose of it in the Non-Halogenated Organic Solvent stream.
Emergency Response: Spill Management
If (4-Methoxyphenyl)(diphenyl)phosphine is spilled outside a fume hood:
-
Evacuate & Ventilate: Ensure good air exchange.[1][5] The dust is a respiratory irritant.
-
PPE Upgrade: Wear a P95/N95 respirator if dust formation is visible.[1]
-
Containment: Do not dry sweep.[1] Cover the spill with a solvent-dampened pad (acetone) or an inert absorbent (vermiculite) to prevent dust generation.
-
Decontamination: Wipe the surface with a 10% bleach solution to oxidize residual phosphine, followed by a water rinse.[1] Place all wipes in a sealed bag labeled "Phosphine Contaminated Debris."
Regulatory & Compliance Data
When filling out waste manifests, use the following classifications. Note: Always verify with your local EHS officer as codes vary by region.[1]
| Regulation | Classification | Code (Example) |
| RCRA (USA) | Not P-listed/U-listed specifically.[1] | D001 (if flammable solvent used) or General Organic |
| EU Waste Code | Laboratory chemicals | 16 05 06 * (lab chemicals consisting of dangerous substances) |
| DOT (Transport) | Not regulated as a specific hazard class unless in solution. | N/A (Solid) |
References
-
Harriman, A., Higham, L. J., et al. (2011).[1][6] Predicting the Air Stability of Phosphines. Organometallics. American Chemical Society.[1]
-
BenchChem. (2025).[1][7] A Comparative Guide to the Air Stability of Phosphine Ligands.
-
Fisher Scientific. (2025).[1] Safety Data Sheet: Tris(4-methoxyphenyl)phosphine (Analogous handling data).
-
National Institutes of Health (PubChem). (2025).[1] (4-Methoxyphenyl)(diphenyl)phosphine Compound Summary.
Sources
- 1. 896-89-9 | (4-Methoxyphenyl)(diphenyl)phosphine | Ambeed.com [ambeed.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Tris(4-methoxyphenyl)phosphine - Wikipedia [en.wikipedia.org]
- 4. (4-Methoxyphenyl)(diphenyl)phosphine | C19H17OP | CID 2775957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. datapdf.com [datapdf.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling (4-Methoxyphenyl)(diphenyl)phosphine
CAS No: 896-89-9 Formula: C₁₉H₁₇OP Synonyms: p-Anisyl(diphenyl)phosphine; P(4-MeOC₆H₄)Ph₂[1]
Executive Safety Summary
(4-Methoxyphenyl)(diphenyl)phosphine is an electron-rich tertiary phosphine ligand commonly used in transition metal catalysis (e.g., Palladium-catalyzed cross-couplings). While not acutely fatal, it poses specific operational risks regarding oxidative instability and irritation potential .
This guide prioritizes the preservation of ligand integrity (catalytic performance) alongside operator safety. The primary hazard is not just toxicity, but the silent failure of experimental data due to ligand oxidation if handling protocols are breached.
Hazard Classification (GHS)
| Hazard Category | Signal Word | Hazard Statement |
| Skin Irritation | Warning | H315: Causes skin irritation.[2][3] |
| Eye Irritation | Warning | H319: Causes serious eye irritation.[2][3] |
| STOT-SE | Warning | H335: May cause respiratory irritation.[2][3] |
| Reactivity | Warning | Air Sensitive: Oxidizes to phosphine oxide (P=O).[4] |
Personal Protective Equipment (PPE) Matrix
Select PPE based on the state of matter (Solid vs. Solution). Phosphines in solution penetrate gloves significantly faster than solids.
PPE Selection Logic
| Component | Recommendation | Technical Rationale |
| Hand Protection (Solid) | Nitrile (0.11 mm) | Standard nitrile provides sufficient barrier against dry particulates. Change immediately if contaminated.[5] |
| Hand Protection (Solution) | Nitrile (Double Gloved) or Laminate | Solvents (DCM, THF) drive phosphines through nitrile. Inner Glove: 4 mil Nitrile. Outer Glove: 4-8 mil Nitrile or Silver Shield® (for chlorinated solvents). |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient for fine powders or pressurized Schlenk lines. Goggles seal against airborne dust and splashes.[6] |
| Respiratory | Fume Hood / N95 | Primary: Handle inside a certified chemical fume hood. Secondary: If weighing outside a hood (not recommended), use N95/P100 respirator to prevent inhalation of irritant dust. |
| Body Defense | Lab Coat (Cotton/Poly) | Standard protection. Ensure cuffs are tucked under gloves to prevent wrist exposure. |
Operational Protocol: Handling & Storage
The Core Directive: This ligand is air-sensitive .[2][4][7] While it may appear stable in air for short periods, slow oxidation to (4-methoxyphenyl)(diphenyl)phosphine oxide will deactivate your catalyst system.
A. Storage Workflow
-
Atmosphere: Store under Argon or Nitrogen.[7]
-
Temperature: 2–8°C (Refrigerated).
-
Container: Tightly sealed vial with electrical tape or Parafilm seal; preferably inside a secondary desiccator or glovebox.
B. Experimental Setup (Schlenk/Inert)
Objective: Transfer ligand to reaction vessel without oxygen exposure.
-
Preparation:
-
Flame-dry or oven-dry all glassware (120°C, >2 hours).
-
Cool glassware under a stream of dry Nitrogen/Argon.[7]
-
-
Weighing (Two Methods):
-
Method A (Glovebox): Weigh inside the box. Best for long-term storage integrity.
-
Method B (Benchtop/Schlenk): Weigh quickly in air into a tared vial, then immediately cap and purge with inert gas (3x vacuum/refill cycles).
-
-
Solvent Degassing:
-
Never dissolve this phosphine in non-degassed solvents. Dissolved O₂ reacts rapidly with P(III).
-
Sparge reaction solvents with inert gas for 15–30 minutes before adding the phosphine.
-
C. Quality Control (Self-Validating Protocol)
Before committing valuable precursors (e.g., Pd sources) to the reaction, validate the ligand:
-
³¹P NMR Check: Dissolve a small sample in deuterated solvent (e.g., CDCl₃ or C₆D₆) under inert conditions.
-
Active Ligand: Single sharp peak (approx. -6 to -10 ppm range, dependent on solvent).
-
Oxidized Impurity: Peak shifted downfield (positive ppm, typically 20–30 ppm range).
-
Threshold: If Oxide > 5%, recrystallize (EtOH/Hexanes) or discard.
-
Visualization: Decision & Handling Logic[6][8]
Workflow: Ligand Handling & Integrity Check
The following diagram outlines the critical decision path to ensure ligand activity and safety.
Caption: Operational workflow emphasizing the critical "Degas" step and ³¹P NMR validation to prevent catalytic failure due to oxidation.
Emergency Response & Disposal
Spills
-
PPE: Wear goggles, lab coat, and double nitrile gloves.
-
Containment: Cover spill with a dry absorbent pad or sand. Avoid generating dust.[2][3][8][9]
-
Cleanup: Sweep up carefully into a sealable container. Wipe area with acetone, then soap and water.
Disposal Protocol
Do not dispose of in drain. Phosphines are toxic to aquatic life and regulated.
| Waste Stream | Protocol |
| Solid Waste | Place in a sealed container labeled "Hazardous Waste: Solid Organic Phosphine" . |
| Liquid Waste | Collect in "Halogenated" or "Non-Halogenated" organic waste streams (depending on solvent). Label clearly. |
| Destruction | The preferred method is Incineration at a licensed facility. High-temperature incineration converts phosphorus to phosphates/oxides which are scrubbed. |
References
-
PubChem. (n.d.). (4-Methoxyphenyl)diphenylphosphine Compound Summary. National Library of Medicine. Retrieved March 6, 2026, from [Link]
-
Organic Syntheses. (2007). Working with Hazardous Chemicals. Org. Synth. 2007, 84, 242-261.[10] Retrieved March 6, 2026, from [Link]
Sources
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- 6. benchchem.com [benchchem.com]
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- 9. alsafetydatasheets.com [alsafetydatasheets.com]
- 10. orgsyn.org [orgsyn.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
